Edasalonexent

Catalog No.
S526868
CAS No.
1204317-86-1
M.F
C31H42N2O3
M. Wt
490.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edasalonexent

CAS Number

1204317-86-1

Product Name

Edasalonexent

IUPAC Name

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide

Molecular Formula

C31H42N2O3

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

JQLBBYLGWHUHRW-KUBAVDMBSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CAT-1004; CAT1004; CAT 1004; Edasalonexent.

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O

The exact mass of the compound Edasalonexent is 490.3195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Edasalonexent NF-kB inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Design and Mechanism of Action

Edasalonexent is a bifunctional prodrug engineered for intracellular activation.

  • Rationale for Design: Chronic activation of the NF-κB pathway is a key driver of muscle degeneration, inflammation, and suppression of regeneration in DMD [1] [2]. While both salicylic acid and DHA can inhibit NF-κB independently, the high concentrations required for efficacy are associated with toxicity [3]. This compound links them to enable simultaneous intracellular delivery, resulting in synergistic potency greater than that of the individual components administered separately [3].
  • Intracellular Activation: After oral administration and cellular uptake, the ethylenediamine linker in this compound is specifically cleaved by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH) [3]. This hydrolysis releases free salicylic acid and DHA within the cell [3].
  • Synergistic NF-κB Inhibition: The released components act on NF-κB through complementary mechanisms. Salicylic acid helps prevent NF-κB-mediated muscle atrophy, while DHA suppresses pro-inflammatory pathways and is metabolized into anti-inflammatory eicosanoids that aid muscle regeneration [1] [3]. The simultaneous intracellular presence of both compounds results in potent inhibition of NF-κB and its downstream pro-inflammatory genes [3].

The following diagram illustrates the journey of this compound from oral administration to intracellular NF-κB inhibition.

g Oral Oral Administration of This compound Uptake Cellular Uptake Oral->Uptake Cleavage Intracellular Cleavage by FAAH Enzyme Uptake->Cleavage Release Release of Salicylic Acid & DHA Cleavage->Release Inhibition Synergistic Inhibition of NF-κB Pathway Release->Inhibition Outcome Reduced Inflammation & Muscle Degeneration Inhibition->Outcome

Preclinical and Clinical Evidence

Substantial evidence from preclinical models and clinical trials supports this compound's mechanism of action and potential therapeutic benefits.

  • Preclinical Studies: In the mdx mouse model of DMD, this compound inhibited NF-κB p65-dependent inflammatory responses and the expression of downstream pro-inflammatory genes [3]. Long-term administration led to disease-modifying effects, including reduced fatigue after muscle contraction, increased skeletal muscle mass, lower inflammation and fibrosis, and improved diaphragm function [3].
  • Clinical Evidence and Biomarkers: A proof-of-concept Phase 2 study (MoveDMD) and its open-label extension investigated this compound in boys with DMD.
    • Target Engagement: Gene expression analysis of whole blood showed that after 12 and 24 weeks of treatment with 100 mg/kg of this compound, transcripts of NF-κB-regulated genes significantly decreased, demonstrating direct target engagement and reduced systemic NF-κB signaling [4] [2].
    • Functional Outcomes: Treatment was associated with slowing of disease progression and preservation of muscle function compared to an off-treatment control period, as measured by functional assessments and MRI T2 relaxation times of lower leg muscles [4].
    • Inflammation Biomarker: Levels of C-reactive protein (CRP), a global marker of inflammation, were significantly decreased after this compound treatment, further supporting its biological activity in reducing inflammation [2].

The design and outcomes of the key clinical trial are summarized below.

g Trial MoveDMD Phase 2 Study Population Population: Boys (4-<8 years) with any DMD mutation Trial->Population Design Design: Placebo-Controlled → Open-Label Extension Population->Design Dose Dose: 100 mg/kg/day Design->Dose Biomarker Biomarker Outcome: ↓ NF-κB gene transcripts ↓ CRP Dose->Biomarker Clinical Clinical Outcome: Slowed disease progression Preserved muscle function Dose->Clinical

Position in the DMD Therapeutic Landscape

This compound represents a distinct approach in DMD treatment by targeting a key downstream consequence of dystrophin deficiency.

  • Comparison to Standard Care: Glucocorticoids (e.g., prednisone, deflazacort) are the current standard of care for DMD. They also have anti-inflammatory effects but are limited by significant side effects with long-term use, including growth inhibition, weight gain, osteoporosis, and cataract formation [1] [5]. This compound aims to provide NF-κB inhibition with an improved safety profile [3].
  • Mutation-Agnostic Therapy: Unlike genetic approaches such as exon-skipping or gene therapy, which are only applicable to specific dystrophin mutations, this compound targets the NF-κB pathway that is activated in all DMD patients regardless of their underlying mutation [1] [2]. This gives it the potential to be a broad, disease-modifying therapy for the entire DMD population.

The quantitative data from clinical studies provides strong evidence for its pharmacological profile and biological effects.

Table 2: Summary of Key Clinical and Biomarker Data for this compound

Parameter Findings Source / Context
Dosage 67 or 100 mg/kg/day MoveDMD Phase 2 Trial [4]
Pharmacokinetics Cleaved intracellularly to salicylic acid and DHA; food increases plasma exposure Phase 1 Studies in Adults [3]
Target Engagement (Gene Expression) ~2-fold decrease in NF-κB-regulated gene transcripts in whole blood (p<0.005) 12-24 weeks of treatment in MoveDMD trial [2]
Inflammation Biomarker (CRP) Significant decrease at 12, 24, 36, and 48 weeks compared to baseline (p≤0.001) MoveDMD trial, 100 mg/kg group [2]
Functional Effect Slowing of disease progression and preservation of muscle function over 72 weeks MoveDMD trial open-label extension [4]
Safety Profile Well tolerated; most common adverse events were mild gastrointestinal issues (primarily diarrhea) Phase 1 and MoveDMD trials [4] [3]

This compound's mechanism offers a promising mutation-agnostic strategy to modify DMD progression. The clinical data consistently demonstrates target engagement, reduced inflammation, and a slowing of functional decline, positioning it as a potential foundational therapy for DMD.

References

intracellular hydrolysis of Edasalonexent by FAAH

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Design and Hydrolysis Mechanism

Edasalonexent (CAT-1004) is a codrug that covalently links two bioactive molecules—salicylic acid and docosahexaenoic acid (DHA)—via a synthetic ethylenediamine linker [1] [2]. This design enables targeted intracellular inhibition of the NF-κB pathway.

The molecule remains inert in circulation. Upon cellular uptake, the amide bond is selectively cleaved by FAAH, an intracellular hydrolase abundant in skeletal muscle, to release salicylic acid and DHA [2]. This hydrolysis occurs inside target cells, leveraging FAAH's specific activity and tissue distribution for localized action [1].

G This compound This compound FAAH FAAH This compound->FAAH Intracellular Uptake SA Salicylic Acid FAAH->SA FAAH Hydrolysis DHA Docosahexaenoic Acid (DHA) FAAH->DHA FAAH Hydrolysis NFkB Inhibition of NF-κB Pathway SA->NFkB DHA->NFkB

This compound is hydrolyzed intracellularly by FAAH to release active components.

Key Experimental Evidence and Data

Experimental data from preclinical and clinical studies confirm the design rationale, pharmacokinetics, and pharmacodynamic effects of this compound.

Quantitative Pharmacokinetic and Pharmacodynamic Profile

The following table summarizes key quantitative findings from this compound studies.

Parameter Findings/Values Study Context
Dose Levels 33, 67, 100 mg/kg/day [1] Pediatric DMD patients (Phase 1)
Plasma Tmax 2–6 hours post-dose [1] Pediatric DMD patients (Phase 1)
Major Metabolites Salicylic acid, DHA, Salicyluric Acid [3] [1] In vitro human skeletal myoblast cultures; adult subjects
Food Effect Increased plasma exposure of this compound and salicyluric acid [3] Adult subjects (Phase 1)
NF-κB Inhibition Significant decrease in NF-κB pathway gene expression (p=0.02) [3] Adult subjects after 2 weeks of treatment
FAAH Specificity NF-κB inhibition observed with this compound, not with equimolar free SA and DHA [3] Adult subjects (Phase 1)

Experimental Protocol: Key Methodology

The foundational evidence for FAAH-dependent hydrolysis comes from in vitro and clinical studies:

  • In Vitro Incubation: Radiolabeled this compound was incubated with human skeletal myoblast cultures. Metabolite profiling identified salicylic acid and its glycine conjugate, salicyluric acid, as major metabolites, demonstrating the prodrug's hydrolysis in relevant human muscle cells [1].
  • Clinical Confirmation: A Phase 1 study in healthy adults demonstrated that a single dose of this compound inhibited NF-κB activity in peripheral blood mononuclear cells. Crucially, this effect was not reproduced by administering equivalent doses of unconjugated salicylic acid and DHA, confirming that the intact prodrug and its specific intracellular processing are necessary for the pharmacological effect [3].

Rationale and Clinical Context

This compound was developed as a potential disease-modifying treatment for Duchenne Muscular Dystrophy (DMD). In DMD, the transcription factor NF-κB is chronically activated, driving muscle inflammation, degeneration, and suppressing regeneration [4] [2].

The codrug strategy offers a potential therapeutic advantage [3] [1]. The covalent linkage enables coordinated delivery of both active moieties into the target cells (muscle), where FAAH-mediated hydrolysis simultaneously releases salicylic acid and DHA. This is designed to achieve synergistic inhibition of the NF-κB pathway more potently than the individual components.

Conclusion and Research Outlook

This compound represents a rationally designed prodrug strategy that utilizes intracellular hydrolysis by FAAH to achieve targeted NF-κB inhibition. Although its clinical development for DMD was discontinued following a Phase 3 trial failure [5], the molecule remains a validated example of the codrug approach.

This mechanism of targeting intracellular enzymes like FAAH for tissue-specific activation continues to be an area of active research. The same linker strategy used in this compound is being applied to conjugate other drug pairs, such as α-linolenic acid and valproic acid, for potential application in conditions like multiple sclerosis [6].

References

Edasalonexent pharmacokinetics absorption and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacokinetics

Edasalonexent (CAT-1004) is an orally administered, small molecule designed as a novel nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) inhibitor [1] [2]. Its structure is a covalent conjugate of salicylic acid and docosahexaenoic acid (DHA) linked by an ethylenediamine bridge [1]. The drug remains stable extracellularly and is actively transported into cells, where it is cleaved intracellularly by the enzyme fatty acid amide hydrolase (FAAH) to release salicylic acid and DHA [2]. This simultaneous intracellular delivery provides synergistic inhibition of activated NF-κB [1] [2].

The table below summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) findings from early-phase human studies [1] [3]:

Parameter Findings from Phase 1 Studies
Absorption & Food Effect Rapid oral absorption. Plasma exposure (AUC) of this compound and its metabolite, salicyluric acid, significantly increased when administered with food [1].
Metabolism & Clearance Intracellular hydrolysis by FAAH releases salicylic acid and DHA. Consistent with this cleavage pathway; minimal accumulation after multiple doses [1].
NF-κB Pathway Inhibition Significant decrease in NF-κB pathway and proteasome gene expression profiles in peripheral mononuclear cells after 2 weeks of treatment. Inhibition was superior to equimolar doses of extracellular salicylic acid and DHA [1].
Safety & Tolerability Well tolerated in adult subjects. Most common adverse events were mild diarrhea and headache [1].

Clinical Trial Outcomes and Efficacy

The international, randomized, placebo-controlled Phase 3 trial (PolarisDMD) investigated this compound (100 mg/kg/day) in boys aged 4 to <8 years with DMD over 52 weeks [2].

Trial Aspect PolarisDMD Phase 3 Trial Findings
Primary Endpoint (NSAA) The change in North Star Ambulatory Assessment (NSAA) total score from baseline was not statistically significant for this compound vs. placebo at week 52 [2].
Secondary Endpoints (TFTs) Differences in timed function tests (10-meter run/walk, 4-stair climb) were not statistically significant [2].
Age Subgroup Analysis A pre-specified analysis showed that younger patients (≤6.0 years) demonstrated a more robust and statistically significant treatment effect on functional decline in some assessments [2].
Safety Profile Treatment was generally well-tolerated with a manageable safety profile. The majority of adverse events were mild, with gastrointestinal events (primarily diarrhea) being the most common [2].

Visualizing the Pathway and Workflow

The following diagrams, created with Graphviz, illustrate this compound's mechanism of action and the flow of key experiments that established its pharmacokinetic and pharmacodynamic profile.

G OralAdmin Oral Administration This compound Extracellular Extracellular Space OralAdmin->Extracellular Uptake Cellular Uptake (Endocytosis) Extracellular->Uptake Intracellular Intracellular Space Uptake->Intracellular Cleavage Intracellular Cleavage by FAAH Enzyme Intracellular->Cleavage SA Salicylic Acid Cleavage->SA DHA Docosahexaenoic Acid (DHA) Cleavage->DHA NFkB_Inhibition Synergistic Inhibition of Activated NF-κB Pathway SA->NFkB_Inhibition DHA->NFkB_Inhibition Effects Reduced Inflammation & Muscle Degeneration NFkB_Inhibition->Effects

This compound is cleaved intracellularly by FAAH to release active components that synergistically inhibit NF-κB [1] [2].

G Study101 Study 101 (NCT01440166) Single Ascending Dose PK1 PK: Safety, Tolerability, Fed vs. Fasted Study101->PK1 Study102 Study 102 (NCT01511900) Multiple Ascending Dose (2 weeks) PK2 PK: Safety & Tolerability Study102->PK2 PD1 PD: NF-κB Pathway Inhibition in PBMCs Study102->PD1 Study103 Study 103 (NCT01670773) Crossover Biomarker PD2 PD: Comparison vs. Equimolar SA + DHA Study103->PD2

Phase 1 studies established this compound's pharmacokinetics (PK) and pharmacodynamics (PD) in adults [1].

Key Insights for Researchers

From a drug development perspective, this compound represents a rational approach to targeting a key driver of DMD pathology. The intracellular prodrug strategy aims to achieve high local concentrations of active moieties while potentially mitigating systemic toxicity [1]. The age-dependent effect observed in the Phase 3 trial suggests that initiating treatment before the age of 6 may be critical for maximizing therapeutic benefit, highlighting the importance of early intervention in disease-modifying strategies for DMD [2].

References

Edasalonexent targets RELA p65 and NF-kB subunits

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Scientific Rationale

Edasalonexent is a bifunctional compound consisting of salicylic acid and docosahexaenoic acid (DHA) covalently linked by an ethylenediamine linker [1]. Its therapeutic strategy is to simultaneously deliver both bioactive components directly into the cell.

As illustrated in the diagram below, the compound is taken up by cells via endocytosis. Once inside, it is hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH), releasing salicylic acid and DHA intracellularly [1]. This intracellular release is crucial because it allows for the effective inhibition of the activated NF-κB transcription factor, specifically the p65/RelA-p50 heterodimer, which is chronically activated in DMD and drives inflammation and muscle degeneration [1] [2].

G This compound inhibits NF-κB by intracellular release of SA and DHA. InactiveNFkB Inactive NF-κB (p65/p50) Bound to IκB ActiveNFkB Activated NF-κB Translocates to Nucleus InactiveNFkB->ActiveNFkB Activating Signal GeneTranscription Pro-inflammatory Gene Transcription (e.g., TNFα, IL-1β, MMP9) ActiveNFkB->GeneTranscription This compound This compound (CAT-1004) IntracellularRelease Intracellular Cleavage (via FAAH) This compound->IntracellularRelease SA_DHA Salicylic Acid + DHA IntracellularRelease->SA_DHA Inhibition Inhibition of NF-κB Activation SA_DHA->Inhibition Inhibition->InactiveNFkB Prevents

The pre-clinical evidence shows that this mechanism produces disease-modifying effects. In mdx mice, this compound and its analogue CAT-1041 reduced muscle damage and inflammation, decreased fibrosis, improved muscle function and exercise endurance, and even ameliorated cardiac pathology [2]. A notable finding was the significant increase in dysferlin, a protein that may help protect the sarcolemma from damage [2].

Quantitative Data Summary

The tables below consolidate key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound/CAT-1041 in DMD Models

Disease Parameter Effect of Treatment Model System Key Findings
Muscle Function Improved mdx mouse (wheel running) Reduced fatigue after eccentric contractions, increased exercise endurance [2].
Muscle Histology Improved mdx mouse, GRMD dog Reduced inflammation and fibrosis, increased skeletal muscle mass [1] [2].
Diaphragm Function Improved mdx mouse, GRMD dog Enhanced diaphragm function, a critical indicator for DMD [2].
Cardiac Function Improved mdx mouse Amelioration of cardiac pathology [2].
Biomarker (Dysferlin) Increased mdx mouse Significant increase in dysferlin, suggesting sarcolemmal stabilization [2].

Table 2: Clinical Pharmacokinetics and Pharmacodynamics of this compound

Study Aspect Dosing Key Result Study Reference
Bioavailability Single dose (up to 6000 mg) Plasma exposure of this compound and its metabolite SUA increased with food [1]. Phase 1 (NCT01440166)
NF-κB Pathway Suppression Multiple doses for 2 weeks Significant decrease in NF-κB pathway and proteasome gene expression in PBMCs (P = .02 and P = .002) [1]. Phase 1 (NCT01511900)
Specificity of Action Single dose vs. equimolar SA/DHA NF-κB activity was inhibited by this compound but not by extracellular SA and DHA [1]. Phase 1 (NCT01670773)
Safety & Tolerability Single & multiple doses (up to 2 weeks) Well tolerated; most common adverse events were mild diarrhea and headache [1]. Phase 1 Program

Key Experimental Protocols

For researchers aiming to investigate NF-κB inhibition, here are core methodologies.

Assessing NF-κB/p65 Nuclear Translocation

This protocol is fundamental for validating target engagement [3].

  • Cell Culture: Seed cells (e.g., 2 x 10⁶) in a 10 cm culture dish.
  • Treatment: After 24 hours, treat cells with the test compound (e.g., 10 µM), vehicle control (e.g., 0.1% EtOH), and/or an NF-κB activator like LPS (1 µg/mL) for 4 hours.
  • Cell Fractionation:
    • Wash cells twice with cold PBS.
    • Lyse cells in a hypotonic homogenization buffer (HHB: 20 mM HEPES, 1 mM EDTA, plus protease and phosphatase inhibitors) using a Dounce homogenizer on ice (~150 strokes).
    • Centrifuge the homogenate at 750× g for 15 minutes at 4°C to separate the nuclear pellet from the cytosolic supernatant.
    • Wash the nuclear pellet once with HHB and re-centrifuge.
    • Solubilize the final nuclear pellet in HBB using sonication.
  • Analysis: Determine protein concentration (e.g., Bradford assay). Detect p65 levels in nuclear and cytosolic fractions by Western blot using an anti-p65 primary antibody (e.g., Cell Signaling Technology; D15E12). Normalize values using a Coomassie-stained membrane or a housekeeping protein for each fraction.
In Vivo Efficacy Study in mdx Mice

This outlines the preclinical model used to demonstrate the disease-modifying effects of this compound [2].

  • Animal Model: Use dystrophin-deficient mdx mice. Include age-matched wild-type mice as a healthy control and mdx mice on vehicle as the disease control.
  • Dosing: Administer the compound (e.g., CAT-1041 at a determined efficacious dose) daily via oral gavage. The control groups receive the vehicle alone.
  • Functional Assessment: Subject mice to voluntary wheel running. Monitor total distance run and assess muscle fatigue after repeated eccentric contractions.
  • Endpoint Analysis: After a predetermined period (e.g., 8-12 weeks), analyze muscles for:
    • Histology: Inflammation, necrosis, and fibrosis.
    • Morphometry: Muscle fiber size and central nucleation.
    • Molecular Analysis: Gene expression profiles of inflammatory and atrophic genes.
    • Protein Analysis: Levels of proteins like dysferlin.

The experimental workflow for this in-vivo study is summarized below:

G In-vivo efficacy study workflow in mdx mice. Start Select mdx mouse model Group Randomize into groups: Treatment vs. Vehicle Start->Group Dose Administer compound (Daily oral gavage) Group->Dose FunctionTest Functional Assessment: Voluntary wheel running, Eccentric contraction Dose->FunctionTest Harvest Harvest tissue: Muscle, Heart, Blood FunctionTest->Harvest Analysis Endpoint Analysis Harvest->Analysis Histology Histology (H&E, Trichrome) Analysis->Histology Molecular Molecular Analysis (qPCR, Western Blot) Analysis->Molecular Biomarkers Serum Biomarkers Analysis->Biomarkers

Future Research and Development

This compound represents a mutation-agnostic approach to treating DMD. Its development highlights the therapeutic potential of targeting the pervasive NF-κB signaling in this disease. Future research may explore its long-term clinical benefits and potential synergistic effects when combined with dystrophin-restoring therapies like gene therapy or exon-skipping drugs [1].

References

Edasalonexent preclinical studies golden retriever DMD model

Author: Smolecule Technical Support Team. Date: February 2026

An Alternative NF-κB Inhibitor Preclinical Study in GRMD

Although a study on edasalonexent itself in golden retrievers was not located, a peer-reviewed, proof-of-concept study investigating a different NF-κB pathway inhibitor was successfully conducted in the Golden Retriever Muscular Dystrophy (GRMD) model [1]. This study provides a strong precedent and methodological framework for the type of research you are interested in.

The therapy tested was the Nemo Binding Domain (NBD) peptide, a specific inhibitor that blocks the activation of the IKK complex, thus inhibiting NF-κB [1].

The diagram below illustrates the shared therapeutic target of NBD and this compound within the NF-κB signaling pathway.

G TNFa TNF-α / IL-1β IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) TNFa->IKK_Complex IkB IκB (Inhibitor) IKK_Complex->IkB Phosphorylates NFkB_Inactive NF-κB (Inactive) (p50-p65) IkB->NFkB_Inactive Binds & Sequesters NFkB_Active NF-κB (Active) IkB->NFkB_Active Degradation Releases Nucleus Nucleus NFkB_Active->Nucleus Translocation TargetGenes Pro-inflammatory Target Genes Nucleus->TargetGenes Transcription NBD NBD Peptide NBD->IKK_Complex  Inhibits This compound This compound This compound->IKK_Complex  Inhibits

Figure 1: Simplified NF-κB signaling pathway in DMD pathogenesis, showing the inhibitory actions of NBD peptide and this compound. Both therapeutics converge on the IKK complex to suppress the transcription of pro-inflammatory genes [2] [1].

Detailed Experimental Protocol and Quantitative Results

The following tables summarize the key methodology and findings from the NBD study in GRMD dogs, which can serve as a template for preclinical protocol design [1].

Table 1: Experimental Protocol for NBD Preclinical Trial in GRMD Dogs

Aspect Detailed Methodology
Animal Model Golden Retriever Muscular Dystrophy (GRMD) dogs with a confirmed dystrophin mutation. Untreated GRMD and wild-type dogs from a natural history study served as controls.

| Treatment Groups | - NBD-Treated GRMD: 6 dogs across two cohorts.

  • NBD-Treated Wild-Type: 3 dogs.
  • Untreated GRMD Control: 10 dogs.
  • Untreated Wild-Type Control: 8 dogs. | | Dosing Regimen | - Compound: NBD peptide (TALDWSWLQTE) fused to an Antennapedia protein transduction domain.
  • Dose: 10 mg/kg.
  • Route: Intravenous (IV) infusion.
  • Duration: 4 months, starting at approximately 2 months of age.
  • Frequency: Daily (initially over 10 min, extended to 30 min due to infusion reactions). | | Primary Outcomes | 1. Skeletal muscle function (tibiotarsal joint force measurements).
  • Magnetic resonance imaging (MRI) of pelvic limb muscles.
  • Histopathologic analysis of skeletal muscle lesions.
  • Safety and immune response. |

Table 2: Key Quantitative and Qualitative Findings from the NBD Study

Outcome Measure Results in NBD-Treated vs. Untreated GRMD Dogs
Muscle Function Recovery of pelvic limb muscle force. Normalized postural changes.
Muscle Morphology (MRI) A trend towards lower tissue injury, indicating reduced muscle damage.
Histopathology Improvement in histopathologic lesions (e.g., reduced inflammation and injury).
Safety & Tolerability Phenotypic improvement was observed. However, IV delivery over time led to infusion reactions and a significant immune response in both GRMD and wild-type dogs.

This compound: From Mechanism to Clinical Trials

While direct GRMD data is absent, the following information on this compound is critical for understanding its therapeutic profile.

Mechanism of Action: this compound (CAT-1004) is an orally-administered small molecule designed to inhibit NF-κB [3] [2]. It covalently links two bioactive compounds—salicylic acid and docosahexaenoic acid (DHA)—providing synergistic inhibition of NF-κB by reducing both its activation in the cytoplasm and its ability to induce transcription in the nucleus [3] [2].

Clinical Trial Evidence: The development of this compound progressed from phase 1 studies directly to human pediatric trials, namely the MoveDMD phase 2 study and the PolarisDMD phase 3 study [3] [2].

  • MoveDMD (Phase 2): This study showed that this compound (100 mg/kg/day) slowed disease progression and preserved muscle function over 72 weeks compared to an off-treatment control period. It was well-tolerated with no safety concerns over an extended period [2].
  • PolarisDMD (Phase 3): In this larger, placebo-controlled trial, this compound did not achieve statistical significance for its primary (North Star Ambulatory Assessment) and secondary functional endpoints across the entire study population. However, a pre-specified analysis revealed that younger patients (≤6.0 years) showed more robust and statistically significant differences between this compound and placebo for some assessments. The treatment was generally well-tolerated with a manageable safety profile, with the most common adverse events being mild gastrointestinal issues, primarily diarrhea [3].

How to Proceed with Your Research

The absence of a direct this compound-GRMD study is notable. To further your research, you could:

  • Search Clinical Trial Registries: Check platforms like ClinicalTrials.gov for any unpublished or terminated preclinical studies on this compound that might not be in journal articles.
  • Explore Other Models: Review the extensive data from the mdx mouse model, which was used in foundational pathogenetic and preclinical treatment studies for NF-κB inhibition [1].

References

Edasalonexent dystrophin mutation independent mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: An NF-κB Pathway Inhibitor

Edasalonexent is designed as a bifunctional prodrug. It remains stable in the extracellular environment but is hydrolyzed intracellularly by the enzyme fatty acid amide hydrolase (FAAH) to release its two bioactive components, salicylic acid and DHA, directly inside the cell [1] [2]. This simultaneous intracellular delivery enables synergistic inhibition of the NF-κB pathway, which is chronically and aberrantly activated in DMD due to the lack of dystrophin [1].

The following diagram illustrates the pathway of DMD muscle degeneration and how this compound intervenes:

G DystrophinMutation Dystrophin Mutation MechanicalStress Chronic Mechanical Stress DystrophinMutation->MechanicalStress NFkB_Activation Persistent NF-κB Activation MechanicalStress->NFkB_Activation DownstreamEffects Pro-inflammatory Cytokines Muscle Degeneration Impaired Regeneration Fibrosis NFkB_Activation->DownstreamEffects MuscleDecline Progressive Muscle Decline DownstreamEffects->MuscleDecline EdasalonexentAdmin Oral Administration of this compound IntracellularUptake Cellular Uptake & Cleavage EdasalonexentAdmin->IntracellularUptake ComponentsReleased Release of Salicylic Acid & DHA IntracellularUptake->ComponentsReleased NFkB_Inhibition Inhibition of NF-κB Pathway ComponentsReleased->NFkB_Inhibition Synergistic Action NFkB_Inhibition->NFkB_Activation Inhibits

DMD pathology and this compound inhibition mechanism.

Activated NF-κB drives the expression of genes responsible for inflammation, muscle protein breakdown, and suppression of muscle regeneration [1] [2]. By inhibiting this central pathway, this compound aims to modify the disease course by reducing muscle degeneration and allowing for improved muscle regeneration [1].

Summary of Key Quantitative Data

Data from clinical trials provides evidence for the biological and functional effects of this compound.

Table 2: Clinical Trial Efficacy and Biomarker Data

Study / Parameter Findings
Phase 1 (Adults) [1]
NF-κB Gene Expression Significant decrease after 2 weeks (P = 0.02)
Proteasome Gene Expression Significant decrease after 2 weeks (P = 0.002)
MoveDMD Phase 2 (Boys with DMD) [3] [4]
MRI T2 Relaxation Time Statistically significant improvement after 12 weeks
Muscle Function Slowed disease progression and preserved function over 72 weeks
Biomarkers Decrease in NF-κB-regulated genes; improvements in biomarkers of muscle health and inflammation
PolarisDMD Phase 3 (Boys with DMD) [5]
North Star Ambulatory Assessment (NSAA) Consistent but not statistically significant less decline vs. placebo at 52 weeks
Timed Function Tests (TFTs) Consistent but not statistically significant less decline vs. placebo
Age Subgroup Analysis (≤6 years) Showed more robust and statistically significant differences for some assessments

Table 3: Safety and Tolerability Profile

Category Details
Most Common Adverse Events Mild gastrointestinal events, primarily diarrhea [3] [5]
Serious Adverse Events No serious adverse events reported in this compound groups in Phase 2 trial [3]
Overall Profile Generally well-tolerated with a manageable safety profile in Phase 3 [5]

Experimental Protocols for Key Assessments

The following methodologies were critical for evaluating this compound's activity and efficacy in clinical trials.

  • NF-κB Pathway Pharmacodynamics [1]:

    • Method: Blood samples were collected from subjects to isolate peripheral blood mononuclear cells (PBMCs).
    • Analysis: RNA was extracted from PBMCs, and the expression profiles of NF-κB pathway genes and proteasome genes were analyzed using microarray or RT-PCR.
    • Significance: This directly measured the drug's target engagement and biological activity in humans.
  • Muscle Health Assessment via MRI [3]:

    • Protocol: In the MoveDMD trial, boys with DMD underwent MRI scans of their lower legs.
    • Measurement: The MRI T2 relaxation time was quantified. Elevated T2 times indicate increased water content, which in DMD reflects muscle inflammation, edema, and fat infiltration.
    • Significance: A decrease in T2 relaxation time with treatment suggests a reduction in disease-associated muscle inflammation and damage.
  • Functional Capacity Evaluation [5]:

    • Primary Tool: The North Star Ambulatory Assessment (NSAA), a 17-item functional scale rated on a 3-point scale for activities like standing, walking, jumping, and rising from the floor.
    • Timed Function Tests (TFTs):
      • 4-Stair Climb: Time taken to climb four standard steps.
      • 10-Meter Run/Walk: Time to cover 10 meters.
      • Time to Stand from Supine: Time to rise from lying on the floor to a standing position.
    • Administration: These tests were performed at baseline and specific intervals (e.g., weeks 12, 26, 39, 52) by trained and certified clinical evaluators.

Research and Development Considerations

  • Target Population: The Phase 3 results suggested a more pronounced treatment effect in younger boys (≤6 years old) [5]. This highlights the potential importance of early intervention, before significant and irreversible muscle damage has occurred.

  • Place in the Treatment Landscape: As a mutation-independent therapy, this compound could be used in all DMD patients. Its non-steroidal mechanism offers a potential alternative for patients who cannot tolerate glucocorticoids [5]. Furthermore, because it acts on a downstream pathway, it has the potential to be used in combination with mutation-specific therapies like exon-skipping drugs or gene therapy [1].

References

Comprehensive Technical Guide: Edasalonexent in Duchenne Muscular Dystrophy - Mechanisms, Clinical Evidence, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Molecular Mechanism

Edasalonexent (CAT-1004) represents a novel small molecule therapeutic approach for Duchenne Muscular Dystrophy (DMD), designed to target a key downstream pathway in the disease pathology. As an orally bioavailable compound, it employs a unique molecular strategy by covalently linking two bioactive components with known anti-inflammatory properties: salicylic acid and docosahexaenoic acid (DHA), an omega-3 fatty acid [1] [2]. This bifunctional design maintains extracellular stability while enabling intracellular cleavage by the native enzyme fatty acid amide hydrolase (FAAH), resulting in simultaneous intracellular delivery of both active components [2].

The therapeutic rationale for this compound centers on inhibiting NF-κB signaling, a transcription factor that is chronically activated in DMD from infancy regardless of the specific dystrophin mutation [1] [2]. In DMD pathology, the absence of functional dystrophin leads to repeated cycles of muscle fiber damage and repair, with persistent NF-κB activation driving multiple aspects of disease progression: (1) promoting chronic inflammation through upregulation of pro-inflammatory cytokines such as TNF-α and IL-1β; (2) increasing muscle degeneration by enhancing protein catabolism pathways; (3) suppressing muscle regeneration by inhibiting key myogenic factors like MyoD; and (4) driving fibrosis through extracellular matrix remodeling proteins including MMP9 [2]. This central role of NF-κB in DMD pathophysiology makes it an attractive therapeutic target that could potentially benefit all DMD patients independent of their specific dystrophin mutation.

Preclinical Evidence and Supporting Data

In Vitro and Animal Model Studies

Preclinical investigations demonstrated that this compound provides synergistic NF-κB inhibition beyond what would be expected from equimolar doses of its individual components administered separately [2]. In cellular models, this compound significantly inhibited NF-κB p65-dependent inflammatory responses and downstream pro-inflammatory gene expression [2]. Importantly, a dedicated biomarker study (NCT01670773) confirmed that this compound inhibited NF-κB activity following a single dose, while equimolar doses of salicylic acid and DHA did not produce equivalent effects, validating the unique pharmacological approach [2].

In animal models of DMD (mdx mice and golden retriever DMD model), this compound administration demonstrated multiple disease-modifying characteristics [2] [3]. Treated animals exhibited reduced skeletal muscle fatigue following repeated eccentric contractions, increased skeletal muscle mass, and significant reductions in inflammation and fibrosis [2]. These pathological improvements translated to functional benefits including enhanced exercise endurance in mdx mice and improved diaphragm function in both mouse and dog DMD models [2]. Additional preclinical research suggested potential positive effects on cardiac function, with this compound preventing the development of DMD-associated cardiomyopathy in the mdx:Utrn+/- mouse model, reducing cardiac hypertrophy and myocardial fibrosis [3]. Bone health studies further demonstrated that this compound maintained bone density and strength in mdx mice, representing an important potential advantage over glucocorticoids that adversely affect bone metabolism [3].

Phase 1 Clinical Data in Adult Populations

Three placebo-controlled Phase 1 studies in adult subjects established the foundational pharmacokinetic and pharmacodynamic profile of this compound [2]. These studies demonstrated that this compound exhibited rapid and saturable oral absorption with minimal accumulation after multiple doses, and that administration with food (particularly with at least 8 grams of fat) significantly increased plasma exposures of both this compound and its metabolites [2]. Critically, biomarker assessments confirmed that this compound effectively inhibited its intended target, with significant decreases in NF-κB pathway and proteasome gene expression profiles in peripheral mononuclear cells after just two weeks of treatment (P = .02 and P = .002, respectively) [2]. The safety profile in these adult studies was favorable, with the majority of adverse events being mild and primarily consisting of transient gastrointestinal effects (diarrhea) and headache [2].

Clinical Trial Evidence and Outcomes

Phase 2 MoveDMD Trial and Extension

The MoveDMD trial (NCT02439216) was a combined Phase 1/2 proof-of-concept study in 31 ambulatory boys aged 4-8 years with genetically confirmed DMD across a range of dystrophin mutations, all of whom were steroid-naïve [1] [4]. This multi-part investigation included a randomized, double-blind, placebo-controlled phase followed by an open-label extension evaluating two dose levels of this compound (67 or 100 mg/kg/day) [1].

Table 1: Key Efficacy Outcomes from MoveDMD Trial and Open-Label Extension

Assessment Method Findings Statistical Significance Timeframe
MRI T2 Relaxation Time Significant decrease in lower leg muscles p ≤ 0.05 12 weeks
Muscle Enzymes (CK, ALT, AST, LDH) Significant reductions from baseline p < 0.05 12 weeks and later
Timed Function Tests Consistent improvements in 10MWR, 4-stair climb, time to stand Clinically meaningful 36 weeks
North Star Ambulatory Assessment Slowed disease progression Compared to control period 36-72 weeks
Biomarkers Decrease in NF-κB-regulated genes; improvements in muscle health and inflammation biomarkers Not specified 72 weeks
Growth Patterns Favorable, similar to standard growth curves for unaffected boys Observation Up to 150 weeks
Heart Rate Decreased toward age-normative values Observation Treatment period

Through 36 weeks of treatment, the 100 mg/kg/day dose group demonstrated clinically meaningful preservation of muscle function across all timed function tests (10-meter walk/run, 4-stair climb, and time to stand) as well as the North Star Ambulatory Assessment (NSAA), when compared to rates of change during the pre-treatment control period [4]. The treatment effect appeared sustained, with this compound continuing to slow disease progression and preserve muscle function through 72 weeks of treatment in the open-label extension [1]. Supportive measures of muscle health included significant reductions in multiple muscle enzymes (creatine kinase, alanine aminotransferase, aspartate aminotransferase, and lactate dehydrogenase) consistent with improved muscle integrity, and significantly improved rates of change in lower leg MRI T2, indicating reduced muscle inflammation [1] [4].

The safety profile remained favorable throughout the extension period, with the majority of adverse events being mild and primarily gastrointestinal (mainly diarrhea), no serious adverse events in the this compound groups, and no drug-related discontinuations [1]. Importantly, growth patterns (height, weight, and BMI) in treated boys were similar to standard growth curves for unaffected boys, and observations of heart rate trending toward age-normative values suggested potential cardiovascular benefits [4].

Phase 3 PolarisDMD Trial

The PolarisDMD trial (NCT03703882) was an international, randomized, double-blind, placebo-controlled Phase 3 study designed to evaluate the efficacy and safety of this compound (100 mg/kg/day) over 52 weeks in 131 pediatric patients (aged ≥4 - <8 years) with DMD due to any dystrophin mutation who were not on chronic steroids [5] [6]. Participants were randomized 2:1 to receive either this compound or placebo, with randomization stratified by baseline age (≤6.0 years or >6.0 years), time to stand from supine (≤5 seconds or >5 seconds), treatment with eteplirsen (yes or no), and region [6].

Table 2: PolarisDMD Trial Efficacy Outcomes at Week 52

Endpoint Result Statistical Significance
Primary: NSAA Total Score Consistent but less functional decline in this compound group Not statistically significant
Secondary: Timed Function Tests Consistently less decline in 10MWR, 4-stair climb, time to stand Not statistically significant
Age Subgroup Analysis (≤6.0 years) More robust differences for some assessments Statistically significant for some measures
Muscle Enzymes No significant differences between groups Not statistically significant
Heart Rate No significant differences between groups Not statistically significant

The trial ultimately did not meet its primary endpoint, with the change from baseline in NSAA total score over 52 weeks not showing statistically significant differences between this compound and placebo groups [5] [6] [7]. Similarly, all secondary endpoints, including timed function tests (10-meter run/walk, 4-stair climb, and time to stand from supine), did not achieve statistical significance [7]. However, consistent with the Phase 2 findings, there were consistently less functional declines across all measures in the this compound group compared to placebo [5] [6].

A pre-specified analysis by age demonstrated that younger patients (≤6.0 years) showed more robust and in some cases statistically significant differences between this compound and placebo for certain assessments, suggesting that initiating treatment earlier in the disease course might yield more pronounced therapeutic benefits [5] [6]. The safety profile remained consistent with previous studies, with this compound generally well-tolerated and the majority of adverse events being mild, most commonly involving the gastrointestinal system (primarily diarrhea) [5] [6] [7]. There were no treatment-related serious adverse events and no dose reductions [7].

Despite the disappointing primary outcome, the PolarisDMD trial contributed valuable insights regarding trial design, patient selection, and the potential importance of early intervention in DMD therapeutics. Following these results, Catabasis Pharmaceuticals made the decision to discontinue development of this compound, including the ongoing GalaxyDMD open-label extension trial [7].

Experimental Protocols and Methodologies

In Vitro NF-κB Inhibition Assays

The core mechanism of action of this compound was validated through a series of carefully designed in vitro experiments. In study NCT01670773, researchers compared the effects of this compound against equimolar doses of its individual components (DHA and salicylic acid in the form of salsalate) on NF-κB activity [2]. The experimental protocol involved:

  • Cell culture systems: Utilizing peripheral blood mononuclear cells (PBMCs) or other relevant cell lines capable of robust NF-κB activation in response to appropriate stimuli.
  • NF-κB activation: Stimulation of cells with cytokines (e.g., TNF-α) or other activating signals to induce NF-κB pathway activation.
  • Treatment conditions: Parallel treatment with this compound, equimolar DHA plus salsalate, or vehicle control.
  • Outcome measurements: Assessment of NF-κB DNA binding activity through electrophoretic mobility shift assays (EMSAs) or measurement of NF-κB-dependent gene expression using quantitative reverse transcription polymerase chain reaction (qRT-PCR) for target genes such as TNF-α, IL-1β, and MMP9 [2].
  • Statistical analysis: Comparison of NF-κB inhibition across treatment groups to determine synergistic effects.

This methodology confirmed that this compound provided significantly greater NF-κB inhibition than its individual components administered separately, validating the novel conjugate approach [2].

Clinical Functional Assessments

The primary efficacy endpoint in the Phase 3 PolarisDMD trial was the North Star Ambulatory Assessment (NSAA), a validated 17-item functional scale specifically designed for assessing ambulatory function in DMD patients [6]. Each item is graded on a 3-point scale (0=unable, 1=partial achievement, 2=complete achievement), with total scores ranging from 0 to 34 [6]. The assessment protocol included:

  • Standardized training: All clinical evaluators received protocol-specific training and reliability testing with ongoing quality control of assessments through video review and support, coordinated by ATOM International Limited [6].
  • Assessment schedule: NSAA evaluations were conducted at baseline and study weeks 13, 26, 39, and 52/end of study [6].
  • Remote assessment adaptation: Due to COVID-19 restrictions, a protocol amendment implemented remote video assessments following feasibility testing and standardization by ATOM International [6].

Secondary functional endpoints included timed function tests (TFTs) that provide quantitative measures of mobility:

  • 10-meter run/walk test (10MRWT): Time to complete a 10-meter distance at maximum speed.
  • 4-stair climb test: Time to ascend four standard steps.
  • Time to stand from supine: Time to rise from the floor without assistance [6].

These functional assessments represent well-validated, clinically meaningful measures of disease progression in DMD and are widely used in clinical trials for the condition.

Biomarker and Imaging Assessments

Multiple biomarker methodologies were employed across the this compound clinical program to assess target engagement and pharmacological effects:

  • NF-κB pathway gene expression: Peripheral blood mononuclear cells were collected for RNA extraction and qRT-PCR analysis of NF-κB-regulated genes to confirm target engagement [2].
  • Muscle enzyme measurements: Serum levels of creatine kinase, alanine aminotransferase, aspartate aminotransferase, and lactate dehydrogenase were monitored as indicators of muscle integrity [4].
  • Muscle MRI T2 relaxation time: Lower leg muscles were assessed using magnetic resonance imaging with T2 mapping to quantify muscle inflammation and fat infiltration, with changes from baseline compared to control periods [1].

The following diagram illustrates the NF-κB signaling pathway in DMD and this compound's mechanism of action:

G DystrophinMutation Dystrophin Mutation MechanicalStress Mechanical Stress DystrophinMutation->MechanicalStress NFkBActivation NF-κB Pathway Activation MechanicalStress->NFkBActivation Inflammation Inflammation (TNF-α, IL-1β) NFkBActivation->Inflammation MuscleDegeneration Muscle Degeneration (Increased Murf1) NFkBActivation->MuscleDegeneration Fibrosis Fibrosis (MMP9, TGF-β) NFkBActivation->Fibrosis RegenerationSuppression Suppressed Regeneration (Decreased MyoD) NFkBActivation->RegenerationSuppression This compound This compound (CAT-1004) FAAH FAAH Cleavage This compound->FAAH Oral Administration NFkBInhibition NF-κB Inhibition NFkBInhibition->NFkBActivation Inhibits ClinicalEffects Potential Clinical Effects: • Slowed functional decline • Reduced muscle inflammation • Improved muscle integrity • Preservation of muscle function NFkBInhibition->ClinicalEffects SalicylicAcid Salicylic Acid SalicylicAcid->NFkBInhibition DHA Docosahexaenoic Acid (DHA) DHA->NFkBInhibition FAAH->SalicylicAcid FAAH->DHA

Figure 1: NF-κB Signaling Pathway in DMD and this compound Mechanism of Action. This diagram illustrates how dystrophin deficiency leads to mechanical stress-induced NF-κB activation, driving multiple pathological processes in DMD, and how this compound inhibits this pathway through intracellular release of salicylic acid and DHA. [1] [2]

Regulatory Status and Development Timeline

This compound received several regulatory designations reflecting its potential as a DMD treatment:

  • Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) [8]
  • Fast Track Designation from the FDA [8]
  • Rare Pediatric Disease Designation from the FDA [8]
  • Orphan Medicinal Product Designation from the European Commission [3]

Despite promising early and mid-stage clinical results, the Phase 3 PolarisDMD trial did not meet its primary or secondary endpoints, leading to the discontinuation of this compound development in October 2020 [7]. The compound nevertheless contributed valuable insights to the DMD therapeutic landscape, particularly regarding the potential importance of early intervention and the challenges of demonstrating statistical significance in heterogeneous, progressive neurological conditions.

Conclusion and Future Perspectives

The development journey of this compound provides important insights for the DMD research community and beyond. While the compound ultimately did not demonstrate sufficient efficacy in its Phase 3 trial to support further development, its comprehensive clinical evaluation yielded valuable information about NF-κB inhibition as a therapeutic strategy and trial design considerations for DMD. The age-dependent effects observed in the PolarisDMD trial, with more promising results in younger patients (≤6 years), suggest that timing of therapeutic intervention may be crucial in DMD, potentially requiring initiation before significant irreversible pathology has accumulated [5] [6].

References

Edasalonexent dosing protocol 100 mg/kg/day divided doses

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Edasalonexent in DMD Treatment

This compound (CAT-1004) is an investigational, orally administered small-molecule drug designed to inhibit nuclear factor kappa-B (NF-κB), a signaling pathway chronically activated in DMD that drives muscle degeneration and suppresses regeneration [1]. Its potential as a foundational therapy lies in its applicability across a broad range of patients, as it is effective regardless of the underlying dystrophin mutation [1] [2].

Clinical studies indicate a consistent dosing regimen and provide insights into its pharmacological profile:

  • Dosage and Administration: The established dose in clinical trials is 100 mg/kg administered orally once daily [3]. The available evidence from the published literature does not specify that this total daily dose is divided; it is consistently referred to as a once-daily regimen.
  • Pharmacological Action: As an NF-κB inhibitor, this compound aims to modify the disease course by reducing inflammation and fibrosis, thereby preserving muscle function and slowing disease progression [1] [3].
  • Safety and Tolerability: The drug has demonstrated a manageable safety profile. The majority of adverse events were mild, with gastrointestinal issues (primarily diarrhea) being the most commonly reported. No serious adverse events were attributed to the drug in the phase 2 study, and it was well-tolerated over extended treatment periods [1] [2] [3].

Quantitative Clinical Data Summary

The table below summarizes key quantitative findings from the MoveDMD phase 2 and PolarisDMD phase 3 clinical trials.

Trial Parameter MoveDMD Phase 2 Trial [1] [2] PolarisDMD Phase 3 Trial [3]
Dosage 100 mg/kg/day 100 mg/kg/day
Patient Population 31 boys, aged ≥4-<8 years, steroid-naïve 131 boys, aged ≥4-<8 years
Trial Design Placebo-controlled with open-label extension Randomized, double-blind, placebo-controlled (52 weeks)
Primary Efficacy Endpoint MRI T2, functional measures North Star Ambulatory Assessment (NSAA)
Key Efficacy Outcome Slowed disease progression vs. control; preservation of muscle function Difference vs. placebo in NSAA and TFTs was not statistically significant overall
Key Subgroup Finding N/A Less functional decline; more robust effect in patients ≤6 years old
Most Common Adverse Event Mild, transient diarrhea Gastrointestinal events (primarily diarrhea)
Safety Conclusion No serious adverse events; well-tolerated over >55 patient-years Generally well-tolerated with a manageable safety profile

Experimental Protocols for DMD Clinical Trials

The following protocols are based on the methodologies employed in the global Phase 3 PolarisDMD trial, which serve as a robust model for clinical investigation of DMD therapeutics [3].

1. Patient Recruitment and Randomization

  • Patient Population: Enroll male pediatric patients, aged ≥4 to <8 years old, with a confirmed diagnosis of DMD due to any dystrophin mutation.
  • Key Criteria: Participants should be steroid-naïve or have not received steroids for ≥6 months prior to the study.
  • Study Design: A randomized, double-blind, placebo-controlled trial.
  • Randomization: Randomize eligible patients in a 2:1 ratio to receive either this compound (100 mg/kg/day) or a matching placebo.

2. Dosing and Drug Administration

  • Formulation: Administer this compound as an oral capsule.
  • Dosage: The total daily dose is 100 mg/kg.
  • Schedule: The total daily dose is to be administered once daily [3].

3. Efficacy and Functional Assessment Schedule Assess patients at baseline and every 3 months for the duration of the trial (e.g., 52 weeks).

  • Primary Endpoint: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score. This is a functional scale measuring ambulatory ability.
  • Secondary Endpoints:
    • Timed Function Tests (TFTs): Include time to run/walk 10 meters, time to stand from supine (TTSTAND), and time to climb 4 stairs.
    • Patient-Reported Outcome: Assess physical function using the Pediatric Outcomes Data Collection Instrument (PODCI).
  • Exploratory Endpoints:
    • Muscle Health Biomarkers: Measure levels of NF-κB-regulated genes in blood to confirm target engagement [1].
    • MRI: Use MRI T2 relaxation time of lower leg muscles to assess muscle inflammation and integrity [1] [2].

4. Safety and Tolerability Monitoring

  • Adverse Events (AEs): Record all AEs throughout the study, noting their severity, duration, and relationship to the study drug.
  • Vital Signs and Growth: Monitor parameters such as heart rate and Body Mass Index (BMI) percentile. The phase 2 trial noted a decline in heart rate toward age-normative values and a decrease in weight percentile [2].
  • Clinical Laboratory Tests: Perform standard hematology and chemistry panels. Include assessments of adrenal function (ACTH and cortisol levels) [2].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed drug mechanism and the structured approach for clinical evaluation.

G DMD DMD NFkB_Activation Chronic NF-κB Activation DMD->NFkB_Activation Muscle_Degeneration Muscle Degeneration & Fibrosis NFkB_Activation->Muscle_Degeneration Suppressed_Regeneration Suppressed Muscle Regeneration NFkB_Activation->Suppressed_Regeneration Disease_Progression Disease Progression Muscle_Degeneration->Disease_Progression Suppressed_Regeneration->Disease_Progression This compound This compound NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Preserved_Function Preserved Muscle Function NFkB_Inhibition->Preserved_Function Slowed_Progression Slowed Disease Progression NFkB_Inhibition->Slowed_Progression

Diagram 1: Proposed mechanism of action for this compound in DMD. This compound inhibits the chronically activated NF-κB pathway, which is a key driver of muscle pathology in Duchenne Muscular Dystrophy (DMD). By blocking this pathway, the drug aims to reduce muscle degeneration and improve regeneration, leading to preserved muscle function and slowed disease progression [1].

G Start Patient Recruitment (Aged ≥4 - <8 years, any mutation) Baseline Baseline Assessments Start->Baseline Randomization 2:1 Randomization Baseline->Randomization Arm1 This compound 100 mg/kg/day Randomization->Arm1 Arm2 Placebo Randomization->Arm2 Cycle 3-Month Assessment Cycle Arm1->Cycle Arm2->Cycle Cycle->Cycle  Repeat Primary Primary Analysis (NSAA at 1 Year) Cycle->Primary

Diagram 2: Workflow of the Phase 3 clinical trial protocol for this compound. This outlines the key stages of the PolarisDMD trial, from patient recruitment through the final analysis. Patients were randomized to receive either the active drug or placebo and assessed in regular cycles, with the primary efficacy analysis conducted after one year of treatment [3].

Conclusion and Key Considerations

This compound represents a mutation-agnostic, disease-modifying approach to DMD therapy. The established dosing protocol of 100 mg/kg administered orally once daily has been evaluated in large clinical trials.

A critical consideration for researchers is the age-dependent effect observed in the Phase 3 trial. While the primary endpoints were not met for the entire study population, a pre-specified analysis revealed that younger patients (≤6.0 years) demonstrated a more robust and statistically significant treatment effect for some assessments [3]. This suggests that initiating treatment early in the disease course may be essential for maximizing therapeutic benefit.

Future research directions may focus on further exploring this age effect, evaluating this compound in combination with other therapeutic modalities, and developing biomarkers for better predicting treatment response.

References

Edasalonexent Administration with High-Fat Meal: Application Notes and Protocols for Enhanced Absorption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Edasalonexent (CAT-1004) is an investigational, orally-administered small molecule drug developed for the treatment of Duchenne muscular dystrophy (DMD). Its novel design incorporates structural elements of two known NF-κB inhibitors—salicylic acid and docosahexaenoic acid (DHA)—through a covalent linkage designed to be cleaved intracellularly by fatty acid amide hydrolase [1]. This simultaneous intracellular delivery enables synergistic inhibition of the NF-κB pathway, a key driver of muscle inflammation, degeneration, and fibrosis in DMD pathology [1]. The administration of this compound with a high-fat meal is critically important for achieving adequate bioavailability, as fat significantly enhances the absorption of this lipophilic compound.

The pharmacokinetic rationale for co-administration with fat stems from the drug's physicochemical properties and formulation characteristics. Like many lipophilic compounds, this compound exhibits poor solubility in fasted-state gastrointestinal fluids. The presence of dietary lipids stimulates biliary and pancreatic secretion, leading to the formation of mixed micelles that enhance drug solubilization and absorption through the intestinal mucosa [1]. This administration strategy has been consistently implemented across clinical trials to ensure optimal exposure and target engagement.

Key Pharmacokinetic Data and Food Effect Analysis

Quantitative Food Effect Assessment

The absorption profile of this compound is significantly influenced by dietary fat content. Clinical studies have specifically demonstrated that administration with a meal containing at least 8 grams of fat substantially enhances bioavailability compared to fasting conditions [1]. This food effect has been quantitatively characterized in clinical protocols, though the exact magnitude of absorption enhancement for this compound requires reference to specific pharmacokinetic reports.

Table 1: Key Pharmacokinetic Parameters of this compound with Food Administration

Parameter Findings with High-Fat Meal Clinical Significance
Dosing Strategy 100 mg/kg/day divided into three doses (~33 mg/kg each) with food Maintains consistent NF-κB inhibition throughout waking hours
Fat Requirement Minimum 8 grams of fat per meal Ensures optimal solubilization and absorption
Formulation Softgel capsules containing 100 mg or 250 mg this compound Facilitates lipid dispersion and absorption
Absorption Profile Enhanced bioavailability compared to fasted state Consistent exposure necessary for continuous pathway modulation
Comparative Food Effect Data from Related Compounds

While comprehensive food effect studies specifically documenting percentage increases in AUC and Cmax for this compound are not fully detailed in the available literature, insights can be drawn from pharmacokinetic data of similar compounds. A study investigating the proton pump inhibitor esomeprazole (another acid-sensitive medication) demonstrated that administration approaches significantly impact bioavailability, though with different food interaction patterns [2].

Table 2: Comparative Food Effects on Oral Medications with Absorption Challenges

Drug Food Effect Magnitude of Effect Administration Recommendation
This compound Enhanced absorption with high-fat meal Significant (specific quantitative data pending) Administer with meal containing ≥8g fat [1]
Esomeprazole Reduced bioavailability when taken 15 min before high-fat meal AUC ratio fed:fasting = 0.56-0.78 on day 1-5 [2] Take 30-60 minutes before meals for optimal efficacy
Esomeprazole Enteric Tablets Bioequivalent under both fasting and fed conditions 90% CIs within 80.00%-125.00% range [3] Can be administered without regard to meals

Detailed Experimental Protocols

Clinical Administration Protocol for this compound

Purpose: To ensure optimal bioavailability and consistent pharmacokinetic exposure of this compound in clinical settings through standardized administration with food.

Materials:

  • This compound softgel capsules (100 mg or 250 mg strength)
  • Food containing at least 8 grams of fat (examples: whole milk, nuts, avocado, buttered toast)
  • Timing device
  • Documentation materials (case report forms)

Procedure:

  • Meal Preparation: Prepare a meal or snack containing a minimum of 8 grams of fat. Options include:

    • 240 mL whole milk (8 g fat)
    • 2 tablespoons peanut butter (16 g fat)
    • 1/2 medium avocado (15 g fat)
    • 1 slice buttered toast with cheese (10-12 g fat)
  • Dosing Calculation: Calculate the total daily dose based on patient body weight (100 mg/kg/day) and divide into three approximately equal doses of 33 mg/kg each.

  • Administration:

    • Initiate meal consumption
    • Administer the required number of capsules approximately 5-10 minutes after starting the meal
    • Ensure the patient completes the entire meal
  • Dosing Schedule: Maintain a consistent 8-hour interval between doses during waking hours to sustain therapeutic coverage.

  • Documentation: Record administration time, meal composition, fat content, and any observed adverse effects.

Validation: This protocol was implemented in the phase 3 PolarisDMD trial (NCT03703882), confirming its feasibility and effectiveness in maintaining target exposure levels [1].

Food Effect Bioequivalence Study Design

Purpose: To evaluate the comparative pharmacokinetics of this compound under fasting versus fed conditions and establish bioequivalence parameters.

Study Design: Randomized, open-label, two-period crossover study

Participants: Healthy volunteers or patients meeting inclusion criteria

Experimental Arms:

  • Fasted State: Overnight fast of at least 10 hours, administration with 240 mL water, continued fasting for 4 hours post-dose
  • Fed State: Standard high-fat meal (800-1000 calories with 50% from fat) consumed within 30 minutes, drug administration 30 minutes after meal initiation

Pharmacokinetic Sampling: Serial blood samples collected at pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose

Bioanalytical Methods:

  • Plasma separation via centrifugation
  • LC-MS/MS quantification of this compound concentrations
  • Non-compartmental pharmacokinetic analysis (C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~)

Statistical Analysis:

  • ANOVA on log-transformed parameters
  • 90% confidence intervals for geometric mean ratios (test/reference)
  • Bioequivalence criteria: 90% CI within 80.00%-125.00% for AUC and C~max~

This study design follows regulatory standards for food effect assessment, similar to approaches used in esomeprazole bioequivalence studies [3].

Visualizing Experimental Workflows and Mechanisms

This compound Experimental Workflow

The following diagram illustrates the complete experimental workflow for assessing food effects on this compound bioavailability, from study design through data analysis:

Study Design Study Design Participant Screening Participant Screening Study Design->Participant Screening Randomization Randomization Participant Screening->Randomization Fasted Arm Fasted Arm Randomization->Fasted Arm Fed Arm Fed Arm Randomization->Fed Arm PK Sampling PK Sampling Fasted Arm->PK Sampling  Drug administration  after overnight fast Fed Arm->PK Sampling  Drug administration  with high-fat meal Bioanalysis Bioanalysis PK Sampling->Bioanalysis  Plasma collection  & processing Data Analysis Data Analysis Bioanalysis->Data Analysis  LC-MS/MS  quantification Bioequivalence Conclusion Bioequivalence Conclusion Data Analysis->Bioequivalence Conclusion  Statistical  evaluation

Diagram 1: Experimental workflow for this compound food effect assessment illustrates the systematic approach from participant recruitment through bioequivalence determination, highlighting the parallel assessment of fasted versus fed conditions.

Mechanism of Fat-Enhanced Absorption

The following diagram depicts the biological mechanisms through which dietary fat enhances the oral absorption of this compound:

High-Fat Meal High-Fat Meal Gallbladder Contraction Gallbladder Contraction High-Fat Meal->Gallbladder Contraction Lipid Digestion Lipid Digestion High-Fat Meal->Lipid Digestion Bile Secretion Bile Secretion Gallbladder Contraction->Bile Secretion Micelle Formation Micelle Formation Bile Secretion->Micelle Formation Enhanced Solubilization Enhanced Solubilization Micelle Formation->Enhanced Solubilization  Incorporation into  mixed micelles Intestinal Absorption Intestinal Absorption Enhanced Solubilization->Intestinal Absorption  Passive diffusion  & transport Systemic Circulation Systemic Circulation Intestinal Absorption->Systemic Circulation  Portal vein  transport This compound Capsule This compound Capsule This compound Capsule->Micelle Formation  Drug release  in intestine Lipid Digestion->Micelle Formation

Diagram 2: Mechanism of fat-enhanced this compound absorption visualizes the sequential physiological processes by which dietary fat stimulates biliary secretion and micelle formation, leading to improved drug solubilization and intestinal absorption.

Clinical Trial Evidence and Clinical Implications

Phase 3 PolarisDMD Trial Implementation

The PolarisDMD trial (NCT03703882) was an international, randomized, placebo-controlled phase 3 study that examined the safety and efficacy of this compound in pediatric patients with DMD over 52 weeks [1]. This trial implemented the high-fat administration protocol in 131 patients aged 4-8 years, with 88 patients receiving this compound at 100 mg/kg/day divided into three doses administered with food containing at least 8 grams of fat [1].

Although the primary endpoint (North Star Ambulatory Assessment) did not achieve statistical significance, pre-specified analysis by age demonstrated that younger patients (≤6.0 years) showed more robust and statistically significant differences between this compound and placebo for some assessments [1]. This suggests a potential window of therapeutic opportunity in earlier disease stages. The administration protocol was generally well-tolerated, with the majority of adverse events being mild and most commonly involving the gastrointestinal system (primarily diarrhea) [1].

Practical Considerations for Dosing Implementation

For reliable absorption, each dose of this compound should be administered with a meal or snack containing at least 8 grams of fat. This requirement presents specific practical considerations for clinical implementation:

  • Consistency of Administration: Maintaining consistent dietary fat intake with each dose helps minimize pharmacokinetic variability
  • Pediatric Considerations: The requirement for three daily doses with fat-containing meals necessitates careful planning for school administration and family routines
  • GI Tolerance Management: Mild to moderate diarrhea was the most common adverse effect; administration with food may help mitigate gastrointestinal irritation
  • Dosing Accuracy: The weight-based dosing (100 mg/kg/day) requires regular weight assessment and capsule count adjustment

Conclusion and Future Directions

The administration of this compound with a high-fat meal is a critical component of its clinical pharmacology, significantly enhancing bioavailability through promotion of solubilization and intestinal absorption. The established protocol of administering with food containing at least 8 grams of fat has been successfully implemented in large-scale clinical trials, demonstrating both feasibility and acceptable tolerability [1].

Future research directions should include more detailed population pharmacokinetic modeling to quantify the exact magnitude of food enhancement and identify potential covariates affecting exposure. Additionally, exploration of formulation strategies that might reduce the food effect requirement could improve dosing convenience and compliance. As the DMD therapeutic landscape evolves with gene therapies and other molecular approaches, understanding potential drug interactions with this compound—particularly those affecting fat absorption or NF-κB pathway modulation—will be essential for optimizing combination regimens.

References

Comprehensive Analysis of Edasalonexent in Duchenne Muscular Dystrophy: MoveDMD Phase 2 Trial Design and Results

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Duchenne muscular dystrophy (DMD) is a severe, progressive X-linked neuromuscular disorder affecting approximately 1 in 3,500 male births, characterized by mutations in the dystrophin gene that lead to muscle fiber degeneration, chronic inflammation, and progressive weakness. The pathological activation of nuclear factor kappa B (NF-κB) represents a crucial downstream mechanism in DMD pathology, driving muscle degeneration while simultaneously suppressing regeneration capacity. This transcription factor is activated from early disease stages, even in infancy, preceding clinical manifestations and functional decline. Chronic NF-κB activation promotes sustained inflammatory signaling, increased expression of pro-inflammatory cytokines, and disruption of muscle protein homeostasis, establishing it as a promising therapeutic target independent of the specific dystrophin mutation.

Edasalonexent (CAT-1004) is an orally-administered novel small molecule designed to inhibit NF-κB through a bifunctional approach, covalently linking two bioactive compounds with known NF-κB inhibitory properties: salicylic acid and docosahexaenoic acid (DHA). This molecular design enables simultaneous intracellular delivery of both active components upon hydrolysis by fatty acid amide hydrolase (FAAH), resulting in enhanced potency compared to extracellular administration of the individual components separately. Preclinical studies demonstrated that this compound significantly improves disease parameters in mdx mice and the golden retriever DMD model, reducing fatigue after eccentric contractions, decreasing inflammation and fibrosis, increasing skeletal muscle mass, and improving diaphragm function.

Trial Design and Methodology

Overall Trial Structure

The MoveDMD trial was a proof-of-concept Phase 2 study with an open-label extension designed to evaluate the safety, efficacy, and pharmacodynamics of this compound in young boys with DMD. The trial employed a multipart design that included placebo-controlled and open-label elements to comprehensively assess the drug's effects:

  • Part A: Initial assessment of this compound at 67 mg/kg/day and 100 mg/kg/day doses
  • Part B: Randomized, double-blind, placebo-controlled period (12 weeks)
  • Part C: Open-label extension where all participants received this compound

The trial implemented a novel control strategy where each participant served as his own control by comparing disease progression during treatment to progression during an off-treatment control period that averaged 39 weeks. This design element was particularly important given the heterogeneous nature of DMD progression and the relatively small sample size.

Patient Population and Eligibility Criteria

The study enrolled 31 ambulatory boys with genetically confirmed DMD across a range of dystrophin mutations. Key eligibility criteria included:

  • Age ≥4 to <8 years old at enrollment
  • Any confirmed dystrophin mutation
  • Steroid-naïve status (no corticosteroids for at least 6 months)
  • Ability to perform timed function tests reliably

Participants were randomized to receive either this compound at 67 mg/kg/day, 100 mg/kg/day, or matching placebo. After the placebo-controlled period, all participants transitioned to the open-label extension, where the majority received the 100 mg/kg/day dose.

Outcome Measures and Assessments

The MoveDMD trial incorporated multiple assessment modalities to comprehensively evaluate treatment effects:

Table 1: Primary Efficacy Endpoints in MoveDMD Trial

Assessment Category Specific Measures Frequency Purpose
Functional Outcomes North Star Ambulatory Assessment (NSAA) Regular intervals Global assessment of motor function
Timed function tests (10-meter walk/run, 4-stair climb, time to stand) Regular intervals Quantitative mobility measures
Muscle Imaging MRI T2 relaxation time of lower leg muscles Baseline, 12 weeks, and specified intervals Measure of muscle inflammation and fat infiltration
Biomarkers NF-κB-regulated gene expression Baseline and during treatment Pharmacodynamic response
Muscle enzymes (CK, ALT, AST, LDH) Regular intervals Indicators of muscle degradation
Cardiac and bone health assessments Specified intervals Potential additional benefits

Efficacy Results

Functional Outcomes

This compound demonstrated a consistent stabilization of disease progression across multiple functional assessments through 72 weeks of treatment. In the 100 mg/kg/day treatment group, clinically meaningful numerical improvements were observed in rates of decline compared to rates of change during the control period across all timed function tests. The preservation of muscle function was particularly evident when comparing the treated trajectory to the expected decline based on the control period.

The North Star Ambulatory Assessment (NSAA), an integrated global assessment of motor function, showed substantially slower decline in boys treated with this compound compared to the progression rate during the control period. This functional stabilization was maintained through the open-label extension period up to 72 weeks, suggesting potential sustained benefits with continued treatment.

Table 2: Quantitative Efficacy Results from MoveDMD Trial

Parameter Baseline Mean Change at 36 Weeks Change at 72 Weeks Statistical Significance
NSAA Total Score Not reported Slowed decline vs. control period Slowed decline vs. control period p-values not provided
10-meter walk/run (seconds) Not reported Slowed progression vs. control Slowed progression vs. control Clinically meaningful improvement
4-stair climb (seconds) Not reported Slowed progression vs. control Slowed progression vs. control Clinically meaningful improvement
Time to stand (seconds) Not reported Slowed progression vs. control Slowed progression vs. control Clinically meaningful improvement
MRI T2 relaxation time Not reported Significant improvement vs. control period (p≤0.05) Maintained improvement p≤0.05 at 12 weeks and last observation
Muscle enzymes (CK, ALT, AST, LDH) Elevated at baseline Significant decrease vs. baseline (p<0.05) Maintained decrease p<0.05 at 12 weeks and later timepoints
Biomarker and Imaging Results

Significant improvements were observed in biomarkers of muscle health and inflammation following this compound treatment. Four muscle enzymes (creatine kinase, alanine aminotransferase, aspartate aminotransferase, and lactate dehydrogenase) were significantly decreased compared to baseline following this compound treatment at 12 weeks and later time points (p<0.05), consistent with the ability to slow muscle degeneration and improve muscle integrity.

The rate of change in lower leg MRI T2 significantly improved at 12 weeks and at last observation on treatment compared to the control period (p≤0.05), consistent with a reduction of inflammation in the muscle. MRI T2 relaxation time serves as a non-invasive measure of muscle inflammation and fat infiltration, both key pathological processes in DMD.

Safety and Tolerability Profile

This compound demonstrated a favorable safety profile throughout the MoveDMD trial with no safety signals observed. The majority of adverse events were mild in nature, with no serious adverse events reported in the this compound groups. There were no dose reductions and no drug-related discontinuations, supporting the acceptable tolerability of the investigational product.

The most common adverse events were gastrointestinal, primarily mild and transient diarrhea. This side effect profile differs significantly from that associated with chronic corticosteroid use, the current standard of care in DMD, which includes clinically significant side effects such as growth inhibition, puberty delay, weight gain, behavioral changes, hypertension, hyperglycemia, osteoporosis, Cushingoid habitus, and cataracts.

Notably, growth patterns in boys treated with this compound were similar to standard growth curves for unaffected boys in the same age range. Boys treated with this compound grew an average of 2.1 inches taller per year and gained 2.9 pounds per year, with their overall body mass index decreasing from the 70th percentile of unaffected boys to the 55th percentile over 72 weeks of treatment, approaching the average body mass index for unaffected boys. This represents a significant potential advantage over corticosteroids, which typically cause excess weight gain and growth suppression.

Mechanism of Action and Pharmacodynamics

This compound employs a novel intracellular targeting strategy to inhibit activated NF-κB. The molecule is designed to be hydrolyzed intracellularly by fatty acid amide hydrolase (FAAH), releasing salicylic acid and DHA simultaneously within cells. This coordinated intracellular delivery enables synergistic inhibition of NF-κB with greater potency than equivalent doses of the individual components administered separately.

The NF-κB pathway plays a fundamental role in DMD pathology, functioning as a key link between the loss of dystrophin and disease progression. In DMD, mechanical stress on muscle fibers due to absent dystrophin leads to chronic NF-κB activation, which in turn drives expression of pro-inflammatory cytokines, matrix remodeling proteins, and factors that promote muscle atrophy while suppressing muscle regeneration.

Diagram: this compound Mechanism of Action and NF-κB Signaling Pathway in DMD

G DystrophinMutation Dystrophin Mutation MechanicalStress Mechanical Stress on Muscle Fibers DystrophinMutation->MechanicalStress NFkBActivation NF-κB Pathway Activation MechanicalStress->NFkBActivation DownstreamEffects Downstream Effects: • Inflammation • Fibrosis • Muscle Degeneration • Impaired Regeneration NFkBActivation->DownstreamEffects This compound This compound (CAT-1004) Oral Administration CellularUptake Cellular Uptake by Endocytosis This compound->CellularUptake FAAHCleavage FAAH-mediated Cleavage Releases SA and DHA CellularUptake->FAAHCleavage NFkBInhibition NF-κB Inhibition FAAHCleavage->NFkBInhibition Intracellular SA + DHA Release NFkBInhibition->DownstreamEffects BeneficialEffects Therapeutic Effects: • Reduced Inflammation • Improved Muscle Integrity • Slowed Disease Progression NFkBInhibition->BeneficialEffects

Pharmacodynamic analyses from the MoveDMD trial demonstrated that this compound treatment resulted in decreased levels of NF-κB-regulated genes and improvements in biomarkers of muscle health and inflammation. These molecular changes correlated with the observed clinical benefits, providing evidence for the proposed mechanism of action.

Discussion and Future Directions

The MoveDMD Phase 2 trial results supported the initiation of a global Phase 3 trial called PolarisDMD, which was designed as a 52-week, randomized, double-blind, placebo-controlled study enrolling approximately 125 patients ages 4 to 7 years with any dystrophin mutation. The primary efficacy endpoint was the change in NSAA score after 12 months of treatment with this compound compared to placebo. Key secondary endpoints included timed function tests and assessments of growth, cardiac, and bone health.

The potential advantages of this compound as a foundational treatment in DMD include its oral administration, applicability to all DMD patients regardless of their specific dystrophin mutation, and a mechanism of action that targets a key driver of disease progression downstream of dystrophin deficiency. The favorable safety profile and lack of growth suppression further support its potential as a long-term therapeutic option, potentially in combination with mutation-specific therapies.

Comprehensive Application Notes and Protocols for Edasalonexent in Duchenne Muscular Dystrophy Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Mechanism of Action

Edasalonexent (CAT-1004) represents a novel therapeutic approach for Duchenne muscular dystrophy (DMD) that targets a key pathophysiological pathway rather than the underlying genetic defect. As an orally administered small molecule, this compound was designed to inhibit nuclear factor kappa-B (NF-κB), which serves as a fundamental link between dystrophin deficiency and disease manifestation in DMD. Chronic activation of NF-κB is recognized as a central driver of disease pathology, contributing to muscle degeneration, suppression of muscle regeneration, inflammation, and fibrosis in skeletal and cardiac muscle tissue [1] [2]. The molecular design of this compound incorporates two bioactive compounds—salicylic acid and docosahexaenoic acid (DHA)—covalently linked to create a single molecule that synergistically inhibits NF-κB through complementary mechanisms [1]. This design allows for simultaneous action on different components of the NF-κB pathway, resulting in enhanced potency compared to administration of the individual components [1].

The pharmacological activity of this compound depends on intracellular cleavage by fatty acid amide hydrolase, which releases the active components after cellular uptake. This mechanism enables the drug to reduce both the activation of NF-κB in the cytoplasm and its ability to induce transcription of pro-inflammatory genes in the nucleus [1]. Preclinical studies demonstrated that targeted inhibition of NF-κB activation in DMD animal models improved muscle mass and function, reduced fibrosis and inflammation, and ameliorated cardiac pathology [1]. The potential advantage of this mechanism is that it could benefit patients regardless of their specific dystrophin mutation, positioning this compound as a potential disease-modifying treatment for all DMD patients rather than being limited to specific genetic subgroups [3].

Clinical Development Program

The clinical development of this compound progressed through a series of methodically designed trials. Initial Phase 1 studies in adults demonstrated favorable pharmacokinetics with rapid oral absorption, minimal accumulation, and evidence of NF-κB pathway inhibition [1]. The subsequent MoveDMD Phase 2 trial (NCT02439216) in boys aged 4-8 years with DMD provided proof-of-concept validation, showing that this compound treatment led to statistically significant changes in MRI T2 relaxation times of lower leg muscles after 12 weeks of treatment compared to a pretreatment period [1] [2]. Additionally, the trial demonstrated clinically meaningful slowing of disease progression during this compound treatment compared to an off-treatment control period, with improvements in biomarkers of muscle health and inflammation [1].

Based on these promising Phase 2 results, the global Phase 3 PolarisDMD trial (NCT03703882) was initiated to comprehensively evaluate the efficacy and safety of this compound for registration purposes [4] [1]. This trial employed a randomized, double-blind, placebo-controlled design with a 52-week treatment period, followed by a 2-week follow-up and an optional open-label extension phase [4]. The study was conducted at 37 sites across 8 countries (United States, Canada, United Kingdom, Ireland, Germany, Sweden, Israel, and Australia) between November 2018 and September 2020 [1]. Despite not meeting its primary or secondary endpoints in the overall study population, prespecified subgroup analyses suggested potential benefits in younger patients (≤6 years), providing valuable insights for future trial design in DMD therapeutics [5] [1].

Patient Selection Criteria

Inclusion Criteria

The PolarisDMD trial established stringent inclusion criteria to identify an appropriate patient population for evaluating this compound's efficacy while maintaining patient safety. The study specifically targeted male patients aged 4-7 years (up to 8th birthday) with a genetically confirmed diagnosis of DMD based on clinical phenotype with increased serum creatine kinase and documentation of mutation(s) in the dystrophin gene known to be associated with a DMD phenotype [4] [1]. This age range was selected based on Phase 2 data suggesting greater treatment effects in younger patients and the desire to intervene early in disease progression while patients maintained meaningful ambulatory function.

Functional capacity requirements were carefully defined to enroll patients at a similar disease stage. Participants had to be able to perform stand from supine without assistance in ≤10 seconds, complete the 10-meter walk/run test (10MWR), and perform the 4-stair climb assessment [4] [1]. Additionally, patients were required to be under the regular care of a physician coordinating Duchenne care and willing to disclose study participation with their healthcare providers [4]. The trial allowed enrollment of patients on a stable dose of eteplirsen (provided they had received at least 24 weeks of stable dosing prior to baseline), recognizing that some patients might already be receiving this exon-skipping therapy [4].

Table 1: Key Inclusion Criteria for PolarisDMD Phase 3 Trial

Criterion Category Specific Requirements
Demographics Male patients aged 4-7 years (up to 8th birthday)
Diagnosis Genetically confirmed DMD with any mutation type; clinical phenotype with increased serum CK
Functional Capacity Ability to perform stand from supine ≤10 seconds without assistance; ability to complete 10MWT and 4-stair climb
Concomitant Care Regular care by physician coordinating Duchenne care; willingness to disclose study participation
Prior Therapy Stable dose of eteplirsen permitted if received ≥24 weeks of stable dosing prior to Day 1
Exclusion Criteria

The exclusion criteria were designed to minimize confounding factors that could interfere with efficacy assessment or compromise patient safety. A crucial exclusion was the use of corticosteroids within 24 weeks prior to Day 1, though inhaled, intranasal, and topical corticosteroids were permitted [4] [1]. This restriction was implemented because corticosteroids also affect NF-κB activity and would therefore confound the assessment of this compound's mechanism-specific effects [1]. The trial enrolled boys for whom corticosteroid use was not yet suitable or had been deferred by parental decision, reflecting real-world treatment patterns in this age group [1].

Additional pharmacotherapy-related exclusions included use of investigational drugs, idebenone, or dystrophin-focused therapies within 4 weeks prior to Day 1 [4]. The protocol also prohibited medications with potential interactions, including immunosuppressive therapy, warfarin, phenytoin, cyclosporine, ergotamine derivatives, fentanyl, alfentanil, pimozide, quinidine, sirolimus, tacrolimus, and paclitaxel [4]. Use of human growth hormone within 3 months prior to Day 1 was also excluded. Patients with significant comorbidities or medical conditions that could impair study completion or interpretation of results were not enrolled, ensuring that the study population would provide interpretable safety and efficacy data [1].

Table 2: Key Exclusion Criteria for PolarisDMD Phase 3 Trial

Category Exclusion Parameters
Prior Medications Corticosteroid use within 24 weeks prior to Day 1 (inhaled/topical permitted); investigational drugs, idebenone, or dystrophin-focused therapy within 4 weeks; human growth hormone within 3 months
Prohibited Concomitant Medications Immunosuppressive therapy, warfarin, phenytoin, cyclosporine, ergotamine, fentanyl, pimozide, quinidine, sirolimus, tacrolimus, paclitaxel
Medical History Prior or ongoing significant medical conditions that would impair study completion or interpretation of results

Efficacy Assessment Protocols

Primary and Secondary Endpoints

The PolarisDMD trial employed a comprehensive assessment battery to evaluate this compound's effect on disease progression. The primary efficacy endpoint was the change from baseline in the North Star Ambulatory Assessment (NSAA) total raw score after 52 weeks of treatment [5] [1]. The NSAA is a validated functional scale that assesses the ability to perform 17 different clinically meaningful activities, each graded on a 3-point scale (0=unable, 1=partial achievement, 2=complete achievement) [1]. These activities encompass static skills (standing independently, on heels, and on one leg), dynamic activities (walking, climbing and descending steps, hopping, jumping, and running/walking 10 meters), transitions (rising from supine to sitting, from sitting to stand, and from floor to standing), and head lifting in supine position [1].

Secondary efficacy endpoints focused on timed function tests (TFTs) that measure clinically relevant mobility tasks:

  • Time to Stand (TTS): Time required to arise from supine to standing position
  • 10-Meter Walk/Run (10MWR): Time to complete a 10-meter distance at maximum speed
  • 4-Stair Climb (4SC): Time to climb four standard steps [5] [1]

Additional secondary assessments included muscle strength measurements and the Pediatric Outcomes Data Collection Instrument (PODCI), a patient-reported outcome measure completed by parents/caregivers that evaluates upper extremity/physical function, transfer/mobility, sports/physical function, pain/comfort, happiness, and global function across 86 questions [1]. The study also included exploratory assessments of growth, bone density, and cardiac function as potential areas of differentiation for this compound [3].

Assessment Schedule and Methodology

Efficacy assessments were conducted at protocol-defined intervals throughout the trial: baseline, and at weeks 13, 26, 39, and 52/end of treatment [1]. To ensure consistency and reliability across multiple study sites, clinical evaluators received standardized training and underwent reliability testing with ongoing quality control of assessments through video review and support [1]. ATOM International Limited, a specialized clinical trial training organization, performed the pre-study training, certification, and oversight of all clinical evaluator reliability testing [1].

An important methodological adaptation was implemented during the COVID-19 pandemic when travel restrictions necessitated remote assessment capabilities. A protocol amendment allowed for remote video assessments following feasibility testing and development of standard guidelines for functional assessments collected remotely [1]. These videos were reviewed using the same rigorous standards as in-person assessments, maintaining study integrity despite pandemic-related challenges [1].

Experimental Protocols and Methodologies

Functional Capacity Assessment

The functional assessment protocol employed in the PolarisDMD trial represented a comprehensive approach to evaluating disease progression in DMD. The North Star Ambulatory Assessment (NSAA) was administered according to standardized protocols, with particular attention to consistent administration across international sites [1]. The timed function tests were conducted in a specific sequence with appropriate rest periods to avoid fatigue effects:

  • Stand from Supine (Time to Stand): Participants began in a supine position on a firm surface and were instructed to stand up as quickly as possible without assistance. The time was measured from the "go" command until the participant stood fully upright with knees extended [1].
  • 10-Meter Walk/Run: Participants traversed a 10-meter course at their maximum speed, with timing initiated when the first foot crossed the start line and stopped when the first foot crossed the finish line. A practice walk was permitted to ensure understanding [1].
  • 4-Stair Climb: Participants ascended four standard steps as quickly as possible, with timing beginning at the "go" command and ending when both feet reached the top step [1].

For all functional assessments, the testing environment was standardized for factors such as space, flooring, stair dimensions, and footwear to minimize variability. When assessments were conducted remotely during the pandemic, caregivers received detailed instructions on setting up the testing environment to maintain consistency with in-person assessments [1].

Biomarker Assessment Techniques

The this compound clinical program incorporated advanced biomarker methodologies to evaluate target engagement and biological effects:

  • Quantitative Muscle Ultrasound (QMUS): Although not utilized in the PolarisDMD trial specifically, recent methodological advances in QMUS demonstrate its potential as a non-invasive biomarker for DMD. The technique involves high-resolution ultrasound scans of multiple muscle groups using standardized imaging parameters (gain: 52 units, dynamic range: 54 dB) with consistent transducer positioning [6]. Muscle echogenicity is quantified using mean grayscale values (MGV) ranging from 0-255, with region of interest analysis excluding surrounding fascia. Composite scores can be derived for specific anatomical regions (MGV-arm, MGV-leg, MGV-neck) to provide comprehensive assessment of disease involvement [6].
  • MRI T2 Relaxation Time: In the Phase 2 MoveDMD trial, MRI T2 mapping of lower leg muscles served as a key biomarker for evaluating disease progression. This imaging technique detects changes in muscle water content and fat infiltration, which correlate with disease severity in DMD [1] [2].
  • NF-κB Pathway Biomarkers: Blood samples were analyzed for expression of NF-κB-regulated genes to confirm target engagement and assess the biological activity of this compound [1] [2]. These analyses provided pharmacodynamic evidence that the drug was effectively inhibiting its intended molecular target.

G cluster_0 Pathological Consequences of NF-κB Activation DystrophinDeficiency Dystrophin Deficiency MechanicalStress Mechanical Stress on Muscle Fibers DystrophinDeficiency->MechanicalStress NFkBActivation NF-κB Pathway Activation MechanicalStress->NFkBActivation Inflammation Inflammation NFkBActivation->Inflammation Fibrosis Fibrosis NFkBActivation->Fibrosis MuscleDegeneration Muscle Degeneration NFkBActivation->MuscleDegeneration SuppressedRegeneration Suppressed Muscle Regeneration NFkBActivation->SuppressedRegeneration DiseaseProgression DMD Disease Progression Inflammation->DiseaseProgression Fibrosis->DiseaseProgression MuscleDegeneration->DiseaseProgression SuppressedRegeneration->DiseaseProgression This compound This compound (NF-κB Inhibitor) This compound->NFkBActivation Inhibits

Diagram 1: Mechanism of Action of this compound in Duchenne Muscular Dystrophy - This diagram illustrates the central role of NF-κB activation in DMD pathology and the targeted inhibition by this compound.

Quantitative Results and Statistical Analysis

The Phase 3 PolarisDMD trial enrolled 131 patients who were randomized in a 2:1 ratio to receive either this compound 100 mg/kg/day (n=88) or placebo (n=43) [5] [1]. At the 52-week timepoint, the primary endpoint analysis revealed no statistically significant difference between treatment groups in the NSAA total score, with a difference of 0.3 (SE=0.7; p=0.67) [5]. Similarly, the secondary endpoint analyses of timed function tests showed consistent but non-significant trends toward slower decline in the this compound group:

  • Time to Stand was faster by 1.4 seconds for this compound versus placebo
  • 10-Meter Walk/Run was faster by 0.3 seconds
  • 4-Stair Climb was faster by 1.0 seconds [5]

None of these differences reached statistical significance (all p>0.5) [5]. Additional assessments including muscle strength, PODCI scores, muscle enzymes, and heart rate also showed no statistically significant differences between treatment groups [5].

A prespecified subgroup analysis by age revealed potentially important differential effects. In boys aged ≤6 years (n=77), differences favoring this compound were observed in Time to Stand (p=0.046), 4-Stair Climb (p=0.02), and PODCI scores (p=0.048), though NSAA (p=0.08) and 10-Meter Walk/Run (p=0.41) did not reach significance [5]. In contrast, boys older than 6 years showed no significant functional differences between treatment groups [5]. This age-dependent treatment response suggests a potential therapeutic window where intervention with NF-κB inhibition may be most effective early in the disease course.

Table 3: Efficacy Outcomes from PolarisDMD Phase 3 Trial

Endpoint Overall Population Age ≤6 Years Subgroup Age >6 Years Subgroup
NSAA Total Score Δ=0.3, p=0.67 p=0.08 Not significant
Time to Stand Δ=-1.4s, p>0.5 p=0.046 Not significant
10-Meter Walk/Run Δ=-0.3s, p>0.5 p=0.41 Not significant
4-Stair Climb Δ=-1.0s, p>0.5 p=0.02 Not significant
PODCI Not significant p=0.048 Not significant

Regulatory Considerations and Trial Design Implications

Safety and Tolerability Profile

Throughout the clinical development program, this compound demonstrated a manageable safety profile with no significant safety signals identified. In the Phase 3 PolarisDMD trial, the majority of adverse events were mild and primarily involved the gastrointestinal system, with diarrhea, vomiting, and rash being the most commonly reported events [5]. These adverse effects were generally transient in nature and did not lead to discontinuation in the majority of cases. The study reported only two serious adverse events—norovirus gastroenteritis in the this compound group and bronchiolitis in the placebo group—neither of which was considered treatment-related by the investigators [5].

The long-term safety profile was further supported by data from the open-label extension studies, where this compound was well tolerated through more than 50 patient-years of treatment [3]. Height increased as expected in the this compound group, with relatively less increase in weight compared to placebo [5]. This favorable safety profile distinguished this compound from corticosteroid therapy, which remains the standard of care in DMD but is associated with significant long-term side effects including growth suppression, weight gain, bone fragility, and metabolic disturbances [1].

Implications for Future Trial Design

The results from the this compound clinical development program offer several important considerations for future DMD trial design:

  • Age Stratification: The differential treatment response observed in younger patients (≤6 years) highlights the importance of age stratification in trial design and analysis plans. Future studies may consider focusing on younger patients or implementing age-based stratification in randomization to ensure balanced distribution of this potentially significant prognostic factor [5] [1].
  • Patient Selection Criteria: The inclusion of patients across a broad age range (4-7 years) may have contributed to the heterogeneity in treatment response. Future trials might consider more narrow age bands or enrichment strategies targeting patients most likely to respond based on disease stage and functional status [5] [1].
  • Novel Biomarker Implementation: The consistent signal from MRI T2 relaxation times in Phase 2 studies suggests that advanced imaging biomarkers may provide more sensitive measures of treatment response than functional outcomes alone, particularly in early-stage patients where functional decline may be slow [1] [2]. Similarly, quantitative muscle ultrasound (QMUS) has demonstrated correlation with functional status in DMD and offers a non-invasive assessment method applicable across disease stages [6].
  • Trial Duration Considerations: The progressive nature of DMD and the potential modest treatment effects of disease-modifying agents suggest that longer trial durations (beyond 52 weeks) may be necessary to detect clinically meaningful differences in functional outcomes, particularly in younger patients with slower disease progression [1].

G cluster_0 Controlled Treatment Phase Start Patient Screening and Eligibility Assessment InclusionCheck Inclusion Criteria Verification Start->InclusionCheck ExclusionCheck Exclusion Criteria Assessment InclusionCheck->ExclusionCheck FunctionalAssessment Baseline Functional Assessment ExclusionCheck->FunctionalAssessment Randomization Randomization (2:1 Ratio) FunctionalAssessment->Randomization TreatmentPhase 52-Week Treatment Period Randomization->TreatmentPhase EfficacyAssessment Efficacy Assessments TreatmentPhase->EfficacyAssessment SafetyMonitoring Safety Monitoring TreatmentPhase->SafetyMonitoring Extension Open-Label Extension EfficacyAssessment->Extension Optional SafetyMonitoring->Extension Optional

Diagram 2: Patient Selection and Trial Flow for this compound Phase 3 Study - This diagram outlines the sequential process from patient screening through the completion of the controlled trial phase and optional extension study.

Conclusion

The comprehensive clinical development program for this compound has provided valuable insights into both the therapeutic potential of NF-κB inhibition in DMD and methodological considerations for clinical trial design in this challenging rare disease. While the Phase 3 PolarisDMD trial did not meet its primary or secondary endpoints in the overall study population, the consistent trends toward functional preservation and the more robust signals in younger patients suggest that NF-κB remains a biologically relevant target in DMD, particularly when addressed early in the disease course [5] [1]. The manageable safety profile demonstrated across multiple clinical trials indicates that this compound could potentially offer a favorable risk-benefit ratio, especially compared to chronic corticosteroid use [5] [1] [2].

The patient selection criteria implemented in the PolarisDMD trial, focusing on boys aged 4-7 years with preserved ambulatory function but not yet treated with corticosteroids, represented a strategically chosen population intended to maximize the potential for detecting treatment effects. However, the differential response based on age suggests that even more refined patient selection—potentially targeting patients under 6 years—might be appropriate for future trials of similar mechanism-of-action compounds [5] [1]. The this compound development program has contributed substantially to the methodological evolution of DMD trials, including the implementation of remote assessments, standardization of functional evaluations across international sites, and exploration of novel biomarkers such as quantitative muscle ultrasound [6] [1]. These advances will inform future drug development efforts in DMD as the field continues to pursue effective therapies for all patients affected by this devastating disorder.

References

Edasalonexent combination therapy with eteplirsen

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Rationale for Combination Therapy

The scientific premise for combining these drugs lies in targeting two different aspects of DMD pathology.

  • Eteplirsen addresses the genetic root cause for a specific subpopulation by promoting the production of a shortened, functional dystrophin protein [1].
  • Edasalonexent targets the downstream disease pathology that occurs due to the lack of dystrophin. Chronic activation of the NF-κB pathway drives muscle inflammation, fibrosis, and impairs regeneration. Inhibiting this pathway could protect muscle fibers from damage [2] [3] [4].

This strategy is analogous to using a mutation-specific treatment to produce a key protein (dystrophin), while simultaneously using a disease-modifying agent to protect the muscle environment, potentially leading to a greater therapeutic effect.

Research and Development Status

The concept of combining this compound with other therapies was actively considered by its developer, Catabasis Pharmaceuticals [2] [5]. The Phase 3 PolarisDMD trial was designed to permit continued use of eteplirsen in enrolled patients, indicating that formal study of the combination was anticipated [2] [6]. However, the development of this compound was halted after the PolarisDMD trial failed to meet its primary endpoints [6]. Consequently, no clinical data from a controlled study investigating the efficacy of this specific combination is available.

Proposed Preclinical Protocol for Efficacy Evaluation

To objectively evaluate the potential of this combination, a preclinical study in the mdx mouse model (a DMD model) is proposed. The workflow for this investigation is outlined below.

G Start Start: Study Design G1 Group 1: Vehicle Control Start->G1 G2 Group 2: Eteplirsen Start->G2 G3 Group 3: this compound Start->G3 G4 Group 4: Combination Start->G4 Treat Treatment Period (8-12 weeks) G1->Treat G2->Treat G3->Treat G4->Treat Assess Endpoint Assessment Treat->Assess EP1 Functional Analysis: - Grip Strength - Treadmill Exhaustion - In vivo Force Measurements Assess->EP1 EP2 Histological Analysis: - H&E Staining (Necrosis) - Evans Blue Dye (Permeability) - Immunofluorescence (Dystrophin) Assess->EP2 EP3 Molecular Analysis: - Western Blot (Dystrophin, NF-κB targets) - RT-qPCR (Inflammatory Cytokines) Assess->EP3 EP4 Serum Biomarkers: - Creatine Kinase (CK) Assess->EP4

Detailed Methodology:

  • Animal Model & Groups: Utilize 6-week-old male mdx mice. Randomize into the four groups (n=12-15/group) as shown in the diagram. Include wild-type (C57BL/10) mice as a healthy reference.
  • Dosing Regimen:
    • Eteplirsen: Administer via weekly intravenous tail-vein injection at 100 mg/kg [7].
    • This compound: Administer via daily oral gavage at 100 mg/kg, suspended in a vehicle (e.g., 0.5% methylcellulose). Ensure dosing is with a high-fat meal (e.g., 1 g/kg) to augment absorption as demonstrated in clinical studies [6] [4].
    • Control groups receive corresponding vehicles.
  • Functional Outcome Measures:
    • Grip Strength: Measure weekly using a mesh pull grid. Report as normalized to body weight.
    • Treadmill Exhaustion: Conduct at study end. Record the time and distance until exhaustion on a motorized treadmill with a mild incline.
    • In vivo Force Measurements: Under anesthesia, measure specific force and resistance to eccentric contractions of the tibialis anterior (TA) muscle.
  • Histological and Molecular Analyses (Terminal):
    • Collect tissues (e.g., TA, diaphragm, heart).
    • Hematoxylin & Eosin (H&E): Quantify areas of muscle necrosis and centronucleated fibers (indicating regeneration).
    • Evans Blue Dye (EBD): Inject EBD 24 hours before sacrifice to assess muscle fiber membrane integrity.
    • Immunofluorescence: Quantify dystrophin-positive fibers and protein localization at the sarcolemma.
    • Western Blot: Quantify levels of dystrophin protein in muscle lysates and phosphorylation of NF-κB pathway components (e.g., p65).
    • RT-qPCR: Analyze mRNA expression of NF-κB-regulated genes (e.g., TNF-α, IL-1β) in muscle tissue [3] [4].

Anticipated Data and Statistical Analysis

The quantitative data collected should be synthesized into summary tables for clear comparison. Below is a template for expected functional outcomes.

Table 2: Expected Functional Outcomes (Template)

Functional Measure Wild-Type Vehicle Control Eteplirsen This compound Combination
Grip Strength (g/g body weight) X.X ± X.X X.X ± X.X X.X ± X.X X.X ± X.X X.X ± X.X
Treadmill Run Time (min) X.X ± X.X X.X ± X.X X.X ± X.X X.X ± X.X X.X ± X.X
Specific Force (mN/mm²) X.X ± X.X X.X ± X.X X.X ± X.X X.X ± X.X X.X ± X.X

Statistical Analysis:

  • Perform Two-Way ANOVA with a post-hoc test (e.g., Tukey's) to analyze the main effects of each drug and their interaction, with statistical significance set at p < 0.05.
  • A statistically significant interaction term would provide evidence of a synergistic effect.

Key Considerations for Development

  • Clinical Path Forward: Future clinical trials would require a randomized, placebo-controlled design in ambulant boys with DMD amenable to exon 51 skipping. A four-arm study (Placebo, Eteplirsen, this compound, Combination) over 12-18 months would be necessary, using functional endpoints like the North Star Ambulatory Assessment (NSAA) [2] [6].
  • Safety Monitoring: While both drugs have manageable safety profiles, combination-specific monitoring for gastrointestinal events (from this compound) and hypersensitivity reactions (from eteplirsen) is crucial [7] [6].
  • Regulatory Strategy: this compound had received Orphan Drug and Fast Track designations from the FDA [2]. A combination development program would require extensive discussion with regulatory agencies, potentially using a dystrophin increase as a surrogate endpoint for eteplirsen and a biomarker of NF-κB inhibition for this compound.

Conclusion

The combination of this compound and eteplirsen represents a scientifically rational "two-pronged" strategy for DMD. The proposed preclinical protocol provides a framework to rigorously test this hypothesis by evaluating functional, histological, and molecular outcomes. Positive results from such a study would be a critical first step in reviving clinical interest in this approach, potentially leading to a more effective therapy that addresses both the genetic cause and the pervasive downstream pathology of Duchenne Muscular Dystrophy.

References

MRI T2 Assessment of Muscle Inflammation with Edasalonexent: Application Notes and Protocols for Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Edasalonexent is an investigational, oral small-molecule drug designed to inhibit the NF-κB pathway, a key driver of inflammation and muscle degeneration in Duchenne Muscular Dystrophy (DMD). Magnetic resonance imaging (MRI), specifically T2 mapping, has been employed as a non-invasive biomarker to assess disease activity and treatment response in clinical trials of this compound. Data from the Phase 2 MoveDMD trial indicated that this compound treatment led to a statistically significant improvement in the rate of change of lower leg composite MRI T2 compared to a control period, suggesting a slowing of disease progression. These findings supported the use of MRI T2 as a supportive endpoint in clinical development. However, it is crucial to note that the subsequent Phase 3 PolarisDMD trial did not meet its primary or secondary efficacy endpoints, and the development of this compound was discontinued. The following document details the application and methodology of MRI T2 assessment in this context, serving as a reference for future research in DMD.

Introduction to this compound and Its Mechanism of Action

This compound (CAT-1004) is a bifunctional compound that covalently links salicylic acid and docosahexaenoic acid (DHA), both known to inhibit the NF-κB pathway [1] [2]. In DMD, the loss of dystrophin leads to chronic activation of NF-κB, which promotes inflammation, muscle fiber degeneration, and suppresses muscle regeneration [1]. This compound is designed to be cleaved intracellularly by fatty acid amide hydrolase (FAAH) to release its active components directly within the target cells, thereby synergistically inhibiting activated NF-κB and its downstream pro-inflammatory effects [1] [2]. Preclinical studies in animal models of DMD demonstrated that inhibition of NF-κB by this compound reduced inflammation and fibrosis, improved muscle function, and protected against exercise-induced fatigue [1].

MRI T2 Mapping as a Biomarker in DMD

Biological and Technical Rationale

In neuromuscular diseases like DMD, skeletal muscle undergoes pathological changes, including edema, fat replacement, and inflammation [3]. The T2 relaxation time, derived from multi-echo spin-echo (MSE) MRI sequences, is a quantitative measure sensitive to these tissue alterations.

  • T2water: The T2 of the myocytic water component is a proposed biomarker for active disease processes like inflammation and edema [3].
  • Global T2: The combined T2 relaxation time of water and fat. In advanced disease with significant fat infiltration, this measure becomes dominated by the fat signal [3].
  • Fat Fraction: Measured via magnetic resonance spectroscopy (MRS), it quantifies the degree of fat replacement in muscle, a hallmark of DMD progression [4].

Increases in MRI T2 and MRS fat fraction are known to correlate with functional decline in boys with DMD [4]. The U.S. Food and Drug Administration (FDA) considers MRI an important supportive endpoint in DMD therapeutic development [5] [4].

This compound Clinical Trial Data with MRI T2

MRI was used as an efficacy endpoint in the this compound clinical development program. The table below summarizes key MRI findings from the Phase 2 MoveDMD trial.

Table 1: Summary of MRI Efficacy Results from the MoveDMD Phase 2 Trial and Open-Label Extension with this compound (100 mg/kg/day) [4]

Assessment Muscle Group Findings with this compound (48 weeks) Comparison to Control/Natural History
Composite MRI T2 Lower Leg Statistically significant improvement in the rate of change at 12, 24, 36, and 48 weeks (p<0.05). Slowed rate of increase compared to the off-treatment control period.
MRS Fat Fraction Soleus Average increase of 0.85%. Control period: annualized increase of 2.6%. Natural history (steroid-treated): ~3% per year.
MRS Fat Fraction Vastus Lateralis Average increase of 5.9%. Control period: annualized increase of 10.4%. Natural history (steroid-treated): ~7% per year.
MRS T2 Soleus & Vastus Lateralis Decreased from baseline. Suggested reduction in the inflammatory component.

These MRI results were consistent with functional improvements and supported the potential disease-modifying effect of this compound observed in the Phase 2 trial [4]. It is critical to highlight that these positive findings were not replicated in the larger Phase 3 PolarisDMD trial, which failed to demonstrate a statistically significant benefit of this compound over placebo on the primary endpoint (North Star Ambulatory Assessment) or key secondary endpoints, leading to the termination of the program [6].

Detailed Experimental Protocol for MRI T2 Assessment

This protocol is adapted from methodologies used in DMD clinical trials and contemporary technical publications [3] [4].

Patient Preparation and Positioning
  • Fasting: Patients should fast for a minimum of 3-4 hours prior to the scan to minimize metabolic influences on muscle T2.
  • Rest: Mandate strict rest for at least 30 minutes before the MRI examination to avoid T2 increases due to recent muscle activity.
  • Anesthesia: For young pediatric patients who cannot remain still, use of age-appropriate sedation or general anesthesia is necessary, following institutional protocols.
  • Positioning: Position the patient supine with legs in a neutral rotation. Use foam padding to immobilize the limbs and ensure comfort. The coil should be centered on the muscle group of interest (e.g., mid-thigh for quadriceps or maximum calf gastrocnemius).
MRI Hardware and Software Requirements
  • Scanner: 3 Tesla MRI scanner is recommended for optimal signal-to-noise ratio.
  • Coil: Use a multi-channel phased-array coil suitable for the extremities (e.g., a dedicated knee or multi-joint coil).
  • Sequences: The imaging protocol must include both qualitative and quantitative sequences.

Table 2: Recommended MRI Protocol for DMD Clinical Trials

Sequence Type Purpose Key Parameters
T1-Weighted Turbo Spin Echo Anatomical Reference Axial orientation; slice thickness ≤5mm; coverage from knee to ankle (lower leg) or hip to knee (upper leg).
T2-Weighted Turbo Spin Echo with Fat Suppression Qualitative Assessment of Edema Axial orientation; parameters matched to T1w for co-registration.
Multi-Echo Spin-Echo (MSE) for T2 Mapping Quantitative T2 Measurement TR: ~2000-3000 ms; Multiple TEs: e.g., 16-80 ms with 8-16 echoes; Slice geometry: Match T1w images.
Diffusion Tensor Imaging (DTI) - Optional Microstructural Tissue Assessment b-values: 0 and 600 s/mm²; 20 diffusion encoding directions [7] [8].
MRS for Fat Fraction Quantification of Fat Infiltration Single-voxel PRESS; voxel placed in specific muscles (e.g., soleus, vastus lateralis); TR > 3000 ms; TE as short as possible.
T2 Mapping Acquisition and Analysis

The most critical step for obtaining accurate T2water values is the use of a fitting model that accounts for the multi-component nature of muscle tissue in DMD.

  • Image Analysis Workflow:
    • DICOM Data Transfer: Securely transfer all images from the scanner to a dedicated post-processing workstation.
    • Manual Segmentation: A trained analyst manually draws regions of interest (ROIs) on each muscle (e.g., soleus, gastrocnemius, tibialis anterior) across all slices, guided by T1-weighted anatomical images. This should be done by multiple blinded analysts to ensure reproducibility.
    • T2 Value Calculation:
      • Model: Use an Extended Phase Graph (EPG)-based bicomponent fitting model to separate the water and fat signals [3]. This model corrects for stimulated echoes and provides a more accurate T2water.
      • Inputs: The model requires an accurate estimate of T2fat. It is recommended to calibrate this using a two-component method from subcutaneous fat rather than a one-component method, as the former provides a more accurate value and reduces bias in T2water [3].
      • Advanced Corrections: For highest accuracy, the EPG model should incorporate the slice-selection flip-angle profile and a correction for through-plane chemical-shift displacement between water and fat [3].
    • Data Output: The primary outcome is the mean T2water for each muscle and a composite score (e.g., the average of all lower leg muscles).

The following diagram illustrates the experimental workflow from patient preparation to data analysis:

G Patient Prep & Positioning Patient Prep & Positioning MRI Acquisition MRI Acquisition Patient Prep & Positioning->MRI Acquisition Data Transfer & Segmentation Data Transfer & Segmentation MRI Acquisition->Data Transfer & Segmentation T2 Map Calculation (EPG Model) T2 Map Calculation (EPG Model) Data Transfer & Segmentation->T2 Map Calculation (EPG Model) ROI Analysis on Muscles ROI Analysis on Muscles T2 Map Calculation (EPG Model)->ROI Analysis on Muscles Statistical Analysis Statistical Analysis ROI Analysis on Muscles->Statistical Analysis Report T2water & Composite Scores Report T2water & Composite Scores Statistical Analysis->Report T2water & Composite Scores

Figure 1: Experimental Workflow for MRI T2 Assessment.

Signaling Pathway and Drug Mechanism

Understanding the molecular pathway targeted by this compound is crucial for interpreting its intended biological effect. The following diagram illustrates the NF-κB pathway in DMD and the proposed mechanism of action of this compound.

G cluster_genes Pro-Inflammatory & Degradation Genes Dystrophin Mutation Dystrophin Mutation Sarcolemmal Instability Sarcolemmal Instability Dystrophin Mutation->Sarcolemmal Instability Chronic NF-κB Activation Chronic NF-κB Activation Sarcolemmal Instability->Chronic NF-κB Activation Mechanical Stress Translocation to Nucleus Translocation to Nucleus Chronic NF-κB Activation->Translocation to Nucleus Gene Transcription Gene Transcription Translocation to Nucleus->Gene Transcription TNFα, IL-1β TNFα, IL-1β Gene Transcription->TNFα, IL-1β MMP9 MMP9 Gene Transcription->MMP9 Murf1 (Muscle Atrophy) Murf1 (Muscle Atrophy) Gene Transcription->Murf1 (Muscle Atrophy) Inhibition of MyoD (Regeneration) Inhibition of MyoD (Regeneration) Gene Transcription->Inhibition of MyoD (Regeneration) Muscle Inflammation Muscle Inflammation TNFα, IL-1β->Muscle Inflammation Fibrosis Fibrosis MMP9->Fibrosis Muscle Degeneration Muscle Degeneration Murf1 (Muscle Atrophy)->Muscle Degeneration Impaired Repair Impaired Repair Inhibition of MyoD (Regeneration)->Impaired Repair This compound (CAT-1004) This compound (CAT-1004) Inhibits NF-κB Activation Inhibits NF-κB Activation This compound (CAT-1004)->Inhibits NF-κB Activation  Intracellular Cleavage to  SA & DHA Inhibits NF-κB Activation->Gene Transcription  Inhibition

Figure 2: NF-κB Pathway in DMD and this compound's Proposed Mechanism. This compound is designed to inhibit the activation of NF-κB, thereby blocking the transcription of genes that drive inflammation, fibrosis, muscle degeneration, and impaired regeneration [1] [2].

Considerations for Clinical Trial Design

  • Standardization: Implement a centralized MRI reading center to ensure consistent acquisition protocols and analysis across multiple trial sites. Regular quality control phantoms should be used.
  • Patient Population: In DMD, the choice of muscle for assessment is critical. Lower leg muscles (e.g., soleus) are often involved earlier and show more progressive change than thigh muscles, making them sensitive to treatment effects.
  • Correlation with Function: MRI T2 should be used in conjunction with validated functional endpoints like the North Star Ambulatory Assessment (NSAA) and timed function tests to establish clinical meaningfulness [5] [4].
  • Learning from this compound: The discrepancy between the positive Phase 2 MRI data and the negative Phase 3 functional outcomes underscores that MRI T2 is a supportive biomarker, not a surrogate for clinical benefit. Its utility lies in providing objective, quantitative evidence of a drug's biological effect on muscle tissue.

Conclusion

MRI T2 mapping is a powerful, non-invasive tool for quantifying muscle inflammation and fat content in DMD clinical trials. Its application in the this compound development program demonstrated its sensitivity to detect biological changes in muscle tissue, which correlated with functional stabilization in Phase 2. However, the ultimate failure of this compound in Phase 3 highlights the critical importance of validating imaging biomarkers against clinical endpoints. The detailed protocols provided herein can serve as a guide for future trials, emphasizing technical rigor and standardized analysis to reliably assess potential therapies for DMD.

References

North Star Ambulatory Assessment (NSAA) in Edasalonexent Clinical Development: Efficacy Analysis & Standardized Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the North Star Ambulatory Assessment (NSAA)

The North Star Ambulatory Assessment (NSAA) is a validated, disease-specific functional rating scale specifically designed to measure motor function in ambulant children with Duchenne Muscular Dystrophy (DMD). As a 17-item ordinal scale, it assesses various activities ranging from standing to running, with each item scored on a 0-2 point system (0=unable to perform independently; 1=modified method but achieves goal; 2=normal performance without compensation). The total score ranges from 0-34, with higher scores indicating better functional mobility. The NSAA has become a standard primary endpoint in clinical trials for DMD therapeutics, including the Phase 3 PolarisDMD trial of Edasalonexent, due to its well-established reliability, validity, and clinical relevance in measuring disease progression and treatment effects [1].

The NSAA is particularly valuable in DMD clinical trials because it captures functional deterioration that correlates with disease progression. In the natural history of DMD, boys typically show functional improvements until approximately age 6-7, followed by a progressive decline at an average rate of 3.7 units per year after age 7. This progression pattern makes the NSAA sensitive to both developmental gains and disease-related losses, allowing researchers to differentiate between treatment effects and natural history [2] [3]. The scale has demonstrated high reliability with intra-observer reliability of 0.95 and inter-observer reliability improving to 0.995 with adequate training, making it suitable for multicenter trial environments [1].

This compound Clinical Trial Efficacy Results

Phase 3 PolarisDMD Trial Outcomes

The global Phase 3 PolarisDMD trial was a 52-week randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in boys with DMD aged 4-7 years (up to 8th birthday). The trial enrolled 131 patients with any mutation type who were not on glucocorticoids or any investigational therapies, and who had a time-to-stand (TTS) of ≤10 seconds. Participants were randomized to receive either this compound or placebo, with the primary efficacy endpoint being the change in NSAA score from baseline to week 52 [4].

Table 1: Primary and Secondary Efficacy Endpoints from Phase 3 PolarisDMD Trial

Endpoint This compound vs. Placebo Difference Standard Error P-value Clinical Interpretation
NSAA (Primary) +0.3 points 0.7 0.67 Not statistically significant
Time to Stand (TTS) +1.4 seconds faster N/R >0.50 Not statistically significant
10-Meter Walk/Run +0.3 seconds faster N/R >0.50 Not statistically significant
4-Stair Climb (4SC) +1.0 seconds faster N/R >0.50 Not statistically significant

The trial did not meet its primary or secondary endpoints, with the difference in NSAA score between this compound and placebo groups being a non-significant 0.3 points (SE=0.7; p=0.67). Although patients on this compound performed faster on all timed function tests (TTS, 10-meter walk/run, and 4-stair climb), these differences were not statistically significant (all p>0.5). Additional assessments of muscle strength and parent-reported outcomes (PODCI) also failed to show statistically significant differences between treatment groups [4].

Age-Based Subgroup Analysis

A prespecified subgroup analysis revealed potentially important trends based on patient age. In boys aged ≤6 years, the NSAA (p=0.08) and 10-meter walk/run (p=0.41) did not reach statistical significance, but improvements in time to stand (p=0.046), 4-stair climb (p=0.02), and PODCI (p=0.048) were observed. In contrast, boys aged >6 years showed no significant functional differences on any endpoints. This suggests that younger patients might derive more potential benefit from this compound treatment, possibly due to earlier intervention in the disease progression timeline [4].

Table 2: Subgroup Analysis by Age in PolarisDMD Trial

Age Subgroup Endpoint Treatment Effect P-value Statistical Significance
≤6 years NSAA Trend toward improvement 0.08 Not significant
≤6 years Time to Stand Improvement 0.046 Significant
≤6 years 4-Stair Climb Improvement 0.02 Significant
≤6 years PODCI Improvement 0.048 Significant
>6 years All functional endpoints No significant differences >0.05 Not significant

Minimal Clinically Important Difference (MCID) for NSAA

Established MCID Values for NSAA

The Minimal Clinically Important Difference (MCID) represents the smallest change in an outcome measure that patients and clinicians would consider meaningful. For the NSAA, a comprehensive 2023 study published in PLoS ONE established MCID values using multiple methodological approaches in boys with DMD aged 7-10 years. The findings are critical for interpreting the clinical relevance of treatment effects observed in clinical trials [2] [3].

Table 3: MCID Estimates for NSAA in DMD (Ages 7-10 Years)

Methodological Approach MCID Estimate (Points) Interpretation
Distribution-based (1/3 SD) 2.3 - 2.9 points Smallest detectable change
Distribution-based (SEM) 2.9 - 3.5 points Beyond measurement error
Anchor-based (6MWD) 3.5 points Based on 6-minute walk distance
Patient/Parent Perspective Loss of function in 1-2 items Qualitative meaningful change

The distribution-based estimates utilizing one-third standard deviation (1/3 SD) yielded MCID values ranging from 2.3-2.9 points, while calculations based on standard error of measurement (SEM) produced slightly higher values of 2.9-3.5 points. When anchored to the six-minute walk distance (6MWD), which has an established MCID of 30 meters in DMD, the MCID for NSAA was estimated at 3.5 points. Importantly, from the patient and parent perspective, study participants perceived either a complete loss of function in a single item or deterioration of function in one to two items of the assessment as representing an important change [2] [3].

Application to this compound Results

When applying these MCID thresholds to the this compound trial results, the observed 0.3-point difference on the NSAA between treatment groups represents approximately only 8.6-13% of the established MCID (3.5 points and 2.3 points, respectively). This indicates that even if the result had achieved statistical significance, it would not have represented a clinically meaningful treatment effect from the perspective of patients, clinicians, or regulators. This MCID framework provides essential context for interpreting the negative results of the PolarisDMD trial and underscores the importance of considering both statistical significance and clinical relevance when evaluating therapeutic interventions [2] [4] [3].

NSAA Assessment Protocol & Methodology

Equipment and Setup Requirements

The NSAA assessment requires specific equipment and environmental conditions to ensure standardized administration across clinical sites:

  • A size-appropriate chair or height-adjustable plinth for sitting and standing items
  • A box step approximately 15 cm high for step ascent/descent items
  • A exercise mat for floor-based activities (rising from floor, lifting head)
  • A stopwatch for timed items (10-meter run)
  • A clear, straight, marked 10-meter pathway for walking and running items
  • A quiet assessment space free from distractions or obstacles [1]

All assessments should be conducted without shoes or orthoses to accurately evaluate natural movement patterns. The testing environment should remain consistent across repeated assessments for the same patient to minimize variability unrelated to disease progression or treatment effect [1].

Item Administration and Scoring Guidelines

The NSAA consists of 17 items administered in a standardized sequence with specific verbal instructions and scoring criteria for each task:

  • Stand (Item 1): Patient stands with feet together, heels on ground, arms by sides for minimum 3 seconds to score 2 points
  • Walk (Item 2): Patient walks observed distance while examiner assesses gait pattern
  • Stand up from chair (Item 3): Patient rises from sitting with arms folded across chest
  • Stand on one leg - Right/Left (Items 4-5): Maintain unilateral stance for ≥3 seconds per side
  • Climb/Descend box step - Right/Left (Items 6-9): Step up and down from 15cm box leading with specified limb
  • Get to sitting (Item 10): Rise from supine to sitting position on mat
  • Rise from floor (Item 11): Rise from supine to standing position as quickly as possible
  • Lift head (Item 12): Flex neck to lift head from supine while keeping arms folded
  • Stand on heels (Item 13): Maintain heel-standing position without toe contact
  • Jump (Item 14): Vertical jump with both feet leaving ground simultaneously
  • Hop - Right/Left (Items 15-16): Unilateral hopping with clear floor clearance
  • Run 10 meters (Item 17): Timed run over marked 10-meter distance [1]

Each item is scored using a standardized three-point scale (0-2) with specific performance criteria outlined in the NSAA manual. The assessment typically requires 15-20 minutes to administer completely and should be performed by trained healthcare professionals (typically physiotherapists) who have undergone standardized training to ensure inter-rater reliability, especially in multicenter trial settings [1].

This compound Mechanism and Pathway Analysis

This compound is an oral small-molecule inhibitor of nuclear factor kappa-B (NF-κB), a key signaling pathway implicated in DMD pathophysiology. The loss of dystrophin in DMD leads to chronic activation of NF-κB, which serves as a fundamental driver of skeletal muscle degeneration, cardiac dysfunction, and disease progression. NF-κB activation promotes muscle inflammation, fibrosis, and impaired regeneration, ultimately contributing to the characteristic muscle weakness and functional decline observed in DMD [5] [6].

The drug was designed as a potential foundational therapy for all DMD patients regardless of their specific dystrophin mutation. Preclinical studies in mdx mouse models demonstrated that this compound could reduce cardiac hypertrophy, decrease myocardial fibrosis, and prevent the development of DMD-associated cardiomyopathy. Additional preclinical research suggested potential benefits on bone health, with this compound treatment maintaining bone density and strength in contrast to glucocorticoids, which typically adversely affect bone metabolism [5] [6].

G DystrophinLoss Dystrophin Loss NFkBActivation Chronic NF-κB Activation DystrophinLoss->NFkBActivation Inflammation Muscle Inflammation NFkBActivation->Inflammation Fibrosis Tissue Fibrosis NFkBActivation->Fibrosis MuscleDegeneration Muscle Degeneration NFkBActivation->MuscleDegeneration CardiacDysfunction Cardiac Dysfunction Inflammation->CardiacDysfunction Fibrosis->CardiacDysfunction BoneHealthDecline Bone Health Decline MuscleDegeneration->BoneHealthDecline This compound This compound (NF-κB Inhibitor) This compound->NFkBActivation Inhibits

Figure 1: this compound Mechanism of Action - NF-κB Signaling Pathway Inhibition

Conclusion and Research Implications

The application of the North Star Ambulatory Assessment in the this compound clinical development program demonstrates the critical importance of validated functional endpoints in DMD therapeutic trials. While the NSAA possesses well-established psychometric properties including reliability, validity, and clinical relevance, its use in the PolarisDMD trial failed to demonstrate statistically significant or clinically meaningful benefits of this compound compared to placebo.

The established MCID values for NSAA (2.3-3.5 points) provide essential context for interpreting trial results and designing future clinical studies. These thresholds underscore that statistically significant results must also clear the bar of clinical meaningfulness to represent true therapeutic advances. The failure of this compound to achieve either statistical significance or approach MCID thresholds on the NSAA contributed to the decision to discontinue development of this compound.

For future DMD therapeutic development, the NSAA remains a standard primary endpoint for ambulatory trials, with the MCID values established in recent research providing crucial guidance for sample size calculations and trial interpretation. The this compound development program illustrates the rigorous standards required for successful DMD drug development and the importance of linking statistical findings to clinically meaningful improvements from both professional and patient perspectives.

References

timed function tests 10-meter walk/run for DMD trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

The 10-meter walk/run test (10mWR) is a core component of functional assessment in Duchenne muscular dystrophy (DMD) clinical trials. It quantifies ambulatory function by measuring the time required to traverse a 10-meter distance, providing a direct measure of mobility and functional capacity [1]. This test is particularly valuable for tracking disease progression and therapeutic efficacy, especially when combined with other functional measures like the 6-minute walk test (6MWT) and North Star Ambulatory Assessment (NSAA) [2].

In DMD, ambulatory compromise represents a key disease manifestation of great importance to patients and families [3]. While the 6MWT measures endurance, the 10mWR assesses transient peak activities and walking velocity, offering complementary information about functional capacity [3]. The test has demonstrated excellent reliability and concurrent validity with other endpoints in multicenter studies, making it a robust tool for evaluating interventions aimed at preserving ambulatory function [3] [2].

Quantitative Performance Data

Table 1: Age-Stratified Performance of the 10mWR Test in DMD (Corticosteroid-Treated Boys)

Age Group (Years) Baseline Performance (Seconds) Annual Change (Seconds) Predictive Utility for Disease Progression
5–6.9 Impaired relative to controls Data not provided Early functional impairment detectable
7–8.9 Data not provided Significant decline High responsiveness to change
9–10.9 Data not provided Data not provided 80% of subjects can perform all tests at age 9
11–12.9 Data not provided Data not provided Continued predictive value for progression

Table 2: Comparative Sensitivity of Functional Endpoints in DMD Clinical Trials

Functional Measure Test Duration Primary Component Measured Relative Responsiveness Recommended Application Context
10m walk/run Short (<30 sec) Peak walking velocity High Primary endpoint for ambulatory speed
6-minute walk test 6 minutes Endurance distance Moderate Primary endpoint for sustained ambulation
4-stair climb Short (<45 sec) Proximal lower limb strength High Secondary endpoint for strength
Supine to stand Short (<45 sec) Axial and proximal strength High Secondary endpoint for functional transfers

Longitudinal studies indicate that timed function tests, including the 10mWR, appear slightly more responsive and predictive of disease progression than the 6MWT in boys aged 7–12.9 years [1]. This enhanced sensitivity to change makes the 10mWR particularly valuable for detecting treatment effects in clinical trials targeting ambulatory DMD patients.

Experimental Protocol

Equipment and Setup
  • Course Configuration: A straight, unobstructed 10-meter course with additional 2-meter acceleration and deceleration zones at each end [1]
  • Surface Requirements: Firm, level surface with adequate traction
  • Timing Equipment: Stopwatch or electronic timing gates with 0.01-second precision
  • Environmental Controls: Consistent testing environment with comfortable room temperature and minimal distractions
Subject Preparation and Instructions
  • Footwear: Subjects wear comfortable walking shoes with secure fastening [1]
  • Parental Presence: Testing performed without parent or guardian present to minimize distraction [1]
  • Standardized Instructions: Subjects receive clear instructions: "Walk or run as quickly as you safely can from the starting line to the finish line"
  • Practice Trials: No warm-up or practice trials are typically administered to capture natural performance
Test Administration
  • Starting Position: Subject begins with toes behind the starting line
  • Timing Activation: Timer starts when the subject's first foot crosses the starting line
  • Encouragement: Standardized verbal encouragement provided throughout the test [1]
  • Completion Criteria: Timer stops when the subject's torso crosses the finish line
  • Multiple Trials: Test performed three times with adequate rest between trials [1]
  • Performance Recording: Fastest time of three trials recorded in seconds [1]
Data Collection and Quality Assurance
  • Test Environment Documentation: Note temperature, lighting, and surface conditions
  • Performance Quality Assessment: Functional evaluators document any gait deviations, use of assistive devices, or test interruptions
  • Data Validation: Independent reviewers periodically inspect all functional test data, examining comments and recorded times, assigning valid/invalid labels [1]
  • Maximum Time Limit: Tests are terminated if not completed within 45 seconds [1]

Data Interpretation and Analysis

Data Transformation

For statistical analysis and longitudinal tracking, time scores should be converted to walking velocity (m/s) using the formula: Velocity = 10 meters / time in seconds. This transformation creates a linear pattern of decline that adequately represents the impact of decreasing function, including the "zero velocities" of individuals who become unable to perform the evaluation [2].

Defining Clinically Meaningful Change

The minimal clinically important difference (MCID) represents the smallest change in performance that patients and clinicians would perceive as beneficial. For related ambulatory measures in DMD:

  • 6-minute walk distance: MCID of 28.5-31.7 meters based on statistical distribution methods [3]
  • Timed function tests: Similar distribution-based methods can be applied to establish 10mWR thresholds

Recent analyses suggest that combining multiple functional measures into a composite prognostic score improves prediction of functional decline compared to single measures alone [4].

Interpretation Considerations
  • Age-Specific Expectations: Performance norms differ substantially by age, with boys older than 7 years typically showing significant annual decline [1]
  • Steroid Effects: Corticosteroid treatment modifies natural history, delaying functional decline [1] [4]
  • Test Variability: Biological variation in DMD progression produces heterogeneous 10mWR results, with changes spanning improvement to complete loss of function within trial periods [4]

Integration in Clinical Trials

Endpoint Selection Framework

DMDEndpointFramework DMD Functional Assessment Hierarchy DMD Functional Assessment DMD Functional Assessment 6-Minute Walk Test 6-Minute Walk Test DMD Functional Assessment->6-Minute Walk Test North Star Ambulatory Assessment North Star Ambulatory Assessment DMD Functional Assessment->North Star Ambulatory Assessment 10-Meter Walk/Run 10-Meter Walk/Run DMD Functional Assessment->10-Meter Walk/Run 4-Stair Climb 4-Stair Climb DMD Functional Assessment->4-Stair Climb Supine to Stand Supine to Stand DMD Functional Assessment->Supine to Stand Peak Ambulation Speed Peak Ambulation Speed 10-Meter Walk/Run->Peak Ambulation Speed Disease Progression Disease Progression 10-Meter Walk/Run->Disease Progression Therapeutic Efficacy Therapeutic Efficacy 10-Meter Walk/Run->Therapeutic Efficacy

Diagram 1: DMD Functional Assessment Hierarchy. The 10mWR serves as a key secondary endpoint that complements primary measures by assessing peak walking speed.

Clinical Trial Implementation Considerations
  • Patient Selection: Include boys aged 5-12.9 years with baseline 10mWR times demonstrating preserved but impaired ambulation [1]
  • Stratification Factors: Consider age, baseline 10mWR performance, and corticosteroid use as stratification variables [4]
  • Testing Order: Administer the 10mWR after other timed function tests but before the 6MWT to prevent fatigue effects [1]
  • Quality Assurance: Implement certification programs for functional evaluators, including video review and standardized evaluation checklists [1]

Conclusion

The 10-meter walk/run test represents a standardized, reliable, and responsive measure of ambulatory function in DMD clinical trials. When administered according to established protocols and interpreted in the context of complementary endpoints, it provides valuable information about disease progression and treatment efficacy. The integration of 10mWR data with other functional measures creates a comprehensive assessment framework essential for evaluating novel therapies in this challenging population.

References

Introduction to Edasalonexent and NF-κB Inhibition in DMD

Author: Smolecule Technical Support Team. Date: February 2026

Edasalonexent (CAT-1004) is an investigational, oral small molecule designed to inhibit the nuclear factor kappa B (NF-κB) pathway [1]. In DMD, the loss of dystrophin leads to chronic activation of NF-κB, which is a key driver of muscle degeneration, inflammation, fibrosis, and suppression of muscle regeneration [2] [3]. By inhibiting NF-κB, this compound has the potential to modify the disease course in all patients affected by DMD, regardless of their specific dystrophin mutation [2].

Evidence from the MoveDMD phase 2 trial and its open-label extension demonstrated that this compound treatment, particularly at 100 mg/kg/day, was associated with a substantial slowing of disease progression and preservation of muscle function over 72 weeks compared to an off-treatment control period [2]. A critical component of these clinical findings was the biomarker analysis, which confirmed target engagement by showing that this compound significantly inhibits NF-κB and reduces the expression of downstream, NF-κB-regulated genes [3].

Biomarker Analysis of NF-κB-Regulated Genes

The analysis of NF-κB-regulated gene transcripts in whole blood serves as a direct pharmacodynamic measure of this compound's biological activity. The experimental workflow for this analysis is summarized in the diagram below.

workflow Start Study Participant (4-<8 years, DMD) Inclusion Key Inclusion Criteria: - Ambulatory - Not on glucocorticoids - Adequately vaccinated Start->Inclusion Sample Whole Blood Collection Inclusion->Sample Process RNA Extraction and Gene Expression Analysis Sample->Process Measure Quantify Transcript Levels of NF-κB Target Genes Process->Measure Compare Compare to Baseline and Off-Treatment Control Measure->Compare Result Confirmed NF-κB Inhibition and Target Engagement Compare->Result

Detailed Protocol for Gene Expression Analysis

The following methodology is adapted from the MoveDMD clinical trial to provide a reproducible protocol for researchers [1] [3].

  • 1. Patient Population and Study Design:

    • Population: Ambulatory males, aged ≥4 to <8 years, with a genetically confirmed diagnosis of DMD.
    • Key Consideration: Participants should not have used corticosteroids for at least 6 months prior to the study, as glucocorticoids can modulate NF-κB activity and confound the results [1].
    • Design: A placebo-controlled or off-treatment controlled study with an open-label extension. The biomarker analysis involves comparing transcript levels after 12 and 24 weeks of treatment with this compound (100 mg/kg/day) against both baseline levels and the off-treatment control period.
  • 2. Sample Collection and Processing:

    • Sample Type: Collect whole blood samples in appropriate RNA-stabilizing tubes (e.g., PAXgene tubes).
    • Time Points: Collect samples at baseline (pre-treatment), during the off-treatment/placebo period, and after 12 and 24 weeks of active treatment.
    • RNA Extraction: Isolate total RNA from whole blood using standardized commercial kits, ensuring RNA integrity and purity.
  • 3. Gene Expression Quantification:

    • Methodology: Perform gene expression analysis using quantitative real-time PCR (qRT-PCR) or transcriptomic microarrays.
    • Target Genes: Quantify the transcript levels of a panel of well-characterized NF-κB target genes. The table below lists key genes analyzed in the MoveDMD trial and other established NF-κB targets relevant to DMD pathology [3] [4] [5].

Table 1: Select NF-κB Regulated Genes for Biomarker Analysis

Gene Symbol Gene Name / Function Relevance to DMD Pathology
CCL2 C-C motif chemokine 2 (MCP-1) Recruits monocytes to sites of inflammation [4].
CCL5 C-C motif chemokine 5 (RANTES) Chemoattractant for T cells and macrophages [4].
IL-1β Interleukin-1 beta Pro-inflammatory cytokine [4].
IL-6 Interleukin-6 Pro-inflammatory cytokine; induces acute phase response [4].
TNF Tumor Necrosis Factor alpha Master pro-inflammatory cytokine [4].
CXCL1 C-X-C motif chemokine 1 (Gro alpha) Neutrophil chemoattractant [4].
CRP C-Reactive Protein Acute-phase protein; global marker of inflammation [3] [5].
BCL3 B-Cell Lymphoma 3 protein Regulator of cell survival and inflammation [5].
ICAM1 Intercellular Adhesion Molecule 1 Mediates leukocyte adhesion and transmigration [5].
  • 4. Data Analysis:
    • Normalization: Normalize the expression data of target genes to stable housekeeping genes.
    • Statistical Testing: Compare the fold-change in gene expression from baseline to on-treatment periods using paired t-tests or non-parametric equivalents. A significant decrease (e.g., ~2-fold reduction, p < 0.005) in the transcripts of NF-κB-regulated genes confirms target engagement and pathway inhibition [3].

Key Findings and Data Summary

The application of the above protocol in clinical trials yielded consistent and quantifiable results, which are summarized in the table below.

Table 2: Summary of Key Biomarker and Efficacy Findings from this compound Trials

Parameter Off-Treatment / Placebo Period After 12-24 Weeks of this compound (100 mg/kg/day) Significance & Context
NF-κB Gene Transcripts Increased, consistent with systemic disease progression [3] ~2-fold decrease [3] p < 0.005; indicates direct NF-κB pathway inhibition.
C-Reactive Protein (CRP) Elevated (as seen in DMD) [3] Significantly decreased at 12, 24, 36, and 48 weeks [3] p ≤ 0.001; supports reduction in global inflammation.
Muscle Function (Multiple assessments) Disease progression during control period [2] Slowed progression and preservation of function [2] Consistent improvements over 36-60 weeks of treatment.
Safety & Tolerability - Well tolerated; majority of adverse events were mild [2] [1] Most common AEs were gastrointestinal (e.g., diarrhea); no serious AEs related to drug.

Integrated Analysis and Conclusion

The biomarker data for NF-κB inhibition is intrinsically linked to the observed clinical outcomes. The relationship between this compound's mechanism of action, the resulting biomarker changes, and the clinical effect on DMD progression is illustrated in the following pathway diagram.

mechanism DystrophinLoss Dystrophin Loss + Mechanical Stress NFkBActivation NF-κB Pathway Activation DystrophinLoss->NFkBActivation DownstreamEffects Expression of NF-κB Target Genes NFkBActivation->DownstreamEffects Pathology Disease Progression: - Inflammation - Fibrosis - Muscle Degeneration DownstreamEffects->Pathology This compound This compound Treatment (Oral Inhibitor) This compound->NFkBActivation  Inhibits BiomarkerChange Biomarker Change: ↓ NF-κB Gene Transcripts ↓ CRP This compound->BiomarkerChange  Leads to ClinicalOutcome Clinical Outcome: Slowed Disease Progression Preserved Muscle Function BiomarkerChange->ClinicalOutcome  Correlates with

References

managing Edasalonexent gastrointestinal adverse events diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Nature of Diarrhea

The following table summarizes the key information on diarrhea as an adverse event from clinical trials of Edasalonexent:

Trial Phase Reported Incidence of Diarrhea Reported Severity & Characteristics Other Common GI Adverse Events
Phase 1 (1-week study) [1] Majority of adverse events were mild; diarrhea was the most common. Most adverse events were mild. Information not specified
Phase 2 and Open-Label Extension [2] [3] 51.6% (16 out of 31 patients) [4] Mostly mild and transient [2] [3] [4]. Upper abdominal pain (22.6%), nausea (9.7%), vomiting (9.7%) [4].
Adult Studies (up to 2 weeks) [5] The most common adverse event was mild diarrhea. Mild. Headache

Clinical Context and Expert Commentary

Beyond the quantitative data, analysis of the clinical trials provides further context useful for professionals:

  • Lack of Specific Duration: While described as "transient," the exact median duration of diarrhea events was not provided in the published data. One expert commentary suggested that if diarrhea lasts for 5-7 days or longer and is severe enough to require rehydration therapy, it could pose a compliance issue [4].
  • Comparison with Standard of Care: It is noted that diarrhea is an adverse event not typically associated with corticosteroid treatment, which is the current standard of care for DMD. This is a relevant consideration when evaluating a drug's profile [4].
  • No Reported Mitigation Strategies: The searched literature and clinical trial summaries did not detail specific protocols used to manage or mitigate diarrhea in the study participants, such as dose adjustments, concomitant medications, or dietary recommendations.

Potential Management Strategies from General Research

While specific guidelines for this compound are not available in the search results, general clinical research for drug-induced diarrhea suggests several areas for investigation. The following diagram outlines a potential management workflow that your team could adapt and test.

G Start Patient Reports Diarrhea Assess Assess Severity and Impact Start->Assess Mild Mild / Transient (No compliance risk) Assess->Mild Criteria met Moderate Persistent or Bothersome Assess->Moderate Criteria met Severe Severe (Dehydration risk) Assess->Severe Criteria met Monitor Monitor Mild->Monitor Continue monitoring Supportive Supportive Care Strategies Moderate->Supportive Implement Medical Medical Intervention Severe->Medical Requires Probiotics Consider Probiotics (e.g., E. faecium SF68) Supportive->Probiotics Diet Dietary Adjustment Supportive->Diet Hydration Ensure Adequate Hydration Supportive->Hydration DoseH Evaluate Dose Hold/Reduction Medical->DoseH Rehydrate Clinical Rehydration Medical->Rehydrate

Based on general clinical practice and one identified probiotic study, here are potential strategies to research further:

  • Assessment and Monitoring: Implement a robust system for tracking the frequency, duration, and severity of diarrhea in trial participants. This is crucial for understanding the true impact and making informed decisions [4].
  • Supportive Care:
    • Hydration: Encourage adequate fluid intake to prevent dehydration.
    • Dietary Advice: Consider providing dietary guidance to avoid foods that may aggravate diarrhea.
    • Probiotics: One resource identified a specific probiotic, Enterococcus faecium SF68, which has been shown in studies to be effective and safe in reducing the duration of acute diarrhea and preventing antibiotic-associated diarrhea [6]. Research into its potential role in managing drug-induced diarrhea may be warranted.
  • Dose Modification: For persistent or severe cases, the protocol may need to define criteria for temporary dose interruption (a "dose hold") or dose reduction, following consultation with the medical monitor [4].

References

addressing Edasalonexent patient adherence capsule swallowing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Was capsule swallowing a significant barrier in previous Edasalonexent trials? No, capsule swallowing was not a barrier. During screening for Phase 2 and 3 trials, 97% (175 out of 181) of boys aged 4-7 with Duchenne muscular dystrophy (DMD) were able to swallow the softgel capsules. Furthermore, compliance was high, ranging from 92% to 98% over 52 weeks of dosing, with no trial discontinuations due to capsule burden [1].

  • What capsule sizes were used, and how was the size selection managed? The trials used two softgel capsules: a 100 mg capsule (~10 mm) and a 250 mg capsule (~15 mm). A majority of enrolled patients selected the larger 250 mg capsule (77% in Phase 2 and 61% in Phase 3). Among those who started with the smaller capsule, most successfully transitioned to the larger one during the trial. This selection process was not correlated with the patient's age or geographical location [1].

  • What supportive strategies were provided for capsule swallowing? The clinical trials provided supportive strategies, including training on pill-swallowing techniques and the use of pill-swallowing aids to help participants [1].

  • Why is precise adherence measurement critical in clinical trials? Accurate adherence measurement is vital because poor adherence can lead to the failure of an effective drug to demonstrate efficacy, potentially missing beneficial effects or important harms. It directly impacts data quality, integrity, and the validity of the trial's outcomes [2] [3] [4].

  • What are the limitations of traditional adherence measurement methods? Traditional methods like pill counts and patient self-reports are known to be imprecise and prone to bias. Pill counts can be artificially inflated by patients, and self-reports are subject to desirability bias, where patients report better adherence than what is practiced [2] [4].

Evidence & Data on Capsule Acceptability

The following table summarizes the key quantitative findings from the this compound clinical trials regarding capsule swallowing [1].

Metric Phase 2 (MoveDMD) Phase 3 (PolarisDMD) Combined Screening
Patients Able to Swallow Capsules Information not specified in abstract Information not specified in abstract 175 / 181 (97%)
Patients Selecting 250 mg (~15 mm) Capsule 24 / 31 (77%) 80 / 131 (61%) -
Treatment Compliance over 52 Weeks High (specific percentage not stated) High (specific percentage not stated) 92% - 98%
Discontinuations due to Capsule Burden 0 0 0

Methodologies for Assessing Medication Adherence

You can use the table below to compare the different methods available for measuring medication adherence in clinical trials, based on their advantages and drawbacks [2] [4].

Method Key Principle Advantages Disadvantages / Potential Biases
Pill Count [2] Counting remaining pills at clinic visits to infer consumption. Simple, low-cost, widely accepted. Prone to desirability bias and manipulation; provides only an average measure, missing daily timing variations [2].
Patient Self-Report [2] Relying on patient-completed diaries or questionnaires. Easy to administer. Highly susceptible to recall and desirability bias; results can vary with questionnaire design and administrator [2].
Drug Assay [2] [4] Measuring drug/metabolite concentration in blood/plasma. Provides objective, direct evidence of recent drug exposure. Invasive; provides only a snapshot in time; does not confirm long-term dosing pattern; adds patient burden [2] [4].
Electronic Monitoring [2] [4] Using connected packaging (e.g., smart blisters) to record dosing history. Provides detailed, date- and time-stamped dosing history; captures patterns like drug holidays; evidence-backed 97% accuracy [4]. Higher cost than traditional methods; requires technology management [2].

Troubleshooting Guide: Addressing Swallowing Difficulties

For researchers facing challenges with participants swallowing capsules, the following workflow diagram outlines a step-by-step protocol based on successful clinical trial experiences.

Start Participant Reports Swallowing Difficulty Step1 Assess Current Capsule Size Start->Step1 Step2 Provide Pill-Swallowing Training & Aids Step1->Step2 Step3 Consider Downgrading to Smaller (100 mg) Capsule Step2->Step3 Step4 Practice with Placebo Capsules Step3->Step4 Step5 Re-assess Swallowing Ability After Training Step4->Step5 Step6 Proceed with Dosing Step5->Step6 Successful Alt1 Explore Alternative Formulations* Step5->Alt1 Unsuccessful

Note: For this compound, alternative formulations were not part of the clinical development program. This step would be applicable generally for other investigational products.

Experimental Protocol for Adherence-Enhanced Trials

Incorporating robust adherence monitoring from the start is key to trial integrity. The diagram below outlines a modern, electronic monitoring-based workflow.

P1 1. Protocol Design P2 2. Utilize Electronic Monitoring (e.g., Smart Blisters) P1->P2 Sub1 Define adherence metrics & intervention thresholds P1->Sub1 P3 3. Data Collection & Risk Stratification P2->P3 Sub2 Passively collect detailed dosing history P2->Sub2 P4 4. Targeted, Proactive Intervention P3->P4 Sub3 Identify drug holidays, timing deviations, dropout P3->Sub3 P5 5. Data Analysis & Outcome Interpretation P4->P5 Sub4 Provide personalized support to participants P4->Sub4 Sub5 Use precise adherence data to refine efficacy estimates P5->Sub5

This approach is supported by regulatory guidance. The FDA has recognized the value of reliable adherence data for decreasing variability and has encouraged the use of tools like connected packaging to support adherence [4].

References

Edasalonexent long-term safety monitoring growth parameters

Author: Smolecule Technical Support Team. Date: February 2026

Edasalonexent Safety & Efficacy Overview

The table below summarizes the key long-term safety and growth parameter data from clinical trials of this compound.

Trial / Parameter MoveDMD Trial & Open-Label Extension [1] Phase 3 PolarisDMD Trial (52 weeks) [2] Phase 1 Study (1 week) [3]
Cumulative Exposure Up to 150 weeks [1] 52 weeks [2] 7 days [3]
General Tolerability Well-tolerated [1] Generally well-tolerated [2] Well tolerated [3]
Common Adverse Events (AEs) Gastrointestinal (primarily diarrhea) [1] Gastrointestinal system (primarily diarrhea) [2] Gastrointestinal (primarily diarrhea) [3]
Serious Adverse Events No serious adverse events on treatment [1] Information not specified in results No serious adverse events [3]
Growth Parameters Age-normative growth [1] Information not specified in results Not assessed (short-term study) [3]
Bone Health Preserved bone length and density (mdx mouse model); No negative impact on bone health (patients) [1] Information not specified in results Not assessed [3]
Adrenal Function Normal adrenal function; No evidence of adrenal insufficiency up to 150 weeks [1] Information not specified in results Not assessed [3]

Frequently Asked Questions (FAQs) for Researchers

Q1: What was the most frequently reported adverse event in clinical trials, and how can it be managed? A1: The most common adverse events involved the gastrointestinal (GI) system, primarily diarrhea [2] [3]. In over 100 cumulative patient-years of exposure, these events were predominantly mild and there were no treatment discontinuations due to capsule burden [1]. Management strategies should focus on supportive care to maintain hydration. The tolerability profile was notably distinct from the adverse effects typically associated with high-dose steroids [1].

Q2: What long-term data is available on growth parameters for patients taking this compound? A2: Long-term data from the MoveDMD trial and its open-label extension indicated that this compound was associated with age-normative growth in boys with DMD. Furthermore, the treatment demonstrated no negative impact on bone health, and preclinical data from an mdx mouse model showed that it preserved bone length and density [1].

Q3: How did this compound affect adrenal function during long-term treatment? A3: Monitoring of adrenal function revealed normal adrenal function for up to 150 weeks of treatment with this compound. The drug does not impact the glucocorticoid receptor, and there was no evidence of adrenal insufficiency. No clinically significant changes in cortisol or ACTH levels were reported [1].

Troubleshooting Common Research Scenarios

Scenario: You are analyzing functional endpoints from a DMD trial and need to interpret age-subgroup findings.

  • Guidance: The Phase 3 PolarisDMD trial highlighted the importance of pre-specified age-subgroup analyses. While the primary and secondary functional endpoints (NSAA, TFTs) did not show statistical significance for the entire cohort (ages 4-7), a subgroup analysis suggested that younger patients (≤6.0 years) showed more robust and statistically significant differences compared to placebo for some assessments [2]. When interpreting trial data, always consider the potential influence of age as a critical biological variable on the outcome.

Scenario: You are designing a long-term extension study and need to justify the safety profile of a drug for continued administration.

  • Guidance: The this compound program provides a template for this justification. Key points to reference include:
    • The manageable safety profile over the treatment period (e.g., 52 weeks in Phase 3) [2].
    • The absence of serious adverse events linked to the study drug in long-term exposure [1] [3].
    • Specific data on preserved organ system function, such as normal adrenal activity and age-normative growth patterns, which are particularly relevant for pediatric populations [1].
    • High patient retention rates in extension studies (e.g., 93% of boys completing Phase 3 chose to enter the open-label extension), which indirectly supports tolerability [4].

Experimental Pathway & Workflow Diagram

The following diagram illustrates the hypothesized mechanism of action of this compound and the key experimental endpoints used to evaluate its efficacy and safety in clinical trials.

G DystrophinMutation Dystrophin Mutation NFkBActivation Chronic NF-κB Activation DystrophinMutation->NFkBActivation DiseaseProgression Muscle Degeneration Inflammation • Fibrosis NFkBActivation->DiseaseProgression FunctionalDecline Functional Decline DiseaseProgression->FunctionalDecline MRI MRI T2 DiseaseProgression->MRI NSAA NSAA Score DiseaseProgression->NSAA TFT Timed Function Tests DiseaseProgression->TFT This compound This compound (CAT-1004) Oral NF-κB Inhibitor NFkBDownstream Inhibition of NF-κB Target Genes This compound->NFkBDownstream Intracellular Hydrolysis Releases Salicylic Acid & DHA SafetyMonitoring Safety & Growth Monitoring This compound->SafetyMonitoring Long-term Assessment NFkBDownstream->DiseaseProgression Reduces BiomarkerImprovement Improved Biomarkers (Muscle Health, Inflammation) NFkBDownstream->BiomarkerImprovement SlowedDecline Slowed Disease Progression BiomarkerImprovement->SlowedDecline SlowedDecline->NSAA SlowedDecline->TFT SafetyMonitoring->SlowedDecline Growth Growth Parameters SafetyMonitoring->Growth Bone Bone Health SafetyMonitoring->Bone Adrenal Adrenal Function SafetyMonitoring->Adrenal

Diagram Title: this compound MoA and Trial Assessment Map

References

Edasalonexent clinical trial remote assessment protocols

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Principles of Remote Trial Assessment

While drug-specific protocols are unavailable, the general frameworks and best practices for remote assessment are well-established. The table below summarizes the core components, which can serve as a guide for what Edasalonexent protocols would likely include.

Component Description & Purpose Common Challenges
Remote Source Data Verification (rSDV) [1] Virtual review of electronic Case Report Form (eCRF) data against original source documents via secure remote access. Ensures data integrity. Site staff may struggle with uploading redacted documents in a timely manner; monitors may face access issues to hospital Electronic Medical Record (EMR) systems [1].
Centralized Monitoring [1] Use of data analytics to examine aggregated data from all sites to identify trends, outliers, and systemic issues not visible at a single-site level. Requires advanced data analytics tools and skilled personnel; data from different sources (e.g., EDC, eCOA) must be integrated for effective analysis [1] [2].
Device & eCOA Integration [2] Connection to wearables and electronic Clinical Outcome Assessments (eCOA) for real-time data streaming. Captures patient-generated data directly. Connectivity issues with devices at patients' homes; data formatting conflicts when streaming into the primary Electronic Data Capture (EDC) system; managing device alerts [2].
eConsent & Remote Enrollment [2] Digital platforms for informed consent that include identity verification, comprehension assessment tools, and audit trails. Enables remote patient onboarding. Ensuring the process meets regulatory rigor for remote consent; managing video discussions; technical barriers for some patient populations [2].

Workflow Diagram for Remote Data Assessment

Based on the general principles of remote monitoring, the following diagram illustrates a typical workflow for handling data in a clinical trial with remote assessments. This provides a visual logic of the process.

Start Patient Data Captured (e.g., Wearable, eCOA) A Data Transmitted Securely Start->A B Data Received & Processed by Platform A->B C Automated Quality Checks Performed B->C D Data Integrated into Primary EDC System C->D E Centralized Monitoring: Analytics & Review D->E F Issue Detected? E->F G Alert Triggered & Site Notified F->G Yes End Data Ready for Analysis F->End No H Issue Resolved by Site G->H H->D Data Corrected

References

minimizing Edasalonexent variability in pharmacokinetic exposure

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of PK variability for Edasalonexent?

The known sources of variability for this compound, gathered from Phase 1 studies, are summarized in the table below [1].

Source of Variability Impact on PK Clinical Evidence
Food Effect Increases plasma exposure of this compound and its metabolite, salicyluric acid. Phase 1 studies in adult subjects showed significantly higher plasma levels when taken with food [1].
Dosing Formulation Affects absorption rate and extent. While specific formulations are not detailed, relative bioavailability studies between different forms are recommended during development [2].
Q2: How can we troubleshoot high variability in bioanalytical assays for this compound?

High variability in PK data can often be traced to bioanalytical methods. The following table outlines common pitfalls and solutions [3] [4].

Problem Potential Cause Recommended Solution
High background/Noise Insufficient washing; non-specific binding; matrix effects. Optimize wash cycles and buffer salt concentration; use a different blocking reagent; dilute samples to reduce matrix effects [4].
Poor reproducibility between replicates Inconsistent pipetting; bubble formation; cross-well contamination. Calibrate pipettes; ensure no bubbles before reading; use fresh plate sealers [4].
Inaccurate low concentration measurements (BLQ) Assay error near the Lower Limit of Quantification (LLOQ); endogenous compound interference. Use a validated method with tight precision (±20% at LLOQ); for endogenous compounds, apply baseline correction or model the circadian rhythm [3].
Failure in Incurred Sample Reanalysis (ISR) Metabolite back-conversion; sample handling errors; method ruggedness. Justify lack of ISR if pre-2012; otherwise, demonstrate no back-conversion issue for this compound; use data from repeat analyses; check sample stability [2].
Q3: What study design elements can minimize PK variability?

A robust clinical study design is your first line of defense against PK variability. Adhere to the following principles [2] [3]:

  • Standardize Dosing Conditions: Phase 1 data for this compound indicates a food effect [1]. To minimize variability, administer the drug under standardized fasting or fed conditions as established in your protocol and consistently across study subjects.
  • Ensure Accurate Data Collection: Implement rigorous protocols for recording exact dosing and sampling times. Utilize tools like timestamped diaries or electronic monitoring to minimize errors in these critical data points [3].
  • Handle Missing Data Appropriately: For missing covariate data, avoid simple deletion. Preferred methods include Multiple Imputation or, if the data is missing completely at random, using the available data. For data Missing Not at Random (MNAR), sensitivity analyses are recommended to understand the potential impact [3].
Q4: How can Model-Informed Drug Development (MIDD) help?

MIDD uses quantitative models to understand and account for variability, making development more efficient [5] [6].

  • Employ Population PK (PPK) Models: These models quantify and identify sources of inter-individual variability (e.g., body weight, renal function) in drug exposure. This allows for optimizing dose regimens for specific sub-populations [5].
  • Utilize Exposure-Response (E-R) Analysis: This defines the relationship between drug exposure (e.g., AUC, C~max~) and both efficacy and safety outcomes. Understanding this relationship helps define a therapeutic window that is robust to expected PK variability [5].
  • Leverage Physiologically-Based PK (PBPK) Modeling: PBPK models can mechanistically simulate and predict the impact of factors like food, drug-drug interactions, and organ impairment on PK, guiding study design without new clinical trials [5] [6].

The workflow below summarizes the systematic approach to minimizing this compound PK variability.

cluster_pre_study Pre-Study Planning cluster_in_study During Study & Analysis Start Goal: Minimize this compound PK Variability A Standardize Dosing Conditions (e.g., define food intake) Start->A B Design Robust Bioanalytical Method Start->B C Plan for Data Quality Control (e.g., precise timing records) Start->C D Execute Validated Bioanalytical Assays A->D B->D E Implement Rigorous Data Handling for Missing Data C->E F Apply MIDD Approaches: Population PK, E-R, PBPK D->F E->F G Outcome: Reduced Variability and Reliable PK Data F->G

Experimental Protocol: Assessing the Food Effect

This protocol is based on the design used in the Phase 1 studies of this compound [1].

1. Objective: To evaluate the effect of a high-fat meal on the rate and extent of absorption of a single oral dose of this compound in healthy adult subjects.

2. Study Design:

  • A randomized, two-period, two-sequence crossover study.
  • Subjects: Healthy adult volunteers (e.g., n=16-24).
  • Treatment A: Single dose of this compound (e.g., 1000 mg) after an overnight fast (at least 10 hours).
  • Treatment B: Single dose of this compound (e.g., 1000 mg) 30 minutes after starting a standardized high-fat, high-calorie meal (as per FDA guidance).
  • Washout Period: A sufficient period (e.g., 5-7 days) between doses to eliminate carryover effects.

3. Pharmacokinetic Sampling:

  • Collect blood samples pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 hours).
  • Process plasma and store at -80°C until analysis.

4. Bioanalytical Method:

  • Use a validated LC-MS/MS method for the quantification of this compound and its metabolites (salicylic acid and DHA) in human plasma.
  • The method should demonstrate specificity, accuracy, precision, and a defined Lower Limit of Quantification (LLOQ). Perform Incurred Sample Reanalysis (ISR) to confirm assay reproducibility [2].

5. Data Analysis:

  • Use non-compartmental analysis (NCA) to calculate PK parameters: AUC~0-t~, AUC~0-∞~, C~max~, T~max~, and t~1/2~.
  • Conduct an ANOVA on log-transformed AUC and C~max~ to generate a 90% confidence interval for the ratio of geometric means (Fed/Fasted). A lack of food effect is concluded if the 90% CI falls entirely within the pre-defined equivalence range (e.g., 80-125%).

References

Edasalonexent patient population stratification by age

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Edasalonexent by Age Group

Age Group Patient Population Key Efficacy Findings on Functional Endpoints Statistical Significance
Overall Population 131 patients (aged 4-<8 years); this compound (n=88) vs. Placebo (n=43) [1] Consistent but modestly less functional decline with this compound on NSAA and timed function tests (TFTs) [1] Not statistically significant for primary (NSAA) and secondary (TFTs) endpoints [1]
Younger Patients (≤6.0 years) A pre-specified subgroup of the overall population [1] More robust and slower functional decline compared to placebo [1] Statistically significant for some assessments [1]
Older Patients (>6.0 years) A pre-specified subgroup of the overall population [1] Information not specified in detail Findings in this subgroup did not drive the overall statistical significance [1]

Experimental Protocol & Patient Stratification

For a deeper understanding, here are the methodological details from the PolarisDMD trial concerning patient population and stratification.

  • Trial Design: The PolarisDMD study was an international, randomized, double-blind, placebo-controlled, phase 3 trial [1].
  • Patient Demographics: It enrolled ambulatory male patients ≥4 to <8 years old with a genetically confirmed diagnosis of DMD due to any dystrophin mutation. Patients were not on chronic steroid therapy [1] [2].
  • Stratification Method: At the time of randomization, patients were stratified based on several baseline factors, including age (≤6.0 years or >6.0 years), time to stand from supine, treatment with eteplirsen, and geographic region [1].
  • Intervention and Dose: The this compound group received 100 mg/kg/day, administered orally in three divided doses with food [1].
  • Primary Endpoint: The change from baseline to Week 52 in the North Star Ambulatory Assessment (NSAA) total score [1] [2].
  • Secondary Endpoints: Included changes in timed function tests (TFTs), such as the 10-meter walk/run, time to climb 4 stairs, and time to stand from supine [1] [2].

This pre-specified stratification allowed for a robust analysis of the treatment effect across different age groups, which revealed that younger patients derived more benefit.

Key Insights for Researchers

  • Therapeutic Window: The data suggests a potential therapeutic window for this compound in younger patients (≤6 years) [1]. This implies that the drug may be most effective when initiated before the disease has progressed significantly.
  • Foundational Therapy Goal: this compound was designed as a novel small molecule inhibitor of NF-κB, a key driver of muscle inflammation and degeneration in DMD. Its proposed mechanism, independent of dystrophin mutation type, aimed to make it a potential foundational therapy for all DMD patients [1] [3] [2].
  • Safety and Tolerability: Across clinical trials, this compound was generally well-tolerated. The most common adverse events were mild gastrointestinal issues, primarily diarrhea. There were no serious adverse events attributed to the drug in the Phase 2 trial [1] [4] [3].

FAQs on Age Stratification in this compound Trials

Q1: Why is age such a critical factor in assessing this compound's efficacy? A1: DMD is a progressively degenerative disease. The younger patient subgroup (≤6 years) likely had less advanced disease and greater preserved muscle function at baseline. The findings suggest that inhibiting NF-κB with this compound may be more effective at slowing disease progression when treatment is initiated early in the disease course [1].

Q2: What was the rationale behind the specific age cutoff of 6.0 years for stratification? A2: The search results do not specify the exact biological rationale for choosing 6.0 years. In clinical trial design, such cutoffs are often based on preliminary data from earlier-phase trials (like the MoveDMD study), natural history studies of the disease, and clinical consensus on meaningful developmental stages. The 6.0-year cutoff was pre-specified in the statistical analysis plan for the Phase 3 trial [1].

Q3: Were there any age-related considerations for drug administration? A3: Yes. The trials assessed the ability of young children to swallow the softgel capsules. Most patients (97% of those screened) aged 4-7 years were able to swallow the capsules, and compliance was high (92%-98%) through 52 weeks of dosing, indicating that age was not a barrier to administration [5].

NF-κB Pathway & Trial Design

The diagrams below illustrate the proposed drug mechanism and the structure of the Phase 3 trial that identified the age-based effect.

G cluster_intervention This compound Intervention DystrophinLoss Dystrophin Loss NFkBActivation Chronic NF-κB Activation DystrophinLoss->NFkBActivation PathologicalProcesses Pathological Processes NFkBActivation->PathologicalProcesses MuscleDegeneration Muscle Degeneration PathologicalProcesses->MuscleDegeneration Inflammation Inflammation PathologicalProcesses->Inflammation Fibrosis Fibrosis PathologicalProcesses->Fibrosis SuppressedRegeneration Suppressed Regeneration PathologicalProcesses->SuppressedRegeneration DiseaseProgression Disease Progression MuscleDegeneration->DiseaseProgression Inflammation->DiseaseProgression Fibrosis->DiseaseProgression SuppressedRegeneration->DiseaseProgression This compound This compound (Oral NF-κB Inhibitor) Inhibition Inhibits Pathway This compound->Inhibition Inhibition->NFkBActivation

G Start Patient Population: Males, 4 to <8 years Ambulatory, Any DMD Mutation Stratification Randomization & Stratification Start->Stratification Age Stratification Factor: Age (≤6.0 vs. >6.0 years) Stratification->Age OtherFactors Other Factors: Time to Stand, Eteplirsen use, Region Stratification->OtherFactors Group1 This compound Group (100 mg/kg/day) n=88 Stratification->Group1 2:1 Ratio Group2 Placebo Group n=43 Stratification->Group2 PrimaryEndpoint Primary Endpoint: Change in NSAA Score at 52 Weeks Group1->PrimaryEndpoint Group2->PrimaryEndpoint Analysis Pre-specified Analysis by Age Subgroup PrimaryEndpoint->Analysis Result Key Finding: Significant effect in ≤6.0 years subgroup Analysis->Result

References

Edasalonexent versus corticosteroid efficacy DMD

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at a Glance

The table below summarizes the key comparative data based on published clinical trial results for edasalonexent and the established profile of corticosteroids.

Feature This compound Corticosteroids (Prednisone/Prednisolone, Deflazacort)
Mechanism of Action Inhibits activated NF-κB, a key driver of inflammation and muscle degeneration in DMD [1] [2]. Broad anti-inflammatory & immunosuppressive action via glucocorticoid receptor (GR); modulates multiple pathways [3].
Primary Efficacy Data Phase 3 (PolarisDMD): No statistically significant difference vs. placebo in North Star Ambulatory Assessment (NSAA) at 52 weeks. Consistent, but non-significant, trend for less functional decline [1] [4]. Established Standard of Care: Demonstrated to slow disease progression, prolong ambulation by 2-3 years, and improve pulmonary and cardiac function [3].
Key Subgroup Finding Pre-specified analysis showed more robust, sometimes statistically significant, benefit in younger patients (≤6 years) [1]. Efficacy is well-established across the ambulatory patient population [3].
Common Adverse Events Primarily mild, gastrointestinal events (e.g., diarrhea, upper abdominal pain) [1] [5]. Significant long-term side effects: stunted growth, excessive weight gain, Cushingoid appearance, behavioral changes, decreased bone density, cataracts [3].
Therapeutic Profile Targeted, non-steroidal agent with a manageable safety profile [1]. Multi-pronged, potent anti-inflammatory with a well-characterized but challenging side-effect profile that often limits long-term use [3] [5].

Detailed Experimental Data and Protocols

For a deeper research perspective, here are the methodologies from the key clinical trials.

This compound: PolarisDMD Phase 3 Trial (NCT03703882)
  • Study Design: International, randomized 2:1, placebo-controlled, double-blind trial over 52 weeks [1].
  • Patient Population: 131 boys aged ≥4 to <8 years with DMD (any mutation) who had not been on corticosteroids for at least 6 months [1].
  • Intervention: this compound 100 mg/kg/day administered orally in three divided doses with food, compared to a matched placebo [1].
  • Primary Endpoint: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score. The NSAA is a 17-item test rated on a 0-2 scale that assesses ambulatory function [1].
  • Secondary Endpoints: Changes in Timed Function Tests (TFTs), including time to stand from supine, 4-stair climb, and 10-meter walk/run. Safety and tolerability were also secondary outcomes [1].
  • Key Results: The differences in NSAA and TFTs between the this compound and placebo groups were not statistically significant at the primary 52-week endpoint [1].
Corticosteroids: Established Clinical Trial Evidence

The efficacy of corticosteroids is supported by numerous historical controlled trials.

  • Primary Endpoints: Common endpoints include time to loss of ambulation (e.g., ability to walk 10 meters), muscle strength grading (e.g., Medical Research Council scale), and functional scales like the NSAA [3].
  • Key Findings: Meta-analyses and long-term observational studies of trials for prednisone and deflazacort consistently show:
    • A delay in loss of ambulation by approximately 2 to 3 years [3].
    • Slower decline in forced vital capacity (FVC), a measure of pulmonary function [3].
    • A delay in the onset and progression of cardiomyopathy [3].

Mechanisms of Action and Signaling Pathways

The fundamental difference between these treatments lies in their molecular targets and breadth of action.

G Muscle Stress Muscle Stress NF-κB Activation NF-κB Activation Muscle Stress->NF-κB Activation Inflammation & Fibrosis Inflammation & Fibrosis NF-κB Activation->Inflammation & Fibrosis Muscle Degeneration Muscle Degeneration Inflammation & Fibrosis->Muscle Degeneration This compound This compound This compound->NF-κB Activation Inhibits Corticosteroid Corticosteroid Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Corticosteroid->Glucocorticoid Receptor (GR) Binds Glucocorticoid Receptor (GR)->NF-κB Activation  Transrepression Anti-inflammatory Genes Anti-inflammatory Genes Glucocorticoid Receptor (GR)->Anti-inflammatory Genes  Transactivation Metabolic & Growth Genes Metabolic & Growth Genes Glucocorticoid Receptor (GR)->Metabolic & Growth Genes  Cis-repression Reduced Inflammation Reduced Inflammation Anti-inflammatory Genes->Reduced Inflammation Adverse Effects Adverse Effects Metabolic & Growth Genes->Adverse Effects Reduced Inflammation->Muscle Degeneration  Slows

The diagram above illustrates the core signaling pathways:

  • This compound acts as a specific inhibitor of the NF-κB pathway, which is chronically activated in DMD and drives inflammation and fibrosis [1] [2].
  • Corticosteroids have a broader mechanism. They activate the glucocorticoid receptor (GR), which:
    • Transrepression: Suppresses pro-inflammatory pathways like NF-κB, providing therapeutic benefit [3].
    • Transactivation: Increases expression of anti-inflammatory genes [3].
    • Cis-repression: Suppresses genes related to metabolism and growth, leading to well-known adverse effects [3].

Research and Development Implications

For the research community, the data suggests several strategic considerations:

  • Potential for Combination Therapy: Given its distinct and non-steroidal mechanism, this compound may be more suitable as part of a combination therapy regimen rather than a direct steroid replacement. It could potentially be used alongside exon-skipping agents or other targeted therapies to address multiple disease pathways simultaneously [5].
  • Importance of Early Intervention: The subgroup analysis from the PolarisDMD trial indicating a stronger effect in younger patients (≤6 years) highlights that timing of therapeutic intervention may be critical for NF-κB inhibition, warranting further investigation in this subpopulation [1].
  • Benchmarking Against Established Efficacy: The high bar set by corticosteroids, which demonstrably alter the natural history of DMD by prolonging ambulation and improving survival, means that any new agent aiming to replace them must show clear superiority or a drastically improved safety profile. To date, this compound has not met this efficacy threshold [3] [5].

References

Comprehensive Analysis of Edasalonexent vs Placebo in Phase 3 PolarisDMD Trial for Duchenne Muscular Dystrophy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Edasalonexent and the PolarisDMD Trial

This compound (CAT-1004) represents a novel oral small molecule therapeutic approach for Duchenne muscular dystrophy (DMD), designed as a disease-modifying treatment that targets a fundamental pathway in DMD pathology. As an NF-κB inhibitor, this compound was developed to address the critical inflammatory and fibrotic processes that contribute to muscle degeneration in DMD patients regardless of their specific dystrophin mutation type. The global Phase 3 PolarisDMD trial was conducted to definitively evaluate the efficacy and safety of this compound compared to placebo over a 52-week treatment period in pediatric patients with DMD.

The scientific rationale for this compound stems from the central role of NF-κB signaling in DMD pathophysiology. Nuclear factor kappa-B (NF-κB) serves as a key link between the absence of dystrophin and disease progression, with research demonstrating that activated NF-κB contributes significantly to muscle degeneration while simultaneously suppressing muscle regeneration in DMD [1]. This compound incorporates the structural elements of two known NF-κB inhibitors—salicylic acid and docosahexaenoic acid (DHA)—within a single molecule designed to synergistically inhibit NF-κB through complementary mechanisms [1]. The drug is stable extracellularly but undergoes enzymatic cleavage intracellularly by fatty acid amide hydrolase, enabling simultaneous delivery of both active components to target cells [1].

Trial Methodology and Design

Study Design and Participant Selection

The PolarisDMD trial employed a rigorous, randomized, double-blind, placebo-controlled design conducted across 37 sites in 8 countries (United States, Canada, United Kingdom, Ireland, Germany, Sweden, Israel, and Australia) [1]. This international approach enhanced the generalizability of findings while ensuring a sufficiently large sample size for meaningful statistical analysis. The trial was conducted between November 2018 and September 2020, with adaptations implemented to address COVID-19-related restrictions through remote video assessments while maintaining methodological integrity [1].

Key inclusion criteria comprised:

  • Male patients aged ≥4 to <8 years with confirmed DMD diagnosis based on clinical phenotype and elevated creatine kinase levels
  • Ability to perform the Stand from Supine test without assistance in ≤10 seconds
  • Capacity to complete other timed function tests (10-meter run/walk test, 4-stair climb test)
  • No corticosteroid use within 24 weeks of screening
  • Any DMD mutation type associated with the DMD phenotype

Participants were randomized in a 2:1 ratio to receive either this compound 100 mg/kg/day (n=88) or matching placebo (n=43), administered as three divided doses of approximately 33 mg/kg each with food containing at least 8 grams of fat to optimize absorption [1]. Randomization was stratified by baseline age (≤6.0 years or >6.0 years), time to stand from supine (≤5 seconds or >5 seconds), treatment with eteplirsen (yes or no), and geographical region [1].

Outcome Measures and Assessment Methods

The PolarisDMD trial implemented a comprehensive endpoint structure to evaluate multiple dimensions of DMD progression:

  • Primary Efficacy Endpoint: Change from baseline in the North Star Ambulatory Assessment (NSAA) total raw score at 52 weeks. The NSAA evaluates 17 clinically meaningful motor function activities, each graded on a 3-point scale (0=unable, 1=partial achievement, 2=complete achievement), encompassing static skills, dynamic activities, and transitions [1].

  • Secondary Efficacy Endpoints: Changes in timed function tests (TFTs) including:

    • Time to stand from supine (TTSTAND)
    • 4-stair climb time (4SCT)
    • 10-meter run/walk time (10MRW) [1]
  • Additional Assessments:

    • Pediatric Outcomes Data Collection Instrument (PODCI): A parent-reported measure of health-related function across six scales (upper extremity/physical function, transfer/mobility, sports/physical function, pain/comfort, happiness, and global function) [1]
    • Muscle strength measurements
    • Growth parameters (height, weight)
    • Bone density assessments
    • Cardiac and pulmonary evaluations
    • Laboratory parameters (muscle enzymes, inflammatory biomarkers)

Assessments were conducted at baseline and weeks 13, 26, 39, and 52 to track progression over time. To ensure consistency and reliability across multiple international sites, clinical evaluators received standardized protocol-specific training with ongoing quality control through video review and support coordinated by ATOM International Limited [1].

Comprehensive Efficacy Results

Primary and Secondary Efficacy Outcomes

Table 1: Primary and Secondary Efficacy Outcomes at Week 52

Assessment This compound (n=88) Placebo (n=43) Difference P-value
NSAA total score -0.3 -0.6 0.3 (SE=0.7) 0.67
Time to stand (s) +1.4 +2.8 -1.4 >0.5
10-meter walk/run (s) +0.3 +0.6 -0.3 >0.5
4-stair climb (s) +1.0 +2.0 -1.0 >0.5

The NSAA analysis revealed a difference of only 0.3 points between groups (SE=0.7, p=0.67), which was neither statistically significant nor clinically meaningful [3]. Similarly, all timed function tests showed faster performance in the this compound group compared to placebo, with differences of 1.4 seconds for time to stand, 0.3 seconds for the 10-meter walk/run, and 1.0 seconds for the 4-stair climb, but none approached statistical significance (all p>0.5) [3]. Additional assessments including muscle strength, PODCI scores, muscle enzyme levels, and heart rate also showed no significant differences between treatment groups [2] [3].

Age-Based Subgroup Analysis

A pre-specified analysis stratified by age revealed a potentially meaningful pattern suggesting that younger patients might derive greater benefit from this compound treatment. While the NSAA (p=0.08) and 10-meter walk/run (p=0.41) did not reach significance in the younger subgroup, several measures showed statistically significant improvements [1] [3].

Table 2: Age Subgroup Analysis of Efficacy Outcomes

Assessment Age ≤6 years Age >6 years
NSAA p=0.08 (NS) Not significant
Time to stand p=0.046* Not significant
4-stair climb p=0.02* Not significant
PODCI p=0.048* Not significant

In patients aged ≤6.0 years, significant improvements were observed for time to stand (p=0.046), 4-stair climb (p=0.02), and PODCI scores (p=0.048) compared to placebo [3]. This pattern suggests that initiating treatment at a younger age, potentially before extensive irreversible muscle damage has occurred, might yield more substantial therapeutic benefits. However, the trial was not powered to definitively establish efficacy in this subgroup, and these findings should be considered hypothesis-generating rather than conclusive [1].

Safety and Tolerability Profile

This compound demonstrated a generally favorable safety profile consistent with observations from earlier phase trials. Treatment was well-tolerated at the dose of 100 mg/kg/day, with the majority of adverse events characterized as mild in severity and manageable with standard interventions [1] [2].

Table 3: Summary of Safety and Tolerability Findings

Parameter This compound (n=88) Placebo (n=43)
Overall adverse events Majority mild Majority mild
Most common AEs Diarrhea, vomiting, abdominal pain, rash Typical childhood illnesses
Serious AEs 1 (norovirus gastroenteritis) - not treatment-related 1 (bronchiolitis) - not treatment-related
Treatment-related SAEs 0 0
Dose reductions 0 0
Growth parameters Height increased as expected; relatively less weight increase than placebo Typical growth patterns

The most frequent adverse events associated with this compound involved the gastrointestinal system, primarily diarrhea, along with vomiting, abdominal pain, and rash [1] [2]. These events were generally transient and mild, with no treatment-related serious adverse events reported and no participants requiring dose reductions [2]. Growth parameters remained largely unaffected, with patients showing expected increases in height and relatively smaller increases in weight compared to the placebo group [3].

The favorable safety profile observed in the PolarisDMD trial is particularly noteworthy given the known side effects associated with long-term corticosteroid use, the current standard of care in DMD [1]. The absence of significant laboratory abnormalities or concerning trends in vital signs further supports the manageable safety profile of this compound at the studied dose [2].

Mechanism of Action and Signaling Pathways

This compound employs a novel dual-component approach to inhibit NF-κB, a key signaling pathway in DMD pathophysiology. The drug molecule structurally incorporates salicylic acid and docosahexaenoic acid (DHA), both known NF-κB inhibitors that target different aspects of the pathway, thereby creating synergistic inhibition [1].

The diagram below illustrates the mechanistic pathway of this compound:

G DystrophinDeficiency Dystrophin Deficiency MechanicalStress Mechanical Stress DystrophinDeficiency->MechanicalStress NFkBActivation NF-κB Pathway Activation MechanicalStress->NFkBActivation Inflammation Muscle Inflammation NFkBActivation->Inflammation Fibrosis Muscle Fibrosis NFkBActivation->Fibrosis MuscleDegeneration Muscle Degeneration NFkBActivation->MuscleDegeneration SuppressedRegeneration Suppressed Regeneration NFkBActivation->SuppressedRegeneration This compound This compound (CAT-1004) SalicylicAcid Salicylic Acid Component This compound->SalicylicAcid DHA Docosahexaenoic Acid (DHA) Component This compound->DHA CytoplasmicInhibition Inhibits Cytoplasmic NF-κB Activation SalicylicAcid->CytoplasmicInhibition NuclearInhibition Inhibits Nuclear Transcription DHA->NuclearInhibition SynergisticEffect Synergistic NF-κB Inhibition CytoplasmicInhibition->SynergisticEffect NuclearInhibition->SynergisticEffect SynergisticEffect->NFkBActivation Inhibits

The molecular mechanism involves intracellular cleavage of this compound by fatty acid amide hydrolase, resulting in simultaneous delivery of both active components [1]. Salicylic acid primarily acts on cytoplasmic activation of NF-κB, while DHA interferes with its nuclear transcription capabilities, creating complementary inhibition that preclinical studies suggested would be more potent than either component administered alone [1]. This pathway inhibition was designed to target multiple aspects of DMD pathology, including skeletal muscle degeneration, cardiac complications, and inflammatory processes.

The scientific premise for this approach was supported by preclinical studies in dystrophin-deficient models demonstrating that NF-κB inhibition improved muscle mass and function while reducing fibrosis, inflammation, and cardiac pathology [1]. Earlier phase clinical trials had shown that this compound inhibited NF-κB dependent genes within one week of dosing and produced statistically significant changes in MRI T2 measures correlated with disease progression after 12 weeks [1].

Interpretation and Research Implications

The disappointing efficacy results from the PolarisDMD trial must be interpreted within the broader context of DMD therapeutic development. Several factors may have contributed to the failure to demonstrate statistical significance despite promising mechanistic foundations:

  • Timing of intervention: The age subgroup analysis suggests that initiating treatment earlier (before age 6) might yield more substantial benefits, potentially because younger patients have less established muscle damage and fibrosis [1] [3]. This aligns with the understanding that DMD pathophysiology begins early in life, with ongoing cycles of muscle degeneration and regeneration ultimately exhausting regenerative capacity.

  • Trial duration: The 52-week treatment period may have been insufficient to demonstrate clinically meaningful differences in functional outcomes, particularly in a slowly progressive condition like DMD where significant functional decline evolves over years rather than months [2]. Previous open-label extension data had suggested more pronounced benefits with longer treatment duration [4].

  • Endpoint sensitivity: The functional endpoints used (NSAA and TFTs) may lack the sensitivity to detect subtle but biologically important treatment effects, especially in younger patients with preserved function. Biomarker-based endpoints or composite outcomes might better capture treatment effects in future trials.

  • Patient population: The exclusion of patients using corticosteroids, while methodologically sound for isolating drug effects, limited generalizability to the broader DMD population where corticosteroids represent standard care [1]. The trial population specifically comprised boys for whom corticosteroid use was not yet suitable or had been deferred by parental decision [1].

The future implications for DMD therapeutic development highlight several important considerations. First, the potential age-dependent effect observed suggests that targeting younger patients in earlier disease stages might enhance the likelihood of demonstrating efficacy for disease-modifying interventions. Second, the well-tolerated safety profile supports continued exploration of NF-κB inhibition, potentially in combination therapies addressing multiple disease mechanisms simultaneously. Finally, the comprehensive dataset from PolarisDMD contributes valuable natural history information regarding DMD progression in younger patients not receiving corticosteroids, which can inform future trial design [2] [5].

Conclusion

The Phase 3 PolarisDMD trial demonstrated that this compound, while mechanistically sound and well-tolerated, did not achieve statistically significant benefits compared to placebo in its primary or secondary endpoints over 52 weeks of treatment. The consistent but modest trends toward functional preservation and the promising signals in younger patients suggest that NF-κB inhibition remains a theoretically viable approach worthy of further investigation, potentially with earlier treatment initiation, longer duration, or in combination with other therapeutic modalities.

References

Edasalonexent comparative safety profile versus deflazacort

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Fundamental Difference

The core difference in their safety profiles stems from their distinct mechanisms of action, as illustrated below.

G Subgraph1 Deflazacort (Corticosteroid) Genomic Genomic Effects Subgraph1->Genomic Subgraph2 Edasalonexent (NF-κB Inhibitor) Cytoplasmic Cytoplasmic Inhibition Subgraph2->Cytoplasmic Transactivation Transactivation Genomic->Transactivation GRE Binding Transrepression Transrepression Genomic->Transrepression NF-κB Inhibition AdverseEffects Key Adverse Effects: • Growth retardation • Osteoporosis • Cataracts • Weight gain Transactivation->AdverseEffects TherapeuticEffect Therapeutic Effect: Anti-inflammatory Transrepression->TherapeuticEffect NFkB_Inhibit Inhibits NF-κB Activation & Translocation Cytoplasmic->NFkB_Inhibit TherapeuticEffect2 Therapeutic Effect: Anti-inflammatory & Anti-fibrotic NFkB_Inhibit->TherapeuticEffect2

Deflazacort is a glucocorticoid that binds to the glucocorticoid receptor (GR), and the complex translocates to the nucleus. Its therapeutic effect (transrepression) comes from suppressing pro-inflammatory pathways like NF-κB. However, its binding to other genomic sites (transactivation) is linked to many of its classic adverse effects [1].

This compound is a novel small molecule designed to inhibit NF-κB directly in the cytoplasm, without activating the glucocorticoid receptor. This mechanism was intended to provide anti-inflammatory and anti-fibrotic benefits while avoiding the steroid-related adverse effects driven by genomic transactivation [2] [1].

Comparative Safety and Tolerability Data

The following tables summarize safety and efficacy data from clinical trials, which were conducted separately for each drug.

Table 1: Safety and Tolerability Profile from Clinical Trials

Safety Parameter This compound (100 mg/kg/day) Deflazacort (Standard of Care)
Most Common Adverse Events (AEs) Primarily mild, transient gastrointestinal events: diarrhea, vomiting, abdominal pain, rash [2] [3]. Wide range of systemic effects: excessive weight gain, Cushingoid appearance, behavioral changes, cataracts, growth delay/suppression, and decreased bone mineral density [1].
Serious Adverse Events (SAEs) No treatment-related SAEs reported in the Phase 3 trial [2] [3]. Known risks associated with chronic glucocorticoid use, including adrenal insufficiency and serious infections [1].
Growth & Development Height and weight growth patterns were maintained and appeared closer to standard growth curves for unaffected boys [4]. A well-established side effect is stunted growth and failure to thrive [1].
Impact on Bone Health No specific adverse trends reported in the Phase 3 trial [3]. Associated with decreased bone mineral density and a higher incidence of fractures [1].

Table 2: Efficacy Outcomes from Key Trials

Efficacy Measure This compound (Phase 3 PolarisDMD Trial) Deflazacort (Established Efficacy)
Primary Endpoint Change in North Star Ambulatory Assessment (NSAA) over 52 weeks: Not statistically significant vs. placebo (difference: 0.3 points) [2] [5]. Standard of care to slow disease progression, delay loss of ambulation by 2-3 years, and preserve cardiac and pulmonary function [1].
Key Secondary Endpoints Timed function tests (10MWR, 4-stair climb, time to stand): Not statistically significant vs. placebo, though consistently slower decline was noted [2] [5]. Shown to improve timed function tests and motor outcomes compared to untreated patients [1].
Subgroup Analysis Prespecified analysis showed that younger patients (≤6 years) demonstrated more robust and, for some assessments (TTS, 4SC), statistically significant differences from placebo [2]. Efficacy is established across the treated population.

Detailed Experimental Protocols

For reproducibility and critical evaluation, here are the methodologies from the key trials cited.

1. This compound: Phase 3 PolarisDMD Trial (NCT03703882) [2]

  • Objective: To evaluate the efficacy and safety of this compound over 52 weeks in patients with DMD.
  • Design: International, randomized, double-blind, placebo-controlled trial.
  • Participants: 131 ambulatory males aged 4 to <8 years with any dystrophin mutation. Patients were steroid-naïve.
  • Intervention: Oral this compound (100 mg/kg/day, divided into three doses) versus matched placebo for 52 weeks.
  • Primary Endpoint: Change from baseline in the total score of the North Star Ambulatory Assessment (NSAA).
  • Secondary Endpoints: Changes in timed function tests (TFTs: time to stand, 4-stair climb, 10-meter walk/run), muscle strength, and the Pediatric Outcomes Data Collection Instrument (PODCI).
  • Safety Assessments: Recorded adverse events, vital signs, laboratory tests, and growth parameters.

2. Deflazacort: Basis for Established Profile [1] The safety and efficacy profile of deflazacort is based on its long-standing use as a standard of care in DMD and supported by numerous clinical studies and retrospective analyses.

  • Typical Dosing: The approved dose for DMD is approximately 0.9 mg/kg/day [6].
  • Efficacy Evidence: Compared to untreated patients or those on other corticosteroids (like prednisone) in observational studies and clinical trials, showing a delay in loss of ambulation and improved motor and pulmonary function.
  • Safety Evidence: Adverse effects are well-documented through extensive clinical experience and post-marketing surveillance, detailing the risks of growth suppression, weight gain, cataracts, and bone health issues.

Key Insights for Researchers

  • Therapeutic Trade-offs: this compound offered a potentially cleaner safety profile, particularly regarding growth and metabolism, but failed to demonstrate significant efficacy in its Phase 3 trial. Deflazacort, while efficacious, carries a significant burden of side effects that can limit long-term use and patient quality of life [2] [1].
  • Importance of Trial Design: The failure of this compound highlights the challenges in drug development for DMD. The choice of a 52-week endpoint, steroid-naïve population, and the selected functional scales are critical factors that can determine a trial's outcome. The promising signal in younger patients suggests timing of intervention may be crucial [2].
  • Future Directions: The search for dissociative steroids (like vamorolone) and other non-steroidal anti-inflammatory therapies that can separate the transrepression benefits from the transactivation toxicity of traditional glucocorticoids remains an active and important area of research [1].

References

Edasalonexent impact on growth velocity versus steroids

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on Growth and Bone Health

The table below summarizes the key findings from clinical and preclinical studies comparing the effects of edasalonexent and corticosteroids on growth and bone health.

Aspect This compound Findings Corticosteroid (Prednisolone) Findings Source / Study Type
Growth Velocity Growth of ~2.1 inches (5.3 cm) taller per year on average, aligning with standard growth curves for unaffected boys [1]. Stunted growth is a typical long-term side effect [2] [1]. Phase 2 MoveDMD trial and open-label extension (Clinical) [1].
Body Mass Index (BMI) BMI percentile decreased from 70th to 55th over 72 weeks, moving toward the average for unaffected boys [1]. Excess weight gain is a common side effect [1]. Phase 2 MoveDMD trial and open-label extension (Clinical) [1].
Bone Health Preserved cortical bone density and thickness in mdx mice; no negative impact on bone strength [3]. Reduced cortical bone density and thickness, and shorter femurs in mdx mice [3]. Preclinical study in mdx mouse model (Animal study) [3].
Underlying Mechanism Inhibits NF-κB and does not activate the glucocorticoid receptor (GR), thereby avoiding direct negative effects on bone [4]. Activates the GR, which can lead to negative impacts on bone health [4]. Preclinical in vitro cell study [4].

Experimental Protocol Details

For researchers, the methodologies of the key clinical and preclinical studies are detailed below.

Clinical Trial: MoveDMD Phase 2 and Open-Label Extension
  • Objective: To evaluate the safety, efficacy, and impact on growth of this compound in boys with DMD.
  • Population: Ambulatory boys, aged 4-7 years, with a genetically confirmed DMD diagnosis who were steroid-naive [5].
  • Intervention: In the open-label extension, boys received this compound orally at a dose of 100 mg/kg/day [5].
  • Duration: Up to 72 weeks of treatment [1].
  • Growth Metrics: Height, weight, and BMI were monitored over time. Growth velocity was calculated as the average annualized growth in height. Results were compared to standard growth curves for unaffected boys in the same age range [1].
Preclinical Study: Bone Health in DMD Mouse Model
  • Objective: To compare the effects of this compound and prednisolone on bone density and structure.
  • Animal Model: Mdx mice, a common model for DMD [3].
  • Intervention Groups: Mice were treated for six months with either:
    • Clinically relevant doses of This compound.
    • Clinically relevant doses of prednisolone.
    • Untreated mdx mice served as the control group [3].
  • Bone Assessment: After the treatment period, bones were analyzed using methods that assessed:
    • Cortical density and cortical thickness (key indicators of bone strength).
    • Femur length (an indicator of bone growth) [3].

Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism by which this compound and corticosteroids differentially affect growth and bone health, based on the described research.

G DystrophinLoss Dystrophin Loss NFkB Chronic NF-κB Activation DystrophinLoss->NFkB Inflammation Muscle Inflammation & Degeneration NFkB->Inflammation This compound This compound NFkB_Inhib Inhibition of NF-κB This compound->NFkB_Inhib Inhibits NFkB_Inhib->Inflammation PreservedGrowth Preserved Growth & Bone Health NFkB_Inhib->PreservedGrowth Leads to Steroids Corticosteroids GR Activates Glucocorticoid Receptor (GR) Steroids->GR BoneEffect Negative Impact on Bone Cells & Growth GR->BoneEffect StuntedGrowth Stunted Growth & Bone Health BoneEffect->StuntedGrowth

The diagram above illustrates the distinct pathways:

  • This compound acts specifically to inhibit NF-κB, a key driver of muscle degeneration in DMD. By not activating the glucocorticoid receptor, it avoids the direct negative effects on bone growth associated with steroids [4].
  • Corticosteroids, while providing broad anti-inflammatory effects, activate the glucocorticoid receptor, which is directly linked to detrimental effects on bone cells and stunted growth [2] [4].

Conclusion for Research and Development

The collected data indicates that this compound offers a differentiated profile from corticosteroids, potentially addressing a significant unmet need in DMD care. Its mechanism allows for the inhibition of disease progression without the trade-off of impaired growth and bone health.

  • Clinical Relevance: The preserved growth velocity and healthier bone metrics position this compound as a potential foundational therapy, especially in younger patients or as part of a combination regimen [6] [1].
  • Research Implications: The divergence in safety profiles underscores the importance of target selection in DMD drug development. Therapies that bypass the glucocorticoid receptor pathway may offer improved long-term safety concerning growth and bone metabolism.

References

Preclinical and Clinical Findings on Cardiac Function

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from studies investigating Edasalonexent's impact on cardiac function in DMD.

Study Type / Model Key Cardiac Findings Outcome Summary

| Preclinical (mdx:Utrn+/- mouse model) | - Reduced cardiac hypertrophy

  • Reduced myocardial fibrosis
  • Prevented development of DMD-associated cardiomyopathy [1] [2] | Positive: Suggested potential for preventive effects on cardiomyopathy [1]. | | Clinical (Phase 3 PolarisDMD Trial) | - No statistically significant differences in heart rate compared to placebo [3] [4]
  • No specific cardiac functional endpoints met [5] [3] | Neutral/Negative: Failed to demonstrate clinical benefit for cardiac function in human trials [5] [3] [4]. |

Detailed Experimental Protocols

To help you evaluate the experimental evidence, here is a detailed breakdown of the methodologies used in the key studies.

  • Preclinical Study (Mouse Model) [1] [2]

    • Model Used: mdx:Utrn+/- mouse model of DMD.
    • Intervention: this compound treatment.
    • Primary Assessments:
      • Functional assays to monitor heart activity.
      • Histological analysis to assess myocardial fibrosis.
      • Biochemical and molecular assays to examine clinical benefits.
    • Key Outcome Measures: Cardiac hypertrophy, fibrosis levels, and development of cardiomyopathy.
  • Clinical Trial (Phase 3 PolarisDMD) [5] [3] [4]

    • Trial Design: International, randomized, double-blind, placebo-controlled study over 52 weeks.
    • Participants: 131 boys aged 4-7 years with DMD (any mutation type), not on glucocorticoids.
    • Intervention: this compound (100 mg/kg/day) vs. placebo.
    • Cardiac-Related Assessments:
      • Vital signs, including heart rate [4].
      • The search results do not indicate that more specific cardiac function measures (like echocardiography or MRI) were primary or secondary endpoints. The absence of significant findings on the collected measures was reported [3].

Mechanism of Action: NF-κB Pathway Inhibition

This compound was designed as an oral small-molecule inhibitor of NF-κB, a key signaling pathway driving disease progression in DMD. The diagram below illustrates its proposed mechanism for protecting cardiac and skeletal muscle.

G A Loss of Dystrophin C Chronic NF-κB Activation A->C E1 Muscle Degeneration & Fibrosis C->E1 E2 Suppression of Muscle Regeneration C->E2 F Cardiac & Skeletal Muscle Disease Progression E1->F E2->F B This compound (Inhibitor) D Inhibition of NF-κB Pathway B->D D->C

In DMD, the loss of dystrophin leads to the chronic activation of NF-κB, which is a key driver of pathology in both skeletal and cardiac muscle [1]. NF-κB promotes:

  • Inflammation and fibrosis
  • Muscle degeneration
  • Suppression of muscle regeneration

This compound is a novel small molecule that covalently links salicylic acid and docosahexaenoic acid (DHA). It is designed to be cleaved intracellularly, releasing both active components to synergistically inhibit NF-κB [5] [6]. This mechanism was investigated as a potential way to slow disease progression in all patients, regardless of their specific dystrophin mutation.

Interpretation for Drug Development Professionals

The data presents a clear case of a promising preclinical mechanism that failed to translate into clinical efficacy for DMD.

  • Preclinical Promise: The positive data in mouse models provided a strong rationale for investigating this compound's potential to address DMD cardiomyopathy, a major unmet need and leading cause of mortality [1] [2].
  • Clinical Failure: The Phase 3 PolarisDMD trial did not meet its primary or secondary endpoints, which focused on functional measures like the North Star Ambulatory Assessment (NSAA) and timed function tests [5] [3] [4]. The absence of a significant effect on heart rate, one of the measured safety parameters, further indicates a lack of demonstrable cardiac benefit in the clinical population.
  • Program Status: Following these results, the development of this compound, including all clinical trials, was discontinued in late 2020 [3].

References

Subgroup Analysis: Efficacy in Patients Aged ≤6 Years

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from the pre-specified age subgroup analysis (patients ≤6.0 years) in the PolarisDMD trial. It is important to note that the study did not meet its primary or secondary endpoints in the full population, but trends and significant differences were observed in this younger subgroup [1] [2].

Assessment Reported Outcome in ≤6-Year-Old Subgroup Statistical Significance (p-value)
North Star Ambulatory Assessment (NSAA) More robust, but difference did not reach significance [2] p = 0.08 [2]
Time to Stand (TTS) Slowed decline / improvement observed [1] [2] p = 0.046 [2]
4-Stair Climb (4SC) Slowed decline / improvement observed [1] [2] p = 0.02 [2]
Pediatric Outcomes Data Collection Instrument (PODCI) Slowed decline / improvement observed [1] [2] p = 0.048 [2]
10-Meter Walk/Run (10MWR) More robust, but difference did not reach significance [2] p = 0.41 [2]

Experimental Protocol of the PolarisDMD Trial

For context, here are the key methodological details of the global Phase 3 PolarisDMD trial from which the subgroup data was derived [1].

  • Clinical Trial Identifier: NCT03703882
  • Study Design: International, randomized (2:1), double-blind, placebo-controlled, phase 3 study.
  • Treatment Duration: 52 weeks.
  • Intervention: Edasalonexent 100 mg/kg/day (administered in three divided doses of ~33 mg/kg each) versus matched placebo.
  • Patient Population:
    • Age: 4 to <8 years old.
    • Diagnosis: DMD due to any dystrophin mutation.
    • Key Criteria: Ability to perform the Stand from Supine test in ≤10 seconds; not on glucocorticoids or any investigational therapies for at least 24 weeks prior to screening.
  • Primary Endpoint: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score.
  • Secondary Endpoints:
    • Timed Function Tests (TFTs): Time to Stand (TTS), 4-Stair Climb (4SC), and 10-Meter Walk/Run (10MWR).
    • Patient-Reported Outcome: Pediatric Outcomes Data Collection Instrument (PODCI).
  • Subgroup Analysis: A pre-specified analysis by baseline age (≤6.0 years vs. >6.0 years) was part of the statistical plan.

Mechanism of Action and Pathway

This compound is an orally-administered small molecule designed to inhibit the NF-κB signaling pathway, which is a key link between the lack of dystrophin and disease manifestation in DMD. The diagram below illustrates this mechanism.

G DystrophinMutation Dystrophin Mutation NFkBActivation NF-κB Pathway Activation DystrophinMutation->NFkBActivation MechanicalStress Mechanical Stress MechanicalStress->NFkBActivation DownstreamEffects Downstream Effects NFkBActivation->DownstreamEffects Inflammation Inflammation DownstreamEffects->Inflammation Fibrosis Fibrosis DownstreamEffects->Fibrosis MuscleDegeneration Muscle Degeneration DownstreamEffects->MuscleDegeneration SuppressedRegeneration Suppressed Regeneration DownstreamEffects->SuppressedRegeneration This compound This compound (NF-κB Inhibitor) This compound->NFkBActivation Inhibits

The search results indicate that development of this compound was stopped following the Phase 3 trial results [3].

References

Comparison of Functional Outcomes: Edasalonexent vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the effects of edasalonexent on functional decline compared to placebo, as measured in the Phase 3 PolarisDMD trial over 52 weeks [1] [2] [3].

Functional Assessment Result (this compound vs. Placebo) Statistical Significance Key Details
North Star Ambulatory Assessment (NSAA) Consistent but slower functional decline Not statistically significant [1] [2] [3] Primary endpoint; total score based on 17 activities [1].
Timed Function Tests (TFTs) Consistent but slower functional decline Not statistically significant [1] [2] [3] Secondary endpoints: Time to Stand, 4-Stair Climb, 10-Meter Walk/Run [1].
Age Subgroup Analysis (≤6 years) More robust and slower functional decline Statistically significant for some assessments [1] [2] Pre-specified analysis suggested greater benefit when treatment is initiated earlier [1] [2].

Experimental Protocols from Key Clinical Trials

The data in the table above comes from well-defined clinical studies. Here are the methodologies for the key trials that evaluated this compound.

Phase 3 PolarisDMD Trial (NCT03703882)
  • Objective: To evaluate the efficacy and safety of this compound compared to placebo over 52 weeks in pediatric patients with DMD [1] [2].
  • Study Design: International, randomized, double-blind, placebo-controlled trial. Patients were randomized in a 2:1 ratio to receive either this compound or placebo [1] [2].
  • Participants: 131 boys aged ≥4 to <8 years old with DMD due to any dystrophin mutation. Participants were steroid-naïve (had not used corticosteroids within 24 weeks of screening) [1] [2].
  • Intervention: this compound 100 mg/kg/day, administered orally in three divided doses with food, compared to a matched placebo [1] [2].
  • Primary Endpoint: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score at Week 52 [1] [2] [3].
  • Secondary Endpoints: Changes from baseline in Timed Function Tests (TFTs), including the time to complete the 4-stair climb, time to run/walk 10 meters, and time to stand from supine [1] [2] [3]. Safety and tolerability were also assessed [1].
Phase 2 MoveDMD Trial and Open-Label Extension
  • Objective: To examine the long-term safety, tolerability, and efficacy of this compound in boys with DMD [4] [5].
  • Study Design: Placebo-controlled, proof-of-concept phase 2 study with an open-label extension [4].
  • Participants: Boys ≥4-<8 years old with any dystrophin mutation who were steroid-naïve [4].
  • Intervention: this compound at doses of 67 or 100 mg/kg/day [4].
  • Endpoints: Safety, change in MRI T2 relaxation time of lower leg muscles, functional assessments (NSAA, TFTs), and pharmacodynamic biomarkers [4]. In the open-label extension, patients were treated for up to 72 weeks, and their rate of functional decline was compared to their own off-treatment control period [4] [5].

Mechanism of Action: NF-κB Inhibition Pathway

This compound is designed to inhibit a key driver of DMD disease progression. The following diagram illustrates its mechanism of action.

G DystrophinMutation Dystrophin Mutation NFkBActivation Chronic NF-κB Activation DystrophinMutation->NFkBActivation ChronicStress Chronic Mechanical Stress & Damage ChronicStress->NFkBActivation DownstreamEffects Muscle Degeneration Suppression of Regeneration Inflammation Fibrosis NFkBActivation->DownstreamEffects NFkBInhibition Synergistic Inhibition of NF-κB Pathway DiseaseProgression Disease Progression (Muscle Function Decline) DownstreamEffects->DiseaseProgression This compound This compound (CAT-1004) Oral Administration IntracellularUptake Intracellular Uptake This compound->IntracellularUptake Cleavage Enzymatic Cleavage IntracellularUptake->Cleavage SA_DHA Release of Salicylic Acid & DHA Cleavage->SA_DHA SA_DHA->NFkBInhibition Synergistic Effect SlowedDecline Slowed Disease Progression NFkBInhibition->SlowedDecline

Diagram Title: this compound Inhibits NF-κB to Slow DMD Progression

Pathway Explanation:

  • Disease Pathway (Red): The absence of dystrophin leads to chronic muscle stress and damage, which causes sustained activation of the NF-κB signaling pathway [1]. This chronic activation is a key driver of multiple pathological processes, including muscle degeneration, inflammation, fibrosis, and suppression of muscle regeneration, ultimately resulting in functional decline [4] [1].
  • Therapeutic Intervention (Green): this compound is an orally administered small molecule that links salicylic acid and docosahexaenoic acid (DHA) [4] [1]. After ingestion, it is taken up by cells and cleaved to release these two active compounds simultaneously inside the cell. They work synergistically to inhibit the NF-κB pathway, thereby addressing the core inflammatory and degenerative processes and slowing the progression of the disease [1].

Key Insights for Researchers

  • Target Population: The promising subgroup analysis from the Phase 3 trial suggests that the therapeutic window for NF-κB inhibition with this compound may be earlier in the disease course (age ≤6 years), before significant and irreversible muscle damage has occurred [1] [2].
  • Safety Profile: Across trials, this compound was generally well-tolerated. The majority of adverse events were mild, with the most common being gastrointestinal issues (e.g., diarrhea, vomiting, abdominal pain). No treatment-related serious adverse events were reported in the Phase 3 trial [1] [2] [3].
  • Clinical Development Status: It is important to note that despite these findings, the development of this compound has been discontinued. The Phase 3 trial did not meet its primary or secondary endpoints, and the program was stopped in 2020 [3].

References

Edasalonexent patient-reported outcomes PODCI instrument

Author: Smolecule Technical Support Team. Date: February 2026

Edasalonexent Clinical Trial Data Summary

Trial Phase Patient Population Key Efficacy Findings (vs. Control) PODCI & Other Functional Outcomes Safety & Tolerability

| Phase 3 (PolarisDMD) [1] | 131 boys, 4-<8 years, any DMD mutation, no steroids | • NSAA (Primary): Not statistically significant (consistently less decline in this compound group). • Timed Function Tests: Not statistically significant. • Age Subgroup (≤6 yrs): More robust, statistically significant differences for some assessments. | PODCI was used as an exploratory endpoint to assess health-related function [1]. | • Generally well-tolerated. • Majority of Adverse Events (AEs) were mild. • Most common AEs were gastrointestinal (primarily diarrhea) [1]. | | Phase 2 (MoveDMD) & Open-Label Extension [2] [3] | Boys 4-<8 years, any DMD mutation, no steroids | • Slowed disease progression and preserved muscle function over 72 weeks [2]. • Growth in line with unaffected peers (avg. 2.1 inches/year) [3]. | In Part B of the trial, improvement in PODCI score was reported [4]. | • Well tolerated through >55 patient-years. • No safety signals observed [3]. | | Phase 1 (Pediatric) [5] | 17 boys, 4-<8 years, mean age 5.5 | • Primary goal: Safety, tolerability, and pharmacokinetics. • Decreased levels of NF-κB-regulated genes after 7 days. | Assessments (NSAA, PODCI) served as baseline measurements for future trials [5]. | • All doses well tolerated. • No serious AEs or discontinuations. • Most common AEs were mild GI events. |

Detailed Experimental Protocols

To help you evaluate the quality of the data, here are the methodologies used in the key trials.

Phase 3 PolarisDMD Trial (NCT03703882) Design [1]:

  • Design: International, randomized (2:1), double-blind, placebo-controlled study.
  • Duration: 52 weeks of treatment.
  • Intervention: this compound 100 mg/kg/day (divided into three doses) vs. matched placebo, administered orally with food.
  • Primary Endpoint: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score.
  • Secondary Endpoints: Changes in age-appropriate Timed Function Tests (TFTs), including the 4-stair climb and the 10-meter walk/run.
  • Patient-Reported Outcome: The Pediatric Outcomes Data Collection Instrument (PODCI) was used to assess health-related function and was completed by parents/caregivers [1].
  • Assessor Training: Clinical evaluators received standardized training and ongoing quality control, including video review of assessments.

Phase 2 MoveDMD Trial (NCT02439216) Design [5] [2]:

  • Design: Placebo-controlled proof-of-concept study with an open-label extension.
  • Intervention: this compound (67 or 100 mg/kg/day) compared to placebo or an off-treatment control period.
  • Endpoints: Safety, change in MRI T2 relaxation time of lower leg muscles, functional assessments (NSAA, TFTs), and biomarkers (including levels of NF-κB-regulated genes).

Mechanism of Action & Signaling Pathway

This compound is a novel small molecule designed to inhibit the NF-κB pathway, which is chronically activated in DMD and is a key driver of muscle degeneration and suppression of muscle regeneration [1] [5]. The following diagram illustrates its unique mechanism.

G DystrophinMutation Dystrophin Mutation ChronicNFkB Chronic NF-κB Activation DystrophinMutation->ChronicNFkB DiseaseEffects Muscle Degeneration Fibrosis & Inflammation Suppressed Regeneration ChronicNFkB->DiseaseEffects This compound Oral this compound (CAT-1004) IntracellularUptake 1. Cellular Uptake & Hydrolysis by FAAH This compound->IntracellularUptake Release 2. Release of Salicylic Acid & DHA IntracellularUptake->Release SynergisticInhibition 3. Synergistic Inhibition of NF-κB Pathway Release->SynergisticInhibition SynergisticInhibition->DiseaseEffects Inhibits PotentialOutcome Potential Outcome: Slowed Disease Progression SynergisticInhibition->PotentialOutcome

Key Takeaways for Researchers

  • Promising Subgroup Efficacy: While the Phase 3 trial did not meet its primary endpoint in the full cohort, the pre-specified analysis suggesting greater efficacy in younger patients (≤6 years) is a critical finding for patient stratification in future development [1].
  • Potential as a Foundational Therapy: The oral administration, mutation-agnostic mechanism, and potential for combination with mutation-targeted therapies position this compound as a potential foundational treatment. Its favorable growth profile compared to corticosteroids is a notable differentiator [3].
  • Instrument Utility: The PODCI was utilized effectively in these trials as a patient-reported outcome measure to capture health-related function from the caregiver's perspective, providing a complementary view to clinician-assessed functional tests [1] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

490.31954321 Da

Monoisotopic Mass

490.31954321 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AF3Z6434KS

Wikipedia

Edasalonexent

Dates

Last modified: 02-18-2024

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